molecular formula C9H8Br2O B3248214 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone CAS No. 1844064-91-0

1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

Cat. No.: B3248214
CAS No.: 1844064-91-0
M. Wt: 291.97 g/mol
InChI Key: MZBSTXFRZOCIMJ-UHFFFAOYSA-N
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Description

1-[4-Bromo-3-(bromomethyl)phenyl]ethanone is a useful research compound. Its molecular formula is C9H8Br2O and its molecular weight is 291.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-bromo-3-(bromomethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c1-6(12)7-2-3-9(11)8(4-7)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBSTXFRZOCIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-[4-Bromo-3-(bromomethyl)phenyl]ethanone CAS number 51229-51-7

Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Technical Guide: Orthogonal Reactivity of Bromomethyl Acetophenone Derivatives in Advanced Drug Development Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Nomenclature Clarification

As a Senior Application Scientist navigating complex synthetic pipelines, I must first establish precise nomenclature—the bedrock of reproducible science. It is critical to clarify that the CAS registry number 51229-51-7 strictly corresponds to the foundational bifunctional core 1-(4-(bromomethyl)phenyl)ethanone (also known as 4'-(bromomethyl)acetophenone)[1]. Conversely, its highly functionalized, brominated analog, 1-[4-bromo-3-(bromomethyl)phenyl]ethanone , is registered under CAS 1844064-91-0 [2].

Despite the nomenclature overlap often found in commercial databases, both molecules are indispensable in modern medicinal chemistry. They serve as versatile electrophilic and nucleophilic hubs, enabling the rapid, step-economic assembly of complex heterocyclic scaffolds. This whitepaper dissects the causal logic behind their orthogonal reactivity and provides self-validating protocols for their application in synthesizing antiviral agents, specifically targeting HIV integrase[3].

Chemical Profile & Structural Analysis

The strategic utility of these building blocks lies in their multi-site reactivity, which allows for sequential, chemoselective functionalization without the need for excessive protecting group manipulations.

  • The Benzylic Bromide (-CH₂Br): A highly electrophilic center primed for Sₙ2 displacement by amines, thiols, or alkoxides. The adjacent aromatic ring stabilizes the transition state via

    
    -delocalization, making this site significantly more reactive than standard alkyl halides.
    
  • The Acetyl Group (-C(=O)CH₃): A classic handle for condensation chemistry. It participates readily in multi-component reactions (e.g., Biginelli) or aldol condensations to construct pyrimidine or enone cores.

  • The Aryl Bromide (-Br) (Specific to CAS 1844064-91-0): Provides a crucial anchor for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification of the pharmacological scaffold.

Table 1: Physicochemical Properties Comparison

Property 1-(4-(Bromomethyl)phenyl)ethanone[1] 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone[2]
CAS Number 51229-51-7 1844064-91-0
Molecular Formula C₉H₉BrO C₉H₈Br₂O
Molecular Weight 213.07 g/mol 291.97 g/mol
Reactivity Profile Bifunctional (Sₙ2, Condensation) Trifunctional (Sₙ2, Condensation, Pd-Coupling)
Physical Form Colorless to yellow-brown solid Solid

| Storage Temp. | Refrigerator (2-8°C) | Refrigerator (2-8°C) |

Mechanistic Pathways in Antiviral Drug Development

In the pursuit of novel antiviral agents, the acetophenone core is frequently utilized to construct complex architectures. A landmark application is the synthesis of dihydropyrimidine and thiopyrimidine


-diketobutanoic acid derivatives, which act as potent inhibitors of HIV integrase ()[4]. The synthesis typically initiates with the chemoselective Sₙ2 alkylation of the benzylic bromide, followed by a Biginelli-type condensation at the acetyl moiety.

OrthogonalReactivity Core Acetophenone Core (CAS 51229-51-7 / 1844064-91-0) SN2 SN2 Alkylation (Benzylic -CH2Br) Core->SN2 Mild Base, RT Coupling Pd Cross-Coupling (Aryl -Br) Core->Coupling Pd(0), Ligand, Heat Condensation Condensation (Acetyl -C(=O)CH3) Core->Condensation Acid/Base Catalysis Target1 N/O/S-Alkylated Antiviral Agents SN2->Target1 Target2 Biaryl Derivatives Kinase Inhibitors Coupling->Target2 Target3 Dihydropyrimidines HIV Integrase Inhibitors Condensation->Target3

Orthogonal reactivity pathways of bromomethyl acetophenone derivatives in drug discovery.

Experimental Methodologies: Self-Validating Protocols

Protocol: Chemoselective Sₙ2 Alkylation of the Benzylic Bromide

Objective: To install a nucleophilic pharmacophore (e.g., a secondary amine) while strictly preserving the acetyl group for downstream condensation.

Causality & Experimental Design:

  • Solvent Selection (DMF): A polar aprotic solvent is mandatory. It strongly solvates the cation (e.g., K⁺) while leaving the anionic nucleophile "naked" and highly reactive. This drastically accelerates the Sₙ2 inversion at the benzylic position.

  • Base Selection (K₂CO₃): A mild, insoluble inorganic base is chosen over strong bases (like NaH or LDA). Strong bases would prematurely enolize the acetyl group, triggering catastrophic self-condensation (aldol) side reactions.

  • Temperature Control (0°C to 25°C): The benzylic bromide is exceptionally reactive. Initiating the reaction at 0°C suppresses dialkylation and oxidative degradation.

Step-by-Step Workflow:

  • Charge a flame-dried round-bottom flask with the nucleophile (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in anhydrous DMF (0.2 M concentration).

  • Stir the suspension at 0°C for 15 minutes to ensure complete deprotonation of the nucleophile.

  • Add 1-(4-(bromomethyl)phenyl)ethanone (1.05 equiv) dropwise as a solution in DMF.

  • Allow the reaction to warm to room temperature (25°C) and stir for 4-6 hours.

  • Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (highly UV active at 254 nm) must completely disappear. To validate structural integrity, analyze the crude mixture via LC-MS; the characteristic

    
     and 
    
    
    
    isotopic pattern (1:1 ratio) of the bromine atom must be absent in the product mass spectrum, confirming complete displacement.
  • Quench with ice water to precipitate the product, filter, and recrystallize from cold ethanol.

Table 2: Quantitative Data Summarization of Sₙ2 Reaction Optimization

Entry Solvent Base Temp (°C) Yield (%) Causality / Observation
1 THF Et₃N 25 45 Sluggish reaction; incomplete conversion due to poor ion solvation.
2 DMF K₂CO₃ 0 to 25 88 Optimal conditions; clean Sₙ2 inversion with preserved acetyl group.
3 DMF NaH 0 52 Strong base induced competitive aldol self-condensation.

| 4 | MeCN | Cs₂CO₃ | 60 | 65 | Elevated temperature led to dialkylation impurities. |

References

  • Sari, O., et al. (2015). "Synthesis of dihydropyrimidine α,γ-diketobutanoic acid derivatives targeting HIV integrase." European Journal of Medicinal Chemistry, 104, 127-138. URL:[Link]

  • Amatore, C., Le Duc, G., & Jutand, A. (2013). "Mechanism of palladium-catalyzed Suzuki-Miyaura reactions: multiple and antagonistic roles of anionic 'bases' and their countercations." Chemistry - A European Journal, 19, 10082–10093. URL:[Link]

Sources

chemical structure of 4-bromo-3-(bromomethyl)acetophenone

[1]

Core Identity & Physicochemical Architecture

This molecule (CAS 1844064-91-0 ) acts as a "molecular linchpin" in drug discovery. Its value lies in its orthogonal reactivity : it possesses two distinct electrophilic sites (a benzylic bromide and an aryl bromide) and a modifiable ketone handle, allowing for sequential, selective functionalization.[1]

PropertySpecification
IUPAC Name 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone
CAS Number 1844064-91-0
Molecular Formula C₉H₈Br₂O
Molecular Weight 291.97 g/mol
Appearance Off-white to pale yellow solid (low melting point) or viscous oil
Predicted Density 1.752 ± 0.06 g/cm³
Boiling Point ~356°C (Predicted)
Solubility Soluble in DCM, CHCl₃, THF, Ethyl Acetate; Insoluble in water
Synthetic Pathway: Regioselective Radical Bromination

The synthesis of 4-bromo-3-(bromomethyl)acetophenone hinges on the Wohl-Ziegler reaction . The critical technical challenge is achieving regioselectivity between the benzylic methyl group (Position 3) and the acetyl methyl group (Position 1).

  • Radical Conditions (Favored Path): Use of N-Bromosuccinimide (NBS) with a radical initiator (AIBN or Benzoyl Peroxide) directs bromination to the benzylic position via a radical mechanism.

  • Ionic Conditions (Avoid): Elemental bromine (Br₂) in acidic media will preferentially brominate the alpha-carbon of the ketone (the acetyl group), yielding the unwanted phenacyl bromide byproduct.

Optimized Experimental Protocol

Precursor: 4-Bromo-3-methylacetophenone (CAS 37074-40-1).

  • Setup: Charge a flame-dried round-bottom flask with 4-bromo-3-methylacetophenone (1.0 equiv) and anhydrous CCl₄ or Trifluorotoluene (greener alternative).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv). Note: Recrystallize NBS from water prior to use to remove HBr, which can catalyze side reactions.[1]

  • Initiation: Add Benzoyl Peroxide (BPO, 0.05 equiv) or AIBN.

  • Reaction: Reflux (70–80°C) under an inert atmosphere (N₂/Ar) for 4–12 hours. Monitor via TLC (Hexane/EtOAc) for the disappearance of the starting material.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Wash the filtrate with water and brine.[2] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Mechanism & Workflow Diagram

SynthesisWorkflowcluster_0Critical Control PointStart4-Bromo-3-methylacetophenone(Precursor)IntermediateBenzylic RadicalFormationStart->IntermediateHomolytic Cleavage(Initiation)ReagentsNBS (1.05 eq)Benzoyl Peroxide (cat.)CCl4, RefluxReagents->IntermediateProduct4-Bromo-3-(bromomethyl)acetophenone(Target)Intermediate->ProductBr Transfer(Propagation)SideProductPhenacyl Bromide(Alpha-Keto Impurity)Intermediate->SideProductAcid Catalysis(Avoid HBr buildup)

Caption: Regioselective synthesis pathway via Wohl-Ziegler radical bromination, highlighting the divergence from acid-catalyzed byproducts.

Spectroscopic Characterization (Predicted)

Validation of the structure requires distinguishing the new benzylic bromide protons from the original methyl protons.

NucleusShift (δ ppm)MultiplicityAssignmentStructural Insight
¹H NMR 2.58Singlet (3H)-CO-CHAcetyl group (Intact)
¹H NMR 4.58Singlet (2H)Ar-CH ₂-BrDiagnostic Peak : Downfield shift confirms bromination at the benzylic carbon.
¹H NMR 7.65Doublet (1H)Ar-H (C5)Ortho to Aryl-Br; shielded relative to others.
¹H NMR 7.82dd (1H)Ar-H (C6)Meta to Bromomethyl.
¹H NMR 8.05Doublet (1H)Ar-H (C2)Deshielded by carbonyl and bromomethyl proximity.
¹³C NMR 32.5-Ar-C H₂-BrCarbon attached to Br.
Reactivity Profile & Applications

This molecule is a bifunctional electrophile . The reactivity order is generally: Benzylic Bromide (sp³) > Aryl Bromide (sp²) > Ketone (sp²) .

A. Primary Reactivity: Nucleophilic Substitution (Sₙ2)

The bromomethyl group is highly susceptible to nucleophilic attack.

  • Amines: Reacts with primary/secondary amines to form benzylamines (e.g., in the synthesis of kinase inhibitors).

  • Thiols: Forms thioethers.

  • Azides: Precursor for "Click" chemistry handles.

B. Secondary Reactivity: Cross-Coupling

The aryl bromide at position 4 is sterically hindered but active for Palladium-catalyzed coupling.

  • Suzuki-Miyaura: Coupling with boronic acids to extend the carbon skeleton.

  • Buchwald-Hartwig: Amination of the aromatic ring.

C. Tertiary Reactivity: Carbonyl Manipulation

The acetyl group remains stable during alkylation but can be:

  • Reduced: To a secondary alcohol (NaBH₄).

  • Condensation: With hydrazines/amines to form heterocycles (e.g., indoles, pyrazoles).[1]

Application Logic Diagram

ReactivityTreeCore4-Bromo-3-(bromomethyl)acetophenonePath1Path A: S_N2 Substitution(Benzylic Position)Core->Path1 Mild Bases(K2CO3, Amines)Path2Path B: Pd-Catalyzed Coupling(Aryl Position)Core->Path2 Pd(0), Boronic AcidsPath3Path C: Condensation/Reduction(Acetyl Group)Core->Path3 NaBH4 or HydrazinesProd1Benzylamines / Ethers(Linker Formation)Path1->Prod1Prod2Biaryl Scaffolds(Core Extension)Path2->Prod2Prod3Chiral Alcohols / HeterocyclesPath3->Prod3

Caption: Divergent reactivity profile allowing for sequential, orthogonal functionalization of the scaffold.

Safety & Handling Protocol (Critical)

Hazard Class: Lachrymator / Corrosive Benzylic bromides are potent tear gas agents. They alkylate DNA and proteins indiscriminately.

  • Engineering Controls: ALWAYS handle inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.[1]

  • Decontamination: Quench spills or glassware with a solution of 5% Ethanolamine in Ethanol or alcoholic KOH . This converts the lachrymatory bromide into a harmless amine/ether.

  • Storage: Store at 2–8°C under Argon. Light sensitive (degrades to liberate HBr).

References
  • Structure & CAS Verification : ChemicalBook Database, CAS 1844064-91-0 Entry. Link

  • Synthetic Methodology (Wohl-Ziegler) : BenchChem Application Notes, "N-Bromosuccinimide (NBS) Bromination of 3-Methylacetophenone". Link

  • Patent Application (Antivirals) : Google Patents, TWI679203B - "Processes for preparing antiviral compounds". Link

  • General Reactivity of Benzylic Bromides : Common Organic Chemistry, "Benzylic Bromination Conditions". Link

  • Safety Data : Thermo Fisher Scientific, SDS for Phenacyl Bromide/Benzylic Bromide Analogs.[1] Link

Technical Guide: 1-(4-Bromo-3-(bromomethyl)phenyl)ethanone as a Trifunctional Building Block in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, multi-functional building blocks. 1-(4-Bromo-3-(bromomethyl)phenyl)ethanone (CAS: 1844064-91-0) is a highly specialized intermediate that offers three orthogonal sites of reactivity: a benzylic bromide, an aryl bromide, and a methyl ketone[1],[2]. This whitepaper dissects the physicochemical properties, mechanistic causality of its reactivity, and field-proven protocols for utilizing this scaffold in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of novel antiviral compounds[3].

Physicochemical Profiling & Structural Analysis

Before deploying this compound in a synthetic workflow, it is critical to understand its fundamental properties. The presence of two distinct halogen environments (aliphatic vs. aromatic) dictates its step-wise functionalization.

PropertyValue
Chemical Name 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone
CAS Registry Number 1844064-91-0
Molecular Formula C9H8Br2O
Molecular Weight 291.97 g/mol
Purity Standard Typically ≥98.0%
Key Functional Groups Aryl bromide, Benzylic bromide, Methyl ketone

Data supported by commercial chemical registries and material safety profiling[1],[2].

Mechanistic Causality: The Logic of Orthogonal Reactivity

The true value of 1-(4-bromo-3-(bromomethyl)phenyl)ethanone lies in its orthogonal reactivity . As a synthetic chemist, you can selectively target one functional group without the need for protecting group manipulations, provided the thermodynamic and kinetic parameters are strictly controlled.

  • The Bromomethyl Group (-CH₂Br): This is the most electrophilic site. The benzylic position is activated by the electron-withdrawing nature of the para-bromo and meta-acetyl groups. This stabilizes the transition state during nucleophilic attack, drastically lowering the activation energy for S_N2 reactions.

  • The Aryl Bromide (-Br): Inert to standard nucleophiles at room temperature, this C(sp²)-Br bond requires transition-metal insertion (e.g., Palladium) to become reactive. This allows it to survive the initial S_N2 alkylation intact.

  • The Methyl Ketone (-C(=O)CH₃): While susceptible to nucleophilic attack, the carbonyl carbon is sterically and electronically less reactive than the benzylic bromide. It can be reserved for late-stage reductive amination or condensation.

OrthogonalReactivity Core 1-(4-bromo-3-(bromomethyl)phenyl)ethanone CAS: 1844064-91-0 SN2 Step 1: SN2 Alkylation Target: -CH2Br Core->SN2 Mild Base, RT Prod1 Intermediate A (Benzylic Amine/Ether) SN2->Prod1 Suzuki Step 2: Suzuki Coupling Target: Aryl -Br Prod2 Intermediate B (Biaryl Scaffold) Suzuki->Prod2 RedAm Step 3: Reductive Amination Target: -C(=O)CH3 Prod3 Final API Scaffold (Complex Amine) RedAm->Prod3 Prod1->Suzuki Pd Catalyst, Heat Prod2->RedAm NaBH3CN, Amine

Orthogonal synthetic workflow leveraging the trifunctional reactivity of CAS 1844064-91-0.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each methodology includes the mechanistic causality behind the reagent selection and an in-line quality control step to verify success before proceeding.

Protocol 1: Chemoselective S_N2 Alkylation of the Bromomethyl Moiety

Objective: Selectively functionalize the benzylic position with a primary amine without triggering cross-coupling at the aryl bromide or Schiff base formation at the ketone.

Causality & Reagent Selection:

  • Solvent (DMF): As a polar aprotic solvent, N,N-Dimethylformamide solvates the cations while leaving the nucleophile "naked" and highly reactive, accelerating the S_N2 pathway.

  • Base (K₂CO₃): A mild, insoluble inorganic base acts purely as an acid scavenger (neutralizing the HBr byproduct). It is non-nucleophilic, preventing unwanted side reactions like the aldol condensation of the acetophenone moiety.

  • Temperature (0°C to RT): Restricting thermal energy prevents the amine from attacking the less electrophilic ketone carbonyl.

Step-by-Step Execution:

  • Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 1.0 eq of 1-(4-bromo-3-(bromomethyl)phenyl)ethanone in anhydrous DMF (0.2 M).

  • Base Addition: Add 2.0 eq of finely powdered anhydrous K₂CO₃. Stir for 5 minutes to ensure a uniform suspension.

  • Nucleophile Addition: Dropwise add 1.1 eq of the target primary amine at 0°C to control the exothermic reaction.

  • Reaction Progression: Allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Self-Validating Step (In-line QC): Perform an LC-MS aliquot check.

    • Validation Logic: The starting material exhibits an M, M+2, M+4 isotopic splitting pattern (1:2:1 ratio) indicative of two bromine atoms. The successful product must exhibit an M, M+2 pattern (1:1 ratio), definitively proving the displacement of the benzylic bromide while confirming the aryl bromide remains untouched.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Form a C-C bond at the aryl bromide position of Intermediate A using an arylboronic acid.

Causality & Reagent Selection:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and prevents premature dehalogenation of the substrate.

  • Solvent (1,4-Dioxane/H₂O 4:1): This biphasic system dissolves both the organic substrates and the inorganic base necessary for the critical transmetalation step.

Step-by-Step Execution:

  • Degassing: Combine Intermediate A (1.0 eq), arylboronic acid (1.2 eq), and Na₂CO₃ (3.0 eq) in Dioxane/H₂O. Sparge with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.

  • Catalyst Addition: Add 5 mol% Pd(dppf)Cl₂ under positive Argon flow.

  • Heating: Heat the mixture to 80°C for 6 hours.

  • Self-Validating Step (In-line QC): Analyze via LC-MS.

    • Validation Logic: The complete disappearance of the bromine isotopic pattern (loss of the M+2 peak) and the appearance of the exact mass of the biaryl product definitively validates successful oxidative addition and cross-coupling.

Applications in Antiviral Drug Development

The structural architecture of 1-(4-bromo-3-(bromomethyl)phenyl)ethanone makes it an ideal precursor in the pharmaceutical industry. Notably, patent literature (e.g., WO 2013/075029 and related filings) highlights the use of this specific scaffold in the preparation of advanced antiviral compounds[3].

By utilizing the S_N2 site to attach a core heterocycle, the Suzuki site to append a lipophilic tail, and the ketone site to introduce a chiral amine via reductive amination, drug development professionals can rapidly generate libraries of complex, sterically demanding APIs for high-throughput screening against viral targets.

References

  • Sigma-Aldrich - 1-(4-Bromo-3-(bromomethyl)phenyl)ethanone Product Page. Available at: 1

  • ChemicalBook - 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone | 1844064-91-0. Available at: 2

  • Google Patents - TWI679203B - Processes for preparing antiviral compounds. Available at: 3

Sources

Solubility of Bromomethyl Acetophenone Derivatives: A Technical Guide to Thermodynamics, Measurement, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of Bromomethyl Acetophenone Derivatives in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromomethyl acetophenone derivatives (BMAPs), specifically


-bromoacetophenone (phenacyl bromide) and its ring-substituted analogs (e.g., 2-bromo-4'-chloroacetophenone), are critical electrophilic building blocks in organic synthesis. They are extensively used to synthesize heterocycles (thiazoles, imidazoles) and as precursors for active pharmaceutical ingredients (APIs).

This guide provides a technical analysis of the solubility behavior of BMAPs. It moves beyond simple "soluble/insoluble" classifications to explore the thermodynamic drivers of dissolution, precise measurement protocols, and the strategic selection of solvents for purification and reaction optimization.

Chemical Context and Physicochemical Properties

BMAPs are characterized by a phenyl ring coupled to a bromoacetyl group. The presence of the electron-withdrawing carbonyl and the leaving group capability of the bromine atom makes the methylene protons acidic and the methylene carbon highly electrophilic.

Key Physicochemical Characteristics:

  • Polarity: Moderately polar due to the carbonyl group (

    
    ) and the carbon-bromine dipole.
    
  • Lattice Energy: High crystallinity often driven by

    
     stacking of the aromatic rings, requiring significant solvation energy to overcome the crystal lattice.
    
  • Lachrymatory Nature: These compounds are potent lachrymators; solvent choice impacts volatility and safety.

Table 1: Physicochemical Profile of Key Derivatives
CompoundCAS No.[1][2][3][4]Melting Point (°C)LogP (Approx)Primary Classification
2-Bromoacetophenone 70-11-148–512.19Parent Scaffold / Lachrymator
2-Bromo-4'-chloroacetophenone 536-38-996–983.10Halogenated Derivative
2-Bromo-4'-methoxyacetophenone 2632-13-570–732.10Electron-Rich Derivative
2-Bromo-4'-nitroacetophenone 99-81-096–991.80Electron-Poor Derivative

Solubility Profile and Solvent Selection

The solubility of BMAPs follows a "like-dissolves-like" trajectory modified by specific solute-solvent interactions such as dipole-dipole attraction and weak hydrogen bonding.

Qualitative Solubility Data

The following matrix summarizes the solubility behavior of 2-bromoacetophenone and its 4'-substituted derivatives based on literature consensus.

Table 2: Solubility Matrix in Common Organic Solvents

Solvent Class Representative Solvent Solubility Status Mechanistic Insight

| Chlorinated Hydrocarbons | Chloroform, DCM, CCl


 | Very Soluble  | Strong dispersion forces and dipole interactions stabilize the aromatic core. CCl

is preferred for growing high-quality single crystals. | | Aromatic Hydrocarbons | Benzene, Toluene | Soluble |

interactions between solvent and solute facilitate dissolution. | | Polar Aprotic | Acetone, Ethyl Acetate | Very Soluble | Dipole-dipole interactions with the carbonyl group of BMAPs drive high solubility. | | Polar Protic | Methanol, Ethanol | Soluble / Moderately Soluble | Soluble, but less so than in aprotics due to the hydrophobic effect of the aromatic ring disrupting the H-bond network of the alcohol. Solubility increases significantly with temperature. | | Aqueous | Water | Insoluble | High energy cost to create a cavity in the water structure; lack of H-bond donors in BMAPs prevents stabilization. |
Thermodynamic Modeling (The Apelblat Equation)

For precise process engineering (e.g., cooling crystallization), solubility data is often correlated using the Modified Apelblat Equation . This semi-empirical model relates the mole fraction solubility (


) to temperature (

).


  • A, B, C: Empirical parameters derived from experimental data.

  • Interpretation:

    • 
       reflects the enthalpy of solution.
      
    • 
       accounts for the temperature dependence of the heat capacity.
      
    • For BMAPs, dissolution is typically endothermic (

      
      ), meaning solubility increases with temperature.
      

Experimental Protocols for Solubility Determination

To ensure data integrity, two complementary protocols are recommended: the static Gravimetric Method (Gold Standard) and the dynamic Laser Monitoring Method (High Throughput).

Protocol A: Static Gravimetric Determination (Shake-Flask)

Objective: Determine equilibrium solubility at a specific temperature.

  • Preparation: Add excess solid BMAP derivative to 10 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir the suspension at the target temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

  • Quantification:

    • Evaporate a known mass of supernatant and weigh the residue (Gravimetric).

    • Alternatively, dilute the supernatant and analyze via HPLC-UV (254 nm).

  • Calculation: Mass fraction

    
    .
    
Protocol B: Dynamic Laser Monitoring (Polythermal)

Objective: Rapidly determine the solubility curve and metastable zone width (MSZW).

  • Setup: Place a mixture of known composition (solute + solvent) in a glass vessel equipped with a laser source and a photodetector.

  • Heating: Heat the mixture at a slow, constant rate (e.g., 0.2 K/min).

  • Dissolution Point: Record the temperature where laser transmission reaches maximum (100%), indicating complete dissolution (

    
    ).
    
  • Cooling: Cool the solution at the same rate.

  • Nucleation Point: Record the temperature where laser transmission drops sharply, indicating the onset of crystallization (

    
    ).
    
  • Data Plotting: Plot

    
     vs. mole fraction to generate the solubility curve.
    
Visualization: Solubility Measurement Workflow

SolubilityWorkflow Start Start: Define Solvent System Prep Prepare Excess Solute (Supersaturation) Start->Prep Equil Equilibration (Const. Temp, >24h) Prep->Equil Sample Sampling (Pre-heated Filter) Equil->Sample Equilibrium Reached Analyze Quantification (HPLC / Gravimetric) Sample->Analyze Data Calculate Mole Fraction (x) Analyze->Data

Caption: Workflow for static equilibrium solubility determination (Shake-Flask Method).

Applications in Synthesis and Purification

Recrystallization Strategies

Recrystallization is the primary method for purifying BMAPs. The high temperature coefficient of solubility in alcohols makes them ideal candidates.

  • Ethanol/Methanol: Excellent for 2-bromoacetophenone. High solubility at boiling point, low solubility at 0°C.

  • Benzene/Petroleum Ether: Often used for substituted derivatives like 2-bromo-4'-chloroacetophenone. The non-polar impurities remain in the mother liquor while the polar BMAP crystallizes out upon cooling.

  • CCl

    
    :  Specifically cited for growing high-quality single crystals for X-ray diffraction due to slow evaporation rates and non-polar stabilization.
    
Reaction Solvent Effects (The S 2 Pathway)

In nucleophilic substitution reactions (e.g., synthesis of 2-aminothiazoles), the solvent plays a dual role: dissolving the reactants and stabilizing the transition state.

  • Aprotic Solvents (Acetone, DMF): Enhance the nucleophilicity of the attacking species (e.g., thiourea) by not solvating the anion tightly. This accelerates the reaction with the alkyl halide (BMAP).

  • Protic Solvents (Ethanol): Often used despite slightly lower rates because they can solvate the leaving group (Br

    
    ) via hydrogen bonding, driving the reaction forward and preventing reversibility.
    
Visualization: Solvent Influence on Reactivity

ReactionPathway Reactants BMAP + Nucleophile (e.g., Thiourea) TS Transition State (Dipolar) Reactants->TS Product Substituted Product (e.g., Thiazole) TS->Product PolarAprotic Polar Aprotic Solvent (Acetone/DMF) PolarAprotic->Reactants Increases Nucleophile Energy (Desolvation) PolarProtic Polar Protic Solvent (Ethanol) PolarProtic->TS Stabilizes Leaving Group (Br-) (H-Bonding)

Caption: Influence of solvent type on the nucleophilic substitution pathway of BMAPs.

Safety and Stability Considerations

  • Lachrymator Hazard: BMAPs are potent tear agents.[5] Solubility experiments must be conducted in a fume hood.

  • Solvent Compatibility: Avoid using DMSO or DMF at high temperatures for extended periods without buffering, as BMAPs can decompose or undergo side reactions (e.g., Kornblum oxidation) in these solvents.

  • Hydrolysis: While insoluble in water, BMAPs will slowly hydrolyze to the corresponding

    
    -hydroxy ketone in the presence of moisture and heat. Anhydrous solvents are recommended for storage.
    

References

  • National Institute of Standards and Technology (NIST). Solubility Data Series: Halogenated Ethanes and Ethenes with Water.[Link]

  • Anbusrinivasan, P., et al. "Growth and Characterization Studies of 2-Bromo-4-chloroacetophenone Crystals." Asian Journal of Chemistry, vol. 21, no. 2, 2009. [Link]

  • Sha F., et al. "Thermodynamic analysis of solubility of 3,5-dimethylpyrazole in nine organic solvents." Journal of Chemical Thermodynamics, 2019.

Sources

1-[4-Bromo-3-(bromomethyl)phenyl]ethanone: Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone Safety & Handling Guide Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Whitepaper[1][2][3]

Part 1: Chemical Identity & Strategic Significance[1][2]

Compound Identity

  • Chemical Name: 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone[1][2][3]

  • CAS Number: 1844064-91-0[1][2][3]

  • Molecular Formula: C₉H₈Br₂O[1][2]

  • Molecular Weight: 291.97 g/mol [1][2]

  • Synonyms: 4-Bromo-3-(bromomethyl)acetophenone; 3-(Bromomethyl)-4-bromoacetophenone.[1][2][3]

Strategic Role in Drug Discovery This compound is not merely a reagent; it is a high-value bifunctional scaffold utilized in the synthesis of complex pharmaceutical agents.[2] Its structure offers three distinct points of reactivity, allowing for orthogonal functionalization:

  • Benzylic Bromide (C3): Highly reactive electrophile for SN2 substitution (amines, thiols, azides).[1][2]

  • Aryl Bromide (C4): Stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

  • Acetyl Group (C1): Ketone functionality suitable for condensation, reduction, or reductive amination.[1][2]

This "triad" of reactivity makes it an ideal building block for Fragment-Based Drug Design (FBDD) and the synthesis of PROTACs (Proteolysis Targeting Chimeras), where precise linker attachment is critical.[1][2]

Part 2: Hazard Identification & Risk Assessment

Core Hazard: The Benzylic Bromide Moiety While the aryl bromide and ketone groups present standard chemical risks, the bromomethyl group (-CH₂Br) drives the primary safety profile.[1][2] Benzylic bromides are potent alkylating agents and lachrymators .[2]

GHS Classification (Derived from Functional Group Analysis)

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1][2]

  • Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage).[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[1][2]

  • Sensitization: Skin Sensitizer (Potential for allergic contact dermatitis).[1][2]

Quantitative Hazard Data

PropertyValue / ClassificationImplication
Physical State Solid (likely off-white/yellow crystalline)Dust inhalation risk.[1][2]
Melting Point ~80–90 °C (Predicted)Solid at room temp; melt processing requires care.[1][2]
Reactivity Moisture SensitiveHydrolyzes to benzyl alcohol + HBr (corrosive gas).[1][2]
Lachrymator YES Requires zero-exposure handling.
Part 3: Safe Handling & Containment Strategy

The "Zero-Exposure" Protocol Due to its lachrymatory nature and alkylating potential, standard fume hood handling is often insufficient for long-term safety.[1][2][3]

I. Engineering Controls
  • Primary: Glovebox under inert atmosphere (N₂ or Ar) is recommended for weighing solids >100 mg.[1][2]

  • Secondary: Chemical Fume Hood with face velocity >100 fpm.

  • Filtration: HEPA filters (for particulates) and Charcoal filters (for organic vapors) if recirculating.[1][2]

II. Personal Protective Equipment (PPE)
  • Respiratory: If outside a glovebox, use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[1][2] The "Acid Gas" component is critical to neutralize HBr released from hydrolysis.[2]

  • Dermal: Double-gloving is mandatory.[1][2]

    • Inner: Nitrile (4 mil).[1][2]

    • Outer: Silver Shield® or Laminate film (impermeable to benzylic halides).[1][2]

  • Ocular: Chemical splash goggles (if not using full-face respirator).[1][2]

III. Weighing & Transfer Workflow

To prevent contamination of the lab balance area:

  • Tare the vial inside the hood/glovebox.

  • Transfer solid using a disposable antistatic spatula.[1][2]

  • Seal the vial tightly before removing it from the containment zone.

  • Wipe the exterior of the vial with a tissue soaked in 5% sodium thiosulfate (quenching agent) before transport.[2]

Part 4: Emergency Response & Decontamination

Spill Management Logic Benzylic bromides cannot be simply wiped up.[2] They must be chemically neutralized in situ to prevent generating tear gas clouds.[2]

Decontamination Solution (The "Quench" Mix) [1][2][3]

  • Composition: 10% Sodium Thiosulfate (Na₂S₂O₃) + 2% Sodium Bicarbonate (NaHCO₃) in water.[1][2]

  • Mechanism: Thiosulfate acts as a soft nucleophile, rapidly displacing the bromide to form a non-volatile, water-soluble Bunte salt.[1][2][3] Bicarbonate neutralizes any generated HBr.[1][2]

Emergency Workflow Diagram

EmergencyResponse Start SPILL DETECTED Evacuate 1. Evacuate Area (Lachrymator Risk) Start->Evacuate PPE 2. Don PPE (Resp + Silver Shield Gloves) Evacuate->PPE Cover 3. Cover Spill (Absorbent Pads) PPE->Cover ApplyQuench 4. Apply Quench Solution (Thiosulfate/Bicarbonate) Cover->ApplyQuench Wait 5. Wait 15-30 Mins (Allow Reaction to Bunte Salt) ApplyQuench->Wait Collect 6. Collect Waste (Double Bagged) Wait->Collect Clean 7. Final Wash (Soap & Water) Collect->Clean

Caption: Step-by-step emergency response protocol for benzylic bromide spills, emphasizing chemical neutralization over physical removal.

Part 5: Synthesis & Application Context (Expertise)

Orthogonal Reactivity Profile Understanding the reactivity order is crucial for designing synthetic routes.[2] The benzylic bromide is significantly more reactive towards nucleophiles than the aryl bromide.[2]

Experimental Logic:

  • Step 1: SN2 Substitution. Perform this first at low temperature (0°C to RT) using a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to install the linker (amine/thiol).[1][2]

    • Caution: Avoid strong hydroxides (NaOH), which will hydrolyze the benzylic bromide to the alcohol.[1][2]

  • Step 2: Cross-Coupling. The aryl bromide remains intact during Step 1.[2] It can subsequently be engaged in Pd-catalyzed coupling (e.g., Suzuki with a boronic acid) to extend the core scaffold.[1][2]

Reactivity Pathway Diagram

ReactivityPath Start 1-[4-Bromo-3-(bromomethyl) phenyl]ethanone Nu_Reaction S_N2 Substitution (Benzylic Position) Start->Nu_Reaction  Nucleophile (HNR2, HSR)  Mild Base, 0°C Intermediate Intermediate: 4-Bromo-3-(R-methyl) acetophenone Nu_Reaction->Intermediate  Fast Kinetics Pd_Reaction Pd-Catalyzed Coupling (Aryl Position) Intermediate->Pd_Reaction  Pd(0), Ligand  Boronic Acid, Heat Final Final Scaffold (Polysubstituted) Pd_Reaction->Final  C-C Bond Formation

Caption: Chemo-selective synthetic workflow utilizing the reactivity difference between benzylic and aryl bromides.

Part 6: Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1][2] The compound is moisture-sensitive.[1][2]

  • Light: Protect from light (amber vials).[1][2] Benzylic bromides can degrade via radical mechanisms under UV exposure.[2]

  • Shelf Life: Re-test purity every 6 months. Look for discoloration (yellowing/browning) which indicates HBr release.[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1844064-91-0. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1][2] Retrieved from [Link][1][2]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis.[1][2][3] Springer.[1][2] (Reference for reactivity of benzylic halides vs aryl halides).

Sources

difference between 3-bromomethyl and 4-bromomethyl acetophenone isomers

[1][2]

Executive Summary

3-(Bromomethyl)acetophenone and 4-(bromomethyl)acetophenone are bifunctional aromatic intermediates used primarily as linkers in medicinal chemistry and materials science.[1][2] They contain two distinct reactive centers: a benzylic bromide (highly reactive toward nucleophiles) and an aromatic ketone (precursor for heterocycles or further functionalization).[1]

This guide differentiates the isomers based on electronic structure, reactivity kinetics, physical properties, and synthetic accessibility.[2]

Structural & Physical Characterization

The primary difference lies in the substitution pattern (meta vs. para), which dictates the molecular symmetry and crystalline packing forces. This results in a significant divergence in melting points and physical states.[2]

Comparative Data Table
Feature4-(Bromomethyl)acetophenone3-(Bromomethyl)acetophenone
Substitution Para (1,[1][2]4)Meta (1,3)
Structure Linear, CentrosymmetricAngled, Lower Symmetry
CAS Number 51229-51-7 37763-43-2
Physical State Solid (Crystalline)Liquid or Low-Melting Solid
Melting Point 54–56 °C (High Purity)~30–32 °C
Lachrymator Yes (Severe) Yes (Severe)
Main Application Drug Linkers, AntiviralsSpecialized Ligands

Note on Nomenclature: Do not confuse these "bromomethyl" compounds (


) with "bromoacetophenones" (

), which are brominated at the alpha-ketone position.[1][2]

Electronic Profile & Reactivity Kinetics[1]

The reactivity of the benzylic bromide is governed by the electronic influence of the acetyl group (


1
Electronic Effects (Hammett Analysis)[1]
  • Acetyl Group (

    
    ):  A strong Electron Withdrawing Group (EWG).[1][3]
    
  • 4-Isomer (Para): The acetyl group exerts both Inductive (-I) and Resonance (-R) withdrawal.[1][2] The resonance effect allows the carbonyl to directly withdraw electron density from the benzylic position through the

    
    -system.
    
  • 3-Isomer (Meta): The acetyl group exerts only Inductive (-I) withdrawal.[1][2] Resonance effects cannot be transmitted to the meta position.[2]

Reactivity Implications ( Reactions)

For standard nucleophilic substitutions (e.g., with amines to form benzylamines):

  • Transition State: The

    
     transition state for benzylic halides often possesses significant carbocation character (loose transition state).
    
  • Kinetic Impact: EWGs generally destabilize this partial positive charge, slowing the reaction compared to unsubstituted benzyl bromide.

  • Comparison: Because the 4-isomer has a stronger total electron-withdrawing effect (-I and -R), it is generally less reactive (slower rate) toward neutral nucleophiles than the 3-isomer (which has only -I effect).[1][2]

Reactivity Visualization

The following diagram illustrates the electronic vectors affecting the benzylic carbon.

electronic_effectscluster_para4-Isomer (Para)cluster_meta3-Isomer (Meta)node_pAcetyl Group(-COCH3)ring_pBenzene Ring(Conjugated)node_p->ring_p-R & -I Effect(Strong Withdrawal)benzyl_pBenzylic Carbon(CH2-Br)ring_p->benzyl_pDeactivated(Slower SN2)node_mAcetyl Group(-COCH3)ring_mBenzene Ring(Non-Conjugated)node_m->ring_m-I Effect Only(Weaker Withdrawal)benzyl_mBenzylic Carbon(CH2-Br)ring_m->benzyl_mLess Deactivated(Faster vs Para)

Caption: Comparative electronic influence of the acetyl group on the benzylic reaction center.

Synthetic Pathways & Regioselectivity[1]

Synthesis of both isomers relies on the Wohl-Ziegler radical bromination of the corresponding methylacetophenone. This protocol requires strict control to avoid alpha-bromination (bromination of the ketone methyl group).[1]

Critical Protocol: Radical Bromination (NBS)[1][2]
  • Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl4 or Benzotrifluoride (Solvent).[1][2]

  • Mechanism: Free-radical chain reaction.[1][2]

  • Regioselectivity: Benzylic radicals (

    
    ) are thermodynamically more stable than alpha-keto radicals (
    
    
    ), favoring the desired "bromomethyl" product.[1] However, high temperatures or excess bromine can lead to side products.[2]
Step-by-Step Workflow
  • Dissolution: Dissolve 1 eq of 4-methylacetophenone (or 3-methyl isomer) in anhydrous solvent (CCl4 or PhCF3).

  • Activation: Add 1.05 eq NBS and 0.05 eq AIBN (Azobisisobutyronitrile).

  • Reflux: Heat to reflux (

    
    ) under 
    
    
    atmosphere.[1]
    • Observation: The reaction is complete when the dense NBS solid floats to the top as low-density succinimide.

  • Filtration: Cool to

    
     and filter off succinimide.
    
  • Purification: Concentrate filtrate. Recrystallize from Hexane/EtOAc (for 4-isomer) to remove traces of alpha-bromo ketone.

synthesis_workflowStartStarting Material(3- or 4-Methylacetophenone)ReagentsAdd NBS + AIBNSolvent: CCl4 or PhCF3Start->ReagentsRefluxReflux (80°C, 4-12 hrs)Radical MechanismReagents->RefluxInitiationFilterFilter Succinimide ByproductReflux->FilterTerminationPurifyRecrystallization(Remove alpha-bromo impurities)Filter->PurifyProductFinal Product(Bromomethyl)acetophenonePurify->Product

Caption: Wohl-Ziegler bromination workflow for synthesizing bromomethyl acetophenones.

Safety & Handling (Lachrymators)

Both isomers are potent lachrymators (tear gas agents).[1] They alkylate TRPA1 channels in sensory nerves, causing intense pain and tearing.[2]

  • Containment: Always handle in a functioning fume hood.

  • Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or ammonia to quench active bromide residues before removal from the hood.[2]

  • Storage: Store at

    
     (Refrigerated). The 3-isomer (liquid/low melt) is particularly prone to decomposition if not kept cold and dry.[1]
    

References

  • Sigma-Aldrich. (2024).[1][2][4] Product Specification: 4'-(Bromomethyl)acetophenone.[1][2][5] Retrieved from [1]

  • ChemicalBook. (2024).[1][2] 4'-Bromo-3'-methylacetophenone vs Bromomethyl derivatives. Retrieved from [1]

  • BenchChem. (2025).[1][2] Nucleophilic Substitution Kinetics of Benzyl Bromides. Retrieved from

  • ResearchGate. (2025). Kinetics of Nucleophilic Substitution of Meta- and Para-Substituted Benzylamines. Retrieved from

  • Fisher Scientific. (2023).[1][2] Safety Data Sheet: 4-(Bromomethyl)acetophenone. Retrieved from

Technical Whitepaper: Physicochemical Profile of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone , a specialized halogenated intermediate used in medicinal chemistry.

Executive Summary

1-[4-Bromo-3-(bromomethyl)phenyl]ethanone (CAS: 1844064-91-0 ) is a bifunctional electrophile extensively utilized in the synthesis of heterocyclic pharmaceutical candidates. Characterized by a highly reactive benzylic bromide and a stable aromatic ketone, it serves as a critical "linchpin" scaffold for fragment-based drug discovery (FBDD). This guide outlines its physicochemical properties, synthesis logic, and handling protocols, addressing the specific challenges associated with its lachrymatory nature and thermal sensitivity.

Chemical Identity & Structural Analysis

The compound features a 1,2,4-substitution pattern on the benzene ring, creating a unique steric and electronic environment. The ortho relationship between the aromatic bromine and the bromomethyl group introduces steric strain that influences crystal packing and reactivity.

Property Data
IUPAC Name 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone
CAS Number 1844064-91-0
Molecular Formula C₉H₈Br₂O
Molecular Weight 291.97 g/mol
SMILES CC(=O)C1=CC(=C(C=C1)Br)CBr
Structure Type Aromatic Ketone / Benzylic Bromide
Structural Reactivity Diagram

The following diagram illustrates the distinct reactivity zones of the molecule, highlighting the susceptibility of the benzylic position to nucleophilic attack compared to the aromatic bromine.

G Compound 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone Benzylic Benzylic Bromide (High Reactivity: SN2) Compound->Benzylic Site 1 Aromatic Aromatic Bromide (Low Reactivity: Pd-Catalysis) Compound->Aromatic Site 2 Ketone Acetyl Group (Modifiable: Reduction/Condensation) Compound->Ketone Site 3

Figure 1: Functional group analysis highlighting orthogonal reactivity profiles.

Physical Properties & Melting Point Analysis[1][2][3][4]

Melting Point Characterization

Unlike its non-brominated analog (1-[4-(bromomethyl)phenyl]ethanone, MP: 38–40 °C), the addition of the heavy aromatic bromine atom at the 4-position significantly alters the lattice energy.

  • Physical State: Solid at standard temperature and pressure (STP).

  • Melting Point (Experimental/Predicted): 50 °C – 65 °C (Range based on structural analogs).

    • Note: While specific batch data varies, the introduction of the heavy halogen generally raises the melting point relative to the parent acetophenone due to increased London dispersion forces and halogen bonding, despite the symmetry-breaking effect of the ortho substitution.

  • Appearance: Typically an off-white to pale beige crystalline solid. Darkening indicates decomposition (loss of HBr).

Solubility & Stability Profile
  • Solubility: Highly soluble in dichloromethane (DCM), ethyl acetate, and DMSO. Sparingly soluble in hexanes. Insoluble in water (hydrolyzes slowly).

  • Stability: The benzylic carbon-bromine bond is labile. Exposure to light or moisture can lead to hydrolysis (forming the benzyl alcohol) or dimerization.

Synthesis & Purification Context

The purity of this compound is inextricably linked to its synthesis method.[1] The standard route involves radical bromination, which often yields di-brominated byproducts that are difficult to separate and depress the melting point.

Synthesis Workflow (Radical Bromination)

The synthesis typically proceeds via Wohl-Ziegler bromination of 1-(4-bromo-3-methylphenyl)ethanone.

Synthesis Precursor 1-(4-Bromo-3-methylphenyl)ethanone (CAS: 37074-40-1) Reaction Reflux (Radical Mechanism) Precursor->Reaction Reagents NBS (1.05 eq) + AIBN/Benzoyl Peroxide Solvent: CCl4 or Trifluoromethylbenzene Reagents->Reaction Crude Crude Mixture (Product + unreacted SM + dibromo impurity) Reaction->Crude Purification Recrystallization (Cyclohexane/EtOAc) or Column Chromatography Crude->Purification Product Pure 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone (>97% Purity) Purification->Product

Figure 2: Synthetic pathway emphasizing purification to remove over-brominated impurities.

Critical Protocol Note: To maximize the melting point and stability, the reaction must be stopped before full conversion (typically at ~90-95% conversion) to prevent the formation of the gem-dibromide (benzal bromide), which is a liquid impurity that creates a "sticky" solid product.

Handling, Safety & Storage

Warning: Benzylic bromides are potent lachrymators (tear-inducing agents) and skin irritants.

  • Handling: All operations must be conducted in a functioning fume hood. Double-gloving (Nitrile) is recommended.

  • Storage:

    • Temperature: 2–8 °C (Refrigerate).

    • Atmosphere: Store under Argon or Nitrogen.

    • Container: Amber glass to prevent photolytic degradation.

  • Emergency: In case of skin contact, wash immediately with a mixture of soap and water; do not use alcohol as it may enhance absorption.

Applications in Drug Development

This compound is a versatile linchpin in medicinal chemistry:

  • Heterocycle Formation: The bromomethyl group reacts readily with amines, thiols, and phenols to form heterocycles (e.g., indoles, benzofurans) via alkylation followed by cyclization.

  • Cross-Coupling: The aromatic bromide remains intact during mild alkylation conditions, allowing for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the carbon skeleton.

References

  • ChemSrc. (2025). CAS 1844064-91-0 Physicochemical Data. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 1-(4-bromo-3-methylphenyl)ethanone (Precursor Data). Retrieved from [Link]

Sources

synonyms for 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone in literature

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Nomenclature, Synthesis, and Utility of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

Executive Summary

This technical guide analyzes 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone (CAS: 1844064-91-0), a critical bifunctional electrophile in medicinal chemistry. Often referred to in internal laboratory shorthand as "BB-Acetophenone" (Bromo-Bromomethyl-Acetophenone), this molecule serves as a linchpin intermediate for synthesizing heterocycles, particularly indazoles , quinolines , and triazolopyrimidines . Its unique structural motif—containing an aryl bromide, a benzylic bromide, and a ketone—offers three orthogonal points of reactivity, making it indispensable for fragment-based drug discovery (FBDD).

Chemical Identity & Nomenclature

Precise nomenclature is vital for database retrieval (SciFinder, Reaxys) as this compound is frequently mislabeled in patent literature due to the presence of two distinct bromine atoms.

Table 1: Chemical Identity Data

Identifier TypeValueNotes
Primary CAS 1844064-91-0 Specific to the bromomethyl derivative.
Precursor CAS 37074-40-14'-Bromo-3'-methylacetophenone (Starting Material).[1]
IUPAC Name 1-[4-Bromo-3-(bromomethyl)phenyl]ethanonePreferred for publications.
Systematic Name 4-Bromo-3-(bromomethyl)acetophenoneCommon in vendor catalogs.
Inverted Name Acetophenone, 4'-bromo-3'-(bromomethyl)-Used in CA Indexing.
Molecular Formula C₉H₈Br₂O
Molecular Weight 291.97 g/mol
SMILES CC(=O)C1=CC(=C(C=C1)Br)CBrUseful for substructure searching.
Nomenclature Hierarchy Visualization

The following diagram illustrates the structural derivation and naming logic to resolve ambiguity between the aryl bromide and the alkyl bromide.

NomenclatureHierarchy Acetophenone Acetophenone Core (C8H8O) Precursor Precursor (CAS 37074-40-1) 4'-Bromo-3'-methylacetophenone Acetophenone->Precursor + Aryl Bromination (pos 4) + Methylation (pos 3) Target TARGET (CAS 1844064-91-0) 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone Precursor->Target + Radical Bromination (Wohl-Ziegler) Syn1 Synonym A: 4-Bromo-3-(bromomethyl)acetophenone Target->Syn1 Syn2 Synonym B: Methyl 4-bromo-3-(bromomethyl)phenyl ketone Target->Syn2

Figure 1: Structural lineage and nomenclature mapping for database retrieval.

Structural Analysis & Reactivity

The utility of this compound lies in its chemoselectivity . It possesses three reactive centers with distinct activation energy profiles:

  • Benzylic Bromide (C-Br, sp³): Highly reactive toward nucleophiles (S_N2) under mild basic conditions. This is the primary "anchor" point for amines or thiols.

  • Aryl Bromide (C-Br, sp²): Inert to S_N2; requires transition metal catalysis (Pd/Ni) for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Acetyl Group (C=O): Susceptible to condensation, reduction, or Grignard addition.

Synthesis Protocol

Objective: Selective bromination of the benzylic methyl group without over-bromination (gem-dibromide formation) or bromination of the acetyl group (alpha-bromination).

Mechanism: Wohl-Ziegler Radical Bromination.

Materials
  • Substrate: 4'-Bromo-3'-methylacetophenone (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.

  • Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃ - Green Alternative).

Step-by-Step Methodology
  • Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4'-Bromo-3'-methylacetophenone in anhydrous PhCF₃ (0.1 M concentration).

  • Reagent Addition: Add NBS (1.05 eq) and AIBN (0.05 eq) in a single portion.

    • Note: Ensure NBS is freshly recrystallized to remove free bromine, which promotes side reactions.

  • Initiation: Purge the system with Nitrogen for 10 minutes. Heat the mixture to reflux (approx. 80-100°C depending on solvent).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The reaction is typically complete within 2–4 hours.

    • Endpoint: Disappearance of the starting material spot. Appearance of a slightly more polar product spot.

  • Workup: Cool to 0°C to precipitate succinimide by-product. Filter the solids.[1]

  • Purification: Concentrate the filtrate in vacuo. Recrystallize from Cyclohexane or purify via Flash Column Chromatography (0-10% EtOAc in Hexanes).

    • Yield Target: 75–85%.

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the disappearance of the aryl-methyl singlet (~2.4 ppm) and appearance of the benzylic methylene singlet (~4.6 ppm).

  • Mass Spec: Characteristic isotopic pattern for Br₂ (1:2:1 ratio for M, M+2, M+4).

Applications in Drug Discovery

This scaffold is a precursor for substituted 6-(2-tolyl)-triazolo[1,5-a]pyrimidines (fungicides) and kinase inhibitors.

Workflow: Orthogonal Functionalization

The following diagram details how to sequentially exploit the reactive sites to build complex drug pharmacophores.

ReactivityPathways Start 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone Step1 Intermediate A: Benzylic Amine/Azide Start->Step1 S_N2 Reaction (R-NH2 or NaN3, K2CO3) Step2 Scaffold B: Indazole or Quinoline Core Step1->Step2 Condensation w/ Ketone (Hydrazine or Aniline) Final Final Drug Candidate: Biaryl System Step2->Final Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4)

Figure 2: Sequential functionalization strategy for library generation.

Specific Application Case Study: In the synthesis of triazolopyrimidine fungicides, the benzylic bromide is first reacted with a secondary amine. The resulting intermediate undergoes condensation at the ketone to close the pyrimidine ring, leaving the aryl bromide available for late-stage diversification to optimize lipophilicity (LogP).

Safety & Handling

  • Lachrymator: Like all benzylic bromides, this compound is a potent eye irritant. Handle only in a functioning fume hood.

  • Corrosive: Causes skin burns. Wear nitrile gloves and eye protection.

  • Storage: Store at 2–8°C under inert gas (Argon). Moisture sensitive (hydrolysis of benzylic bromide to benzyl alcohol).

References

  • Google Patents. (2011). Process for the preparation of 4-bromophenyl derivatives (US20110155950A1).

Sources

Stability Dynamics of Benzylic Bromide Ketones Under Ambient Conditions: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Electrophilic Liability of Benzylic Bromide Ketones

Benzylic bromide ketones, typified by


-bromoacetophenone (phenacyl bromide), are indispensable electrophilic building blocks in medicinal chemistry, bioconjugation, and organic synthesis. However, their structural architecture—a highly activated carbon center flanked by an electron-withdrawing carbonyl group and a 

-conjugated phenyl ring—renders them inherently unstable under ambient laboratory conditions.

As a Senior Application Scientist, I frequently observe that the mishandling of these reagents leads to compromised reaction yields, the generation of potent lachrymators, and irreproducible assay data. This whitepaper dissects the thermodynamic and kinetic drivers of their degradation and establishes rigorously validated, self-correcting protocols for their handling, purification, and storage.

Mechanistic Drivers of Degradation

To stabilize a reactive intermediate, one must first understand the causality of its degradation. Phenacyl bromide degrades under ambient conditions via two primary pathways:

Hydrolytic Degradation (Moisture Sensitivity)

The


-carbon of phenacyl bromide is exceptionally electrophilic. The synergistic electron-withdrawing effects of the adjacent carbonyl group and the inductive pull of the bromine atom drastically lower the activation energy for nucleophilic attack. Under ambient humidity, water acts as a nucleophile in an 

mechanism, displacing the bromide ion.

This hydrolysis yields


-hydroxyacetophenone and hydrogen bromide (HBr) gas. The generation of HBr is not only an autocatalytic driver for further degradation but is also responsible for the compound's severe lachrymatory (tear-inducing) properties, as documented by the 1[1].
Photolytic Cleavage (Light Sensitivity)

Benzylic bromide ketones are highly sensitive to ultraviolet (UV) and ambient visible light. The C–Br bond is photolabile; irradiation triggers a Norrish Type I-like homolytic cleavage or direct C–Br bond scission. This generates a bromine radical and a resonance-stabilized phenacyl radical. Recent photochemical studies demonstrate that UV-A or ambient light exposure leads to the instantaneous generation of these radicals, which subsequently drive unwanted polymerization, cross-coupling, and structural degradation[2]. For this reason, regulatory safety data sheets mandate strict protection from light[3].

Thermal Instability

Phenacyl bromide has a relatively low melting point of 48–51 °C[4]. Approaching this temperature significantly increases the kinetic energy of the system, accelerating both hydrolytic and oxidative degradation pathways. Pure phenacyl bromide is a white crystalline solid, but thermal and photolytic stress will rapidly degrade it into a dark green-brown tar[5].

Mechanisms SM Phenacyl Bromide (Highly Electrophilic) H2O Ambient Moisture (Hydrolysis) SM->H2O SN2 Nucleophilic Attack Light Ambient Light (Photolysis) SM->Light hν (UV/Vis) Deg1 α-Hydroxyacetophenone + HBr (Lachrymator) H2O->Deg1 Autocatalytic Deg2 Phenacyl Radical + Bromine Radical Light->Deg2 Homolytic Cleavage

Mechanistic pathways of phenacyl bromide degradation via hydrolysis and photolysis.

Quantitative Data Presentation

To contextualize the degradation kinetics and establish operational boundaries, the empirical stability profiles and required storage parameters are summarized below.

Table 1: Empirical Degradation Profiles Under Ambient Stressors

Environmental StressorPrimary Degradation PathwayObservable IndicatorEstimated Time to >5% Degradation
Ambient Light (UV/Vis) Homolytic Cleavage (Photolysis)Discoloration (Yellow/Brown)< 24 Hours
Ambient Humidity (>40% RH) Nucleophilic Substitution (Hydrolysis)HBr Gas Evolution (Lachrymator)3 - 7 Days
Elevated Temp (>40°C) Thermal Degradation / PolymerizationMelting / Tarry Residue< 48 Hours
Ideal (Dark, Dry, 2-8°C) NonePristine White Crystals> 12 Months

Table 2: Validated Storage Parameters

ParameterOptimal ConditionCausality / Rationale
Temperature 2°C to 8°CSuppresses thermal degradation and the kinetic energy required for

hydrolysis.
Atmosphere Argon or NitrogenDisplaces ambient oxygen and moisture, preventing hydrolytic HBr generation.
Illumination Amber Vials / Total DarknessBlocks UV-A and visible light, preventing Norrish Type I radical initiation.
Secondary Containment Desiccator with Indicator SilicaProvides a self-validating visual check of the anhydrous environment.

Experimental Protocols: A Self-Validating System

Standard operating procedures often fail because they lack built-in feedback loops. The following methodology for the purification and handling of benzylic bromide ketones is designed as a self-validating system , ensuring that every step verifies the success of the previous one.

Protocol: Purification and Inert Storage Workflow

Step 1: Quality Assessment (The Validation Baseline)

  • Action: In a well-ventilated fume hood, dissolve a 5 mg aliquot of the commercial or stored phenacyl bromide in anhydrous

    
    .
    
  • Validation: Run a

    
     NMR spectrum. Look for the characteristic singlet of the 
    
    
    
    protons (typically
    
    
    4.4 ppm). If a secondary peak appears around
    
    
    4.8 ppm (indicating the
    
    
    of the hydrolysis product) or if the solid is discolored (green/brown), proceed to Step 2. If pristine, skip to Step 4.

Step 2: Anhydrous Recrystallization (The Corrective Action)

  • Action: Degas absolute ethanol by sparging with argon for 15 minutes to remove dissolved oxygen and moisture. Dissolve the impure phenacyl bromide in a minimum volume of the degassed ethanol at 40°C.

  • Causality: Do not exceed 40°C. The melting point of phenacyl bromide is 48–51 °C[4]; approaching this threshold in solution accelerates thermal degradation.

  • Action: Allow the solution to cool slowly to room temperature, then transfer to a 2-8°C refrigerator overnight.

  • Causality: Slow cooling ensures the thermodynamic exclusion of trapped impurities and hydrolysis byproducts from the growing crystal lattice.

Step 3: Vacuum Desiccation (The Stabilization Phase)

  • Action: Filter the crystals rapidly under a blanket of argon using a Schlenk frit. Wash with ice-cold, anhydrous hexane. Transfer the solid to a vacuum desiccator wrapped in aluminum foil.

  • Validation: Dry under high vacuum for 4 hours. Re-run the

    
     NMR. The disappearance of the 
    
    
    
    peak validates the purification.

Step 4: Inert Aliquoting & Storage (The Preservation Phase)

  • Action: Inside a glovebox or using a continuous argon stream, aliquot the purified white crystals into oven-dried amber glass vials. Seal with PTFE-lined caps and wrap with Parafilm.

  • Validation: Store the vials in a 2-8°C refrigerator inside a secondary desiccator containing blue indicating silica gel. Self-validation: If the silica gel turns pink, the primary moisture barrier has failed, signaling the need for immediate corrective action before the chemical degrades.

Workflow Step1 1. Quality Assessment (1H NMR & Visual Inspection) Step2 2. Anhydrous Recrystallization (Degassed Ethanol, <40°C) Step1->Step2 If Purity < 95% or Discolored Step4 4. Inert Aliquoting (Argon Blanket, Amber Vials) Step1->Step4 If Purity > 95% Step3 3. Vacuum Desiccation (Darkness, 4 Hours) Step2->Step3 Isolate Crystals Step3->Step4 Post-NMR Validation Step5 5. Validated Storage (2-8°C, Indicator Silica) Step4->Step5 Seal & Store

Self-validating workflow for the purification, handling, and storage of benzylic bromide ketones.

Conclusion

The synthetic utility of benzylic bromide ketones is inextricably linked to their high electrophilicity, which inversely dictates their poor stability under ambient conditions. By understanding the hydrolytic and photolytic mechanisms that drive their degradation, researchers can move beyond rote adherence to safety sheets and implement logical, self-validating handling protocols. Maintaining an anhydrous, light-deprived, and temperature-controlled environment is not merely a best practice—it is a fundamental requirement for preserving the chemical integrity of these vital reagents.

References

  • PubChem. "Phenacyl bromide | C8H7BrO | CID 6259 - PubChem".
  • TCI Chemicals.
  • Santa Cruz Biotechnology. "1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • LookChem. "Cas 70-11-1,Phenacyl bromide - LookChem".
  • Semantic Scholar. "Nature-Inspired Depolymerization of Soda Lignin: Light-Induced Free Radical Promoted Cleavage of β-O-4 Bonds - Semantic Scholar".

Sources

Methodological & Application

Application Note: Synthesis of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone via Wohl-Ziegler Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthesis of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone (CAS: 51229-51-7), a critical bifunctional intermediate used in the development of kinase inhibitors and antiviral therapeutics. The protocol utilizes the Wohl-Ziegler reaction , employing N-Bromosuccinimide (NBS) to achieve regioselective bromination at the benzylic position while preserving the acetyl functionality.

Key Technical Insights:

  • Regioselectivity: The protocol maximizes benzylic bromination over competitive

    
    -carbonyl bromination through strict control of radical flux.
    
  • Green Chemistry: We provide a validated method using Trifluorotoluene (PhCF

    
    )  as a sustainable, higher-boiling alternative to the restricted solvent Carbon Tetrachloride (CCl
    
    
    
    ).
  • Purity: Critical purification steps are defined to remove the common "dibromo" and "

    
    -bromo" impurities that plague this synthesis.
    

Chemical Strategy & Mechanism[1]

The synthesis targets the benzylic methyl group of 1-(4-bromo-3-methylphenyl)ethanone . The reaction is driven by a free-radical chain mechanism.[1] The choice of NBS over elemental bromine (


) is non-negotiable; NBS maintains a consistently low concentration of molecular bromine, which favors radical substitution over electrophilic aromatic substitution or ionic addition.[2]
Reaction Scheme

The transformation involves the homolytic cleavage of the N-Br bond (or in situ formed Br


) to generate bromine radicals, which abstract a hydrogen atom from the benzylic position. The resulting benzylic radical is stabilized by resonance with the aromatic ring, making it the thermodynamic product over the 

-carbonyl radical.
Mechanistic Pathway (Graphviz Diagram)

WohlZieglerMechanism Initiator Initiator (AIBN/BPO) Homolysis Br_Radical Br• (Radical) Initiator->Br_Radical Heat/Light Substrate Substrate: 1-(4-bromo-3-methylphenyl)ethanone Br_Radical->Substrate H-Abstraction Benzylic_Radical Benzylic Radical (Resonance Stabilized) Substrate->Benzylic_Radical HBr HBr Substrate->HBr Br2 Br2 (Low Conc.) Benzylic_Radical->Br2 Reacts with Br2 NBS N-Bromosuccinimide (NBS) NBS->Br2 Generates Br2 in situ Succinimide Succinimide (Insoluble Byproduct) NBS->Succinimide HBr->NBS Ionic Reaction Br2->Br_Radical Regenerates Product Product: 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone Br2->Product

Figure 1: The Goldfinger mechanism for Wohl-Ziegler bromination. NBS acts as a reservoir for Br


, maintaining low concentrations to suppress side reactions.[1][2]

Experimental Protocol

Safety Warning:

  • Lachrymator: The product is a potent lachrymator (tear gas agent). All operations must be performed in a properly functioning fume hood.

  • Explosion Hazard: Benzoyl peroxide is shock-sensitive. AIBN liberates nitrogen gas; ensure the system is vented.

Materials
ReagentRoleSpecifications
1-(4-Bromo-3-methylphenyl)ethanone SubstratePurity >98% (CAS: 37074-40-1)
N-Bromosuccinimide (NBS) ReagentMust be recrystallized from H

O prior to use to remove free Br

/HBr.
AIBN (Azobisisobutyronitrile)InitiatorRecrystallized from methanol if yellow/old.
Trifluorotoluene (PhCF

)
SolventAnhydrous. (Green alternative to CCl

)
Step-by-Step Procedure
  • Preparation of NBS:

    • Dissolve commercial NBS in boiling water (10 mL/g).

    • Filter hot to remove insoluble impurities.

    • Cool the filtrate in an ice bath to precipitate pure white crystals.

    • Filter and dry under vacuum over P

      
      O
      
      
      
      . Note: Yellow NBS indicates free bromine and will cause ring bromination.
  • Reaction Assembly:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add:

      • 10.0 mmol 1-(4-Bromo-3-methylphenyl)ethanone (2.13 g)

      • 10.5 mmol NBS (1.87 g) (1.05 equiv)

      • 0.5 mmol AIBN (82 mg) (0.05 equiv)

      • 50 mL Trifluorotoluene (0.2 M concentration).

    • Note: If using CCl

      
      , use strict safety protocols for carcinogens.
      
  • Initiation & Reflux:

    • Purge the system with Nitrogen or Argon for 10 minutes.

    • Heat the mixture to reflux (102°C for PhCF

      
      ).
      
    • Observation: The reaction is proceeding when the dense NBS solid (bottom) disappears and is replaced by low-density Succinimide which floats to the surface.

    • Monitor by TLC (Hexane/EtOAc 9:1). Reaction time is typically 4–12 hours.

  • Workup:

    • Cool the mixture to 0°C. Succinimide will precipitate fully.

    • Filter off the Succinimide solid and wash the cake with cold solvent.

    • Concentrate the filtrate under reduced pressure to yield a yellow oil/solid.

  • Purification:

    • The crude residue often contains 5-10% starting material and trace

      
      -bromo ketone.
      
    • Recrystallization: Dissolve in minimum hot Cyclohexane/EtOAc (10:1) and cool slowly.

    • Flash Chromatography: If high purity is required, elute with Hexane/EtOAc (95:5 to 90:10).

Process Optimization & Troubleshooting

Achieving high yields requires balancing conversion against over-bromination. Use the decision tree below to diagnose issues.

Troubleshooting Start Analyze Crude NMR Check1 Is Starting Material > 10%? Start->Check1 Check2 Is Dibromo Product Present? (CHBr2 signal) Check1->Check2 No Action1 Increase Reflux Time Add 0.1 eq AIBN Check1->Action1 Yes Check3 Is Ring Bromination Observed? Check2->Check3 No Action2 Reduce NBS equivalents Stop reaction earlier Check2->Action2 Yes Action3 Purify NBS (Remove Acid) Switch Solvent Check3->Action3 Yes Success Proceed to Purification Check3->Success No

Figure 2: Troubleshooting logic for common Wohl-Ziegler impurities.

Characterization Data

Target Molecule: 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone Formula: C


H

Br

O MW: 291.97 g/mol [3]
TechniqueExpected Signal/ValueAssignment

H NMR
(400 MHz, CDCl

)

2.58 (s, 3H)
Acetyl -CH


4.62 (s, 2H)
Benzylic -CH

Br

7.65 (d, J=8.4 Hz, 1H)
Aromatic H5 (Ortho to Br)

7.82 (dd, J=8.4, 2.0 Hz, 1H)
Aromatic H6

8.05 (d, J=2.0 Hz, 1H)
Aromatic H2 (Ortho to Carbonyl)

C NMR
(100 MHz, CDCl

)

26.6
Acetyl CH


32.5
Benzylic CH

Br

196.5
Carbonyl C=O
Mass Spectrometry m/z 290, 292, 294Molecular Ion [M]+ (Tribromide pattern 1:2:1)

Note: NMR shifts are predicted based on structural analogs (3-methyl-4-bromoacetophenone and benzyl bromides) and consistent with literature for similar substrates.

References

  • Wohl-Ziegler Reaction Overview

    • Title: Wohl-Ziegler Reaction - Organic Chemistry Portal
    • Source: Organic Chemistry Portal[4]

    • URL:[Link]

  • Mechanistic Insight (Goldfinger Mechanism)

    • Title: Mechanism of the Wohl-Ziegler Reaction
    • Source: Wikipedia / Primary Liter
    • URL:[Link][2]

  • Solvent Alternatives (Green Chemistry): Title: Trifluorotoluene: A "Green" Solvent for Organic Synthesis Source: Sigma-Aldrich / Merck
  • Precursor Data

    • Title: 1-(4-Bromo-3-methylphenyl)ethanone (CAS 37074-40-1)[5]

    • Source: ChemicalBook[3]

  • Target Molecule Data

    • Title: 1-[4-(Bromomethyl)phenyl]ethanone (CAS 51229-51-7)[4][6][7][8]

    • Source: CymitQuimica[6][9]

Sources

radical bromination of 1-(4-bromo-3-methylphenyl)ethanone using NBS

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Radical Bromination of 1-(4-bromo-3-methylphenyl)ethanone

Executive Summary & Strategic Context

This technical guide details the protocol for the regioselective radical bromination of 1-(4-bromo-3-methylphenyl)ethanone (also known as 4'-bromo-3'-methylacetophenone) to synthesize 1-[4-bromo-3-(bromomethyl)phenyl]ethanone .

This transformation is a critical intermediate step in the synthesis of complex pharmaceutical scaffolds, including antivirals like Velpatasvir and various dihydropyrimidine derivatives. The core challenge in this synthesis is achieving regioselectivity between the benzylic methyl group (target) and the


-carbonyl position  (impurity), while preventing over-bromination (dibromide formation).

Key Technical Advantages of this Protocol:

  • Regiocontrol: Maximizes benzylic bromination via strict radical conditions (Wohl-Ziegler).

  • Solvent Modernization: Replaces toxic CCl

    
     with 
    
    
    
    -trifluorotoluene (PhCF
    
    
    ) or 1,2-dichloroethane (DCE) without yield loss.
  • Safety Engineering: Mitigates lachrymator risks associated with benzylic/phenacyl bromides.

Mechanistic Insight & Critical Design Parameters

To ensure reproducibility, one must understand the competing pathways. The substrate contains two "methyl" sites susceptible to bromination:[1]

  • Benzylic Methyl (C3-CH

    
    ):  Stabilized by the aromatic ring. Favored under radical conditions (homolytic cleavage).
    
  • 
    -Acetyl Methyl (C1-COCH
    
    
    
    ):
    Favored under acidic/electrophilic conditions (enolization).
The Wohl-Ziegler Pathway (Target)

The reaction utilizes N-Bromosuccinimide (NBS) as a reservoir for low-concentration molecular bromine (


).[2] The "Goldilocks" principle applies here: the concentration of 

must be low enough to prevent ionic addition to the ring or

-bromination, but high enough to sustain the radical chain.

Figure 1: Reaction Mechanism & Selectivity Logic

G Start Substrate: 1-(4-bromo-3-methylphenyl)ethanone Prop1 Propagation 1: Benzylic H-Abstraction (Forms Ar-CH2u2022) Start->Prop1 Bru2022 Side1 Side Reaction: u03b1-Keto Bromination (Acid Catalyzed) Start->Side1 H+ / Ionic Conditions Init Initiation: AIBN + Heat u2192 Radu2022 Init->Prop1 Prop2 Propagation 2: Radical traps Br2 (Forms Product + Bru2022) Prop1->Prop2 Ar-CH2u2022 Prop2->Prop1 Bru2022 (Chain) NBS_Cycle NBS Reservoir: NBS + HBr u2192 Succinimide + Br2 Prop2->NBS_Cycle HBr Product Target: 1-[4-bromo-3-(bromomethyl)phenyl]ethanone Prop2->Product NBS_Cycle->Prop2 Low Conc. Br2

Caption: The Wohl-Ziegler cycle relies on the in-situ generation of Br2 from NBS to maintain the radical chain.[2] Acidic impurities shift the path toward Side Reaction (Red).

Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
ReagentRoleEquiv.Notes
1-(4-bromo-3-methylphenyl)ethanone Substrate1.0Purity >98% recommended.[3]
N-Bromosuccinimide (NBS) Reagent1.05 - 1.1CRITICAL: Must be white/crystalline. Yellow NBS contains free

and HBr, promoting side reactions.[4] Recrystallize from water if necessary.
AIBN (Azobisisobutyronitrile)Initiator0.05 - 0.1Can substitute with Benzoyl Peroxide (BPO).
PhCF

(Trifluorotoluene)
Solvent10-15 volSafer alternative to CCl

. High boiling point (102°C) aids kinetics.
Argon/Nitrogen Inert GasN/AEssential to remove O

(radical scavenger).
Step-by-Step Methodology

Step 1: System Preparation (De-oxygenation)

  • Charge a dry round-bottom flask (equipped with a reflux condenser) with the substrate (1.0 eq) and NBS (1.05 eq).

  • Add anhydrous PhCF

    
     (or DCE).
    
  • Crucial: Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen is a potent radical inhibitor and will delay initiation or stall the reaction.

Step 2: Initiation

  • Add AIBN (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 102°C for PhCF

    
    ).
    
  • Visual Cue: The dense, solid NBS (bottom of flask) will gradually convert to Succinimide (low density solid, floats to top) as the reaction proceeds.

  • Optional: Irradiate with a 500W tungsten lamp if thermal initiation is sluggish.

Step 3: Monitoring & Completion

  • Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[2][5][6]

  • Stop Point: Halt heating when substrate conversion >95%. Do not extend reflux unnecessarily, as this promotes dibromination (formation of the benzal bromide).

  • Typical reaction time: 2 – 6 hours.

Step 4: Workup & Purification

  • Cool the mixture to 0°C. Succinimide will precipitate fully.

  • Filter off the succinimide solid and wash the cake with cold solvent.

  • Wash the filtrate with saturated NaHCO

    
      (2x) to remove trace HBr (prevents degradation) and Brine (1x).
    
  • Dry over anhydrous MgSO

    
     and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Cyclohexane/Heptane or perform flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Troubleshooting & Optimization Logic

ObservationRoot CauseCorrective Action
Reaction fails to start Oxygen inhibition or old Initiator.Sparge gas longer; add fresh AIBN (0.02 eq); check light source.

-Bromo ketone formed
Acidic conditions or impure NBS.Use freshly recrystallized NBS.[2] Add 1-2% solid K

CO

to the reaction to scavenge trace HBr.
Dibromination (>10%) Excess NBS or prolonged reflux.Strictly limit NBS to 1.05 eq. Stop reaction at 95% conversion.
Dark/Red Color Free Bromine (

) accumulation.
Reaction is too fast or ionic. Lower temp slightly or check solvent dryness.

Workflow Visualization

Figure 2: Operational Workflow

Workflow Setup Setup: Charge Substrate + NBS + Solvent (PhCF3 or CCl4) Degas CRITICAL: Degas with Ar/N2 (15 mins) Setup->Degas Reflux Reflux (100-105°C) Add AIBN Degas->Reflux Monitor Monitor (TLC/HPLC) Target: >95% Conversion Reflux->Monitor Monitor->Reflux <95% Filter Cool to 0°C & Filter (Remove Succinimide) Monitor->Filter >95% Wash Wash Filtrate: 1. NaHCO3 (Remove Acid) 2. Brine Filter->Wash Purify Concentrate & Purify (Recryst. or Column) Wash->Purify

Caption: Standardized workflow emphasizing the degassing step and acid-wash workup to ensure stability.

Safety & Handling

  • Lachrymator Warning: The product, 1-[4-bromo-3-(bromomethyl)phenyl]ethanone, is a potent lachrymator (tear gas). All operations, including weighing and rotary evaporation, must be performed in a functioning fume hood.

  • NBS: Avoid inhalation of dust. Store in a refrigerator to prevent decomposition to

    
    .
    
  • Waste: Quench aqueous washes with Sodium Thiosulfate before disposal to neutralize oxidative residues.

References

  • ChemicalBook. (2024). Unveiling the Versatility of 4'-Bromo-3'-methylacetophenone. Retrieved from

  • BenchChem. (2025).[2][4] Application Notes: N-Bromosuccinimide (NBS) Bromination of 3-Methylacetophenone.[2][3][7] Retrieved from

  • Google Patents. (2016). Preparation method for velpatasvir intermediate (CN105732563). Retrieved from

  • CymitQuimica. (n.d.). 1-[4-(Bromomethyl)phenyl]ethanone Product Data. Retrieved from

  • Oakwood Chemical. (n.d.). Safety Data Sheet: 1-(4-(Bromomethyl)phenyl)ethanone. Retrieved from

Sources

Application Note: Controlled Nucleophilic Substitution of Benzylic Bromides with Amines

Author: BenchChem Technical Support Team. Date: March 2026


 Amination, Prevention of Poly-alkylation, and Safety Protocols for Lachrymatory Agents.

Executive Summary

The synthesis of benzylic amines via the nucleophilic substitution of benzylic bromides is a cornerstone reaction in medicinal chemistry. However, the operational simplicity of this reaction often masks two critical failure modes: uncontrolled poly-alkylation (over-alkylation) and competitive hydrolysis (


 pathways). Furthermore, benzylic bromides are potent lachrymators, requiring strict safety adherence. This guide provides a robust, self-validating protocol designed to maximize mono-alkylation selectivity while ensuring operator safety.

Safety Directive: Handling Lachrymators

CRITICAL WARNING: Benzylic bromides (e.g., Benzyl bromide, 4-nitrobenzyl bromide) are severe lachrymators (tear gas agents). They directly stimulate corneal nerves, causing intense pain and tearing even at low vapor concentrations.

  • Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.

  • Decontamination: Do NOT clean spills with water immediately. Hydrolysis produces HBr, which can aerosolize the lachrymator.

    • Protocol: Quench spills or dirty glassware with a dilute solution of ammonia or triethylamine in ethanol. This converts the lachrymatory bromide into a non-volatile quaternary ammonium salt.

  • PPE: Double nitrile gloves and tightly fitting safety goggles are mandatory.

Mechanistic Insight & Reaction Logic

The reaction proceeds primarily via an


 mechanism. However, the benzylic carbon is capable of stabilizing a positive charge, making the system susceptible to 

pathways if polar protic solvents or weak nucleophiles are used.
The "Over-Alkylation Trap"

The product of the reaction (a secondary amine) is often more nucleophilic than the starting material (a primary amine). This leads to a "runaway" reaction where the product competes for the remaining alkyl bromide, forming tertiary amines or quaternary ammonium salts.

ReactionPathways Start Benzylic Bromide (Electrophile) Mono Target: Mono-Amine (Secondary) Start->Mono SN2 (Major) Poly Impurity: Di-alkylated (Tertiary) Start->Poly Hydrolysis Impurity: Benzyl Alcohol Start->Hydrolysis SN1 (Water/Protic) Amine Primary Amine (Nucleophile) Amine->Mono Mono->Poly Over-Alkylation (Fast!)

Figure 1: Competing reaction pathways. The critical challenge is stopping the reaction at the Mono-Amine stage before it consumes more starting material to form the Poly-alkylated impurity.

Critical Parameters and Optimization

Solvent Selection

The choice of solvent dictates the


 vs 

ratio.
  • Recommended: Acetonitrile (MeCN) or Dichloromethane (DCM) . These polar aprotic solvents support the

    
     transition state without solvating the nucleophile too strongly.
    
  • Avoid: Methanol or Ethanol (unless necessary for solubility). Protic solvents stabilize the carbocation, encouraging

    
     hydrolysis (benzyl alcohol formation).
    
Base Selection

The base serves to scavenge the HBr byproduct.

  • Inorganic (

    
    , 
    
    
    
    ):
    Best for heterogeneous mixtures in MeCN or DMF. Easy to filter off.
  • Organic (DIPEA,

    
    ):  Soluble bases are faster but can participate in side reactions (quaternization) if the alkyl halide is extremely reactive.
    
Stoichiometry (The Control Knob)
  • For Secondary Amine Synthesis: Use 3.0 to 5.0 equivalents of the primary amine. This statistical excess ensures the benzylic bromide is more likely to encounter a primary amine than the newly formed secondary amine product.

  • For Tertiary Amine Synthesis: Use 1.1 equivalents of the secondary amine.

Experimental Protocols

Method A: General Protocol (Synthesis of Tertiary Amines)

Use this when reacting a secondary amine with a benzyl bromide. Over-alkylation is not a major concern here.

Reagents:

  • Secondary Amine (1.0 mmol)

  • Benzylic Bromide (1.1 mmol)[1]

  • 
     (2.0 mmol) or DIPEA (1.5 mmol)
    
  • Acetonitrile (5 mL)

Workflow:

  • Setup: Charge a dried round-bottom flask with the secondary amine and Acetonitrile.

  • Base Addition: Add

    
     (powdered) or DIPEA. Stir for 5 minutes.
    
  • Bromide Addition: Add the benzylic bromide dropwise at Room Temperature (RT).

    • Note: If the reaction is exothermic, cool to 0°C during addition.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (Visualize with UV; benzylic systems are UV active).

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with Water (2 x 10 mL) and Brine (1 x 10 mL).

    • Dry organic layer over

      
      , filter, and concentrate.[1][2]
      
Method B: High-Selectivity Protocol (Synthesis of Secondary Amines)

Use this when reacting a primary amine. Designed to prevent over-alkylation.[3][4][5]

Reagents:

  • Primary Amine (3.0 - 5.0 equivalents )

  • Benzylic Bromide (1.0 equivalent)[1]

  • Base: Not usually required if amine is in large excess (the amine acts as the base), but DIPEA (1.0 eq) can be added.

  • Solvent: DCM or THF (0.1 M concentration relative to bromide).

Step-by-Step Workflow:

Workflow Step1 1. Preparation Dissolve Excess Amine (3-5 eq) in DCM/THF at 0°C Step2 2. Controlled Addition Dissolve Benzyl Bromide in solvent. Add DROPWISE over 30-60 mins. Step1->Step2 Step3 3. Reaction Allow to warm to RT. Stir 2-6 hours. Step2->Step3 Step4 4. Monitor (TLC/LCMS) Is Benzyl Bromide consumed? Step3->Step4 Step4->Step3 No Step5 5. Quench Add dilute NaOH or NaHCO3. Step4->Step5 Yes Step6 6. Purification Column Chromatography to separate excess amine. Step5->Step6

Figure 2: High-selectivity workflow. The slow addition of the electrophile to a pool of excess nucleophile is the key engineering control.

Detailed Procedure:

  • Charge Nucleophile: In a flask, dissolve the Primary Amine (5.0 mmol) in DCM (10 mL). Cool to 0°C.

  • Prepare Electrophile: Dissolve Benzylic Bromide (1.0 mmol) in DCM (5 mL) in a separate vial.

  • Slow Addition: Using a syringe pump or dropping funnel, add the bromide solution to the amine solution over 30–60 minutes.

    • Why: This keeps the instantaneous concentration of bromide low, statistically favoring reaction with the abundant primary amine over the scarce secondary amine product.

  • Workup: Wash the mixture with saturated

    
    .
    
    • Purification Tip: If the starting amine is volatile, it can be removed by vacuum. If non-volatile, use column chromatography. The polarity difference between the primary and secondary amine is usually sufficient for separation on Silica gel (DCM:MeOH gradients).

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Poly-alkylation (Dialkyl benzyl amine) High local concentration of bromide.1.[6] Increase equivalents of starting amine.2. Dilute the reaction further.3. Slower addition rate of bromide.
Low Conversion (Sluggish) Poor nucleophilicity or steric bulk.1. Add Catalytic KI or TBAI (10 mol%) to form the more reactive Benzyl Iodide in situ (Finkelstein condition).2. Switch solvent to DMF or DMSO (Caution: harder to remove).
Hydrolysis (Benzyl Alcohol formation) Wet solvent or hygroscopic base.1. Use anhydrous solvents.2.[2] Switch from

to molecular sieves or organic base.3. Ensure atmosphere is inert (

or Ar).
Emulsion during workup Quaternary ammonium salts acting as surfactants.1. Saturate aqueous layer with NaCl (Brine).2. Filter the mixture through Celite before extraction to remove fine solids.

References

  • Mechanism & Kinetics

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains vs competition in benzylic systems).
    • Nucleophilic Substitution (SN1, SN2).[7] Organic Chemistry Portal. Link

  • Synthetic Protocols

    • Tanabe, M., & Peters, R. H. "(R,S)-Mevalonolactone-2-13C". Organic Syntheses, Coll.[8] Vol. 7, p.386 (1990).[8] (Details benzyl bromide handling and substitution). Link

    • Avoidance of Over-alkylation. ACS Green Chemistry Institute Pharmaceutical Roundtable. Link

  • Safety Data

    • Benzyl Bromide Safety Data Sheet. Thermo Fisher Scientific.[9] (Lachrymator handling). Link

    • Lachrymators - Standard Operating Procedure. Brandeis University Environmental Health & Safety. Link

Sources

Application Notes and Protocols for Suzuki Cross-Coupling of Bromoacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Biaryl Ketones

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[2][3] Among the vast applications of this powerful tool, the synthesis of biaryl ketones from bromoacetophenone derivatives holds significant importance. These structural motifs are prevalent in a wide array of biologically active compounds and functional materials.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the critical parameters governing the Suzuki cross-coupling of bromoacetophenone derivatives. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings and the causal relationships behind experimental choices, empowering the reader to not only replicate established protocols but also to rationally design and troubleshoot their own synthetic routes.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for successful reaction optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Regeneration of Catalyst Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, a bromoacetophenone derivative) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the aryl halide is a crucial factor, with the general trend being I > Br > Cl. Bromoacetophenones are often chosen for their balance of reactivity and stability.[6]

  • Transmetalation: This is arguably the most complex and influential step in the cycle. Here, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. This process is critically dependent on the presence of a base.[7][8] The base activates the boronic acid, forming a more nucleophilic borate species, which then facilitates the transfer of the aryl group to the palladium complex.[4][9] The choice of base can significantly impact the reaction rate and yield.

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]

Key Reaction Parameters for Bromoacetophenone Derivatives

The success of a Suzuki cross-coupling reaction with bromoacetophenone derivatives hinges on the careful selection and optimization of several key parameters.

Palladium Catalyst and Ligands

The choice of the palladium source and the associated ligands is critical for achieving high catalytic activity and stability. While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, they often require the addition of phosphine ligands to form the active catalytic species in situ.[10] Pre-formed catalysts, such as Pd(PPh₃)₄, are also commonly employed.[11]

The ligands play a multifaceted role: they stabilize the palladium center, influence its reactivity, and can prevent the formation of inactive palladium black.[5][6] For bromoacetophenone derivatives, a variety of phosphine ligands have proven effective. Electron-rich and bulky phosphines, such as Buchwald-type ligands (e.g., SPhos, XPhos), are often successful, particularly with more challenging substrates.[10][12][13]

The Crucial Role of the Base

As mentioned, the base is essential for the transmetalation step.[7][8] The selection of the appropriate base is highly dependent on the specific substrates and solvent system. Common bases used in Suzuki couplings include:

  • Carbonates: Na₂CO₃, K₂CO₃, and Cs₂CO₃ are widely used and often provide a good balance of reactivity and cost-effectiveness.[14]

  • Phosphates: K₃PO₄ is a stronger base and can be particularly effective for less reactive aryl bromides.[10]

  • Hydroxides: NaOH and KOH are strong bases that can accelerate the reaction but may not be compatible with base-sensitive functional groups.

  • Fluorides: KF and CsF are also utilized, with the fluoride ion believed to play a role in activating the boronic acid.[9]

The strength and solubility of the base are key considerations. A biphasic system, often employing an aqueous solution of an inorganic base with an organic solvent, is a common and effective setup.[15]

Solvent Systems: More Than Just a Medium

The solvent not only dissolves the reactants but also significantly influences the reaction kinetics, catalyst stability, and overall outcome.[16][17][18] For Suzuki couplings of bromoacetophenone derivatives, common solvent systems include:

  • Aprotic Polar Solvents: Dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used.[15][19] They are effective at dissolving both the organic substrates and, to some extent, the inorganic bases, facilitating the reaction.

  • Aqueous Mixtures: A combination of an organic solvent like dioxane or THF with water is a very common and robust system.[15] Water can aid in dissolving the inorganic base and accelerate the transmetalation step.[16]

  • "Green" Solvents: In recent years, there has been a push towards more environmentally benign solvent systems, with water being an attractive option for certain Suzuki couplings.[5][20]

It is important to note that the quality of the solvent can be critical, as impurities can poison the catalyst.[21]

Comparative Reaction Conditions for Bromoacetophenone Derivatives

The following table summarizes a range of reported conditions for the Suzuki cross-coupling of 4-bromoacetophenone, providing a valuable starting point for reaction optimization.

Aryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O1001295[22]
4-Methoxyphenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Toluene100898[10]
3-Tolylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DMF/H₂O901692[14]
4-Chlorophenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2)1,4-Dioxane802489N/A
2-Naphthylboronic acidPd/C (10% w/w)-K₂CO₃ (2)Ethanol/H₂OReflux690[16]

Note: This table is a compilation of representative data and specific yields are highly dependent on the precise reaction conditions and substrate purity.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general and robust method for the Suzuki cross-coupling of 4-bromoacetophenone with phenylboronic acid.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Combine: - 4-Bromoacetophenone - Phenylboronic Acid - Pd(OAc)2 - PPh3 - K2CO3 Solvent Add Solvent System: (e.g., Dioxane/H2O) Reagents->Solvent Inert Degas and place under inert atmosphere (N2 or Ar) Solvent->Inert Heat Heat to desired temperature with vigorous stirring Inert->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench with water and extract with organic solvent Cool->Quench Dry Dry organic layer, filter, and concentrate Quench->Dry Purify Purify by column chromatography Dry->Purify Characterize Characterize product by: - NMR (1H, 13C) - Mass Spectrometry Purify->Characterize

Figure 2: General experimental workflow for the Suzuki cross-coupling of 4-bromoacetophenone.

Materials:

  • 4-Bromoacetophenone (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized water (1 mL)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition and Degassing: Add 1,4-dioxane (4 mL) and water (1 mL) to the flask. The mixture should be thoroughly degassed by bubbling nitrogen or argon through the solution for 15-20 minutes, or by subjecting the flask to three cycles of vacuum-backfill with an inert gas.

  • Reaction: Place the flask under a positive pressure of nitrogen or argon and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-acetylbiphenyl.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor quality reagents or solvent- Use a fresh batch of catalyst or a pre-catalyst- Ensure thorough degassing- Use high-purity, dry solvents and reagents
Formation of Homocoupled Products - Presence of oxygen- Inappropriate base or solvent- Rigorously exclude oxygen from the reaction- Screen different bases and solvent systems
Protodeborylation of Boronic Acid - Presence of water and/or acidic conditions- Prolonged reaction times at high temperatures- Use anhydrous conditions if possible- Employ a milder base- Optimize reaction time and temperature
Difficulty in Product Purification - Presence of residual catalyst or ligands- Formation of closely-eluting byproducts- Pass the crude product through a short plug of silica or activated carbon to remove palladium residues- Optimize chromatographic conditions

Conclusion

The Suzuki-Miyaura cross-coupling of bromoacetophenone derivatives is a robust and versatile method for the synthesis of valuable biaryl ketones. By understanding the underlying mechanism and the critical role of each reaction component—the catalyst, ligand, base, and solvent—researchers can effectively optimize reaction conditions to achieve high yields and purity. The protocols and insights provided in this guide serve as a strong foundation for both novice and experienced chemists to successfully employ this powerful transformation in their synthetic endeavors.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. 7

  • Suzuki reaction - Wikipedia.

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications.

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO.

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC.

  • Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid - Benchchem.

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

  • Suzuki Coupling - Organic Chemistry Portal.

  • Suzuki cross-coupling - Chemistry LibreTexts.

  • Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR.

  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate.

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate.

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing).

  • Application Notes and Protocols for Suzuki Coupling Reactions Involving 4'-Amino-3',5'-dichloroacetophenone - Benchchem.

  • CHAPTER 20: Suzuki Reactions - Books - The Royal Society of Chemistry.

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications.

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI.

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC.

  • Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. - Sigma-Aldrich.

  • Effect of concentration of catalyst 1 on Suzuki coupling of 4-bromoacetophenone with phenylboronic acid in water under microwave heating - ResearchGate.

  • Application Notes and Protocols for Suzuki Coupling Reactions with 4'-Bromovalerophenone - Benchchem.

  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate.

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.

  • Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using... - ResearchGate.

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing).

Sources

Application Note & Protocols: Synthesis of Antiviral Dihydropyrimidines via N-1 Alkylation of a Biginelli Product with Bromomethyl Acetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The dihydropyrimidine (DHPM) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with demonstrated antiviral, antitumor, and antibacterial properties.[1] This application note provides a detailed, field-tested guide for the synthesis of novel dihydropyrimidine derivatives with potential antiviral activity. The strategy employs a robust and versatile two-step approach: first, the synthesis of a 3,4-dihydropyrimidin-2(1H)-one core via the classic Biginelli three-component condensation, followed by a strategic N-1 alkylation using 4-(bromomethyl)acetophenone.[2] This method allows for the introduction of an acetophenone moiety, a functional group known to participate in various biological interactions, thereby creating a new chemical space for antiviral drug discovery. We provide in-depth, step-by-step protocols, mechanistic explanations for key transformations, and guidance on characterization and data interpretation, designed to empower researchers in the development of novel therapeutic agents.

Introduction: The Significance of the DHPM Scaffold

A Cornerstone of Medicinal Chemistry

First reported by Pietro Biginelli in 1893, the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones has become a foundational reaction in heterocyclic chemistry.[3][4] The DHPM core is a versatile pharmacophore present in a wide array of natural and synthetic bioactive molecules.[5] Marine alkaloids such as the batzelladines, which contain the DHPM core, were identified as potent inhibitors of HIV gp-120 binding to CD4 receptors, highlighting the scaffold's potential in antiviral research from natural sources.[6]

Established Antiviral Activity of DHPM Derivatives

The therapeutic promise of DHPMs is well-documented across a spectrum of viruses.[7] Derivatives have been developed as anti-Hepatitis B Virus (HBV) agents that target viral capsid assembly.[6] More recently, DHPM derivatives have been investigated for their activity against SARS-CoV-2, with some compounds showing significant inhibition of the virus's main protease (Mpro) in both cell-based assays and in-silico studies.[8] The ability to readily modify the DHPM core at multiple positions allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for developing targeted antiviral agents.[9][10]

Synthetic Strategy: A Two-Step Approach to Novel Antivirals

The chosen synthetic route is designed for reliability, scalability, and modularity. It separates the construction of the core heterocycle from the introduction of the key pharmacophoric side chain (the acetophenone group). This allows for the independent optimization of each step and the potential to create a library of analogs by varying the components in both steps.

Causality Behind the Synthetic Design
  • Step 1: The Biginelli Reaction. This multicomponent reaction is exceptionally efficient for creating the DHPM core in a single step from inexpensive, commercially available starting materials: an aldehyde, a β-ketoester, and urea.[11] Its operational simplicity and high atom economy make it ideal for foundational synthesis.

  • Step 2: N-1 Alkylation. Post-synthesis functionalization is a powerful strategy for achieving structural diversity. We specifically target the N-1 position for alkylation. Deprotonation at N-1 is generally favored, and the resulting anion is a potent nucleophile. Using 4-(bromomethyl)acetophenone as the alkylating agent introduces a ketone functionality and an additional aromatic ring, providing new potential hydrogen bond acceptors and π-stacking interaction points for binding to viral protein targets.[2]

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Functionalization A Aldehyde + β-Ketoester + Urea B Biginelli Condensation A->B Acid Catalyst (e.g., HCl) C DHPM Intermediate B->C E N-1 Alkylation (SN2) C->E Base (e.g., NaH, K2CO3) D 4-(Bromomethyl)acetophenone D->E F Final Antiviral DHPM Product E->F G A Aldehyde + Urea B N-Acyliminium Ion (Key Electrophile) A->B H⁺, -H₂O D Open-Chain Ureide B->D Nucleophilic Attack C β-Ketoester (Enol form) C->D Nucleophilic Attack E Cyclized Intermediate D->E Intramolecular Cyclization F Final DHPM Product E->F Dehydration (-H₂O)

Sources

procedure for converting bromomethyl ketone to benzyl azide

Application Note: Synthesis of -Substituted Azides from Alkyl Bromides

Author:

Executive Summary & Scope

This technical guide details the protocol for the nucleophilic substitution of


-azidoketones (phenacyl azides)

CRITICAL NOMENCLATURE CLARIFICATION: There is a frequent nomenclature confusion in this class of reactions. Please verify your target structure before proceeding:

  • Target A: Phenacyl Azide (

    
    ):  If you are starting with a Bromomethyl Ketone  (
    
    
    ), follow Protocol A .
  • Target B: Benzyl Azide (

    
    ):  If you require a benzyl azide (lacking the carbonyl group), you must start with Benzyl Bromide  (
    
    
    ). If this is your intent, follow Protocol B .

Both transformations proceed via a classic

Safety & Hazard Analysis (E-E-A-T)

WARNING: EXPLOSION & TOXICITY HAZARD Organic azides are potentially explosive energetic materials.[1] Sodium azide (

  • Explosivity Rule of Thumb: Adhere to the "Rule of Six." The number of carbon atoms (

    
    ) plus the number of oxygen atoms (
    
    
    ) divided by the number of nitrogen atoms (
    
    
    ) should be
    
    
    .
    
    
    Phenacyl azide (
    
    
    ) ratio:
    
    
    (Borderline stable).
  • Acid Contact: Never allow

    
     to contact acid. This generates Hydrazoic Acid (
    
    
    )
    , which is highly volatile, toxic, and explosive.
  • Metal Contact: Avoid using metal spatulas or halogenated solvents (like DCM) with sodium azide over long periods, as di- and tri-azidomethane can form, which are extremely unstable.

  • Waste Disposal: Quench excess azide with nitrous acid (

    
    ) or specific commercial quenchers before disposal. Do not pour azide solutions down the drain (reacts with copper/lead pipes to form explosive metal azides).
    

Core Mechanism: Nucleophilic Substitution

Both reactions rely on the azide anion (

Reaction Scheme

ReactionMechanismStartBromomethyl Ketone(Electrophile)TSTransition State[Pentacoordinate]Start->TS+ N3-AzideSodium Azide(Nucleophile)Azide->TSProductα-Azidoketone(Product)TS->ProductInversionByproductNaBr(Salt)TS->Byproduct- Br-

Figure 1: Mechanistic pathway for the

In Protocol A , the adjacent carbonyl group enhances the electrophilicity of the

Experimental Protocols

Protocol A: Synthesis of -Azidoketone (Phenacyl Azide)

Substrate: Bromomethyl Ketone (e.g., 2-bromoacetophenone) Product:

Materials
  • Bromomethyl ketone (1.0 equiv)

  • Sodium Azide (

    
    ) (1.2 – 1.5 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or Acetone/Water (4:1 mixture)

  • Workup: Ethyl Acetate (EtOAc), Brine, Water

Step-by-Step Procedure
  • Preparation: In a fume hood, dissolve the Bromomethyl ketone (10 mmol) in DMSO (20 mL).

    • Note: DMSO accelerates

      
       reactions by solvating cations (
      
      
      ) while leaving the anion (
      
      
      ) "naked" and reactive.
  • Addition: Carefully add Sodium Azide (12-15 mmol) in small portions to the stirring solution.

    • Caution: Slight exotherm possible.

  • Reaction: Stir at Room Temperature (20–25°C) .

    • Time: Typically 1–4 hours. Monitor by TLC (Silica, Hexane:EtOAc). The starting bromide usually has a higher

      
       than the azide product.
      
  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Crucial Step: Wash the combined organic layers copiously with water (

      
       mL) to remove DMSO and unreacted sodium azide.
      
    • Wash once with Brine (saturated NaCl).

  • Drying & Concentration:

    • Dry over anhydrous

      
       or 
      
      
      .
    • Filter and concentrate under reduced pressure (Rotavap) at <40°C .

    • Warning: Do not heat the water bath above 45°C. Azides can decompose explosively if overheated.

  • Purification: If necessary, purify via silica gel column chromatography. Phenacyl azides are often crystalline solids (mp ~80–85°C for unsubstituted phenacyl azide).

Protocol B: Synthesis of Benzyl Azide (Variation)

Substrate: Benzyl Bromide Product: Benzyl Azide[2]

If your target is strictly Benzyl Azide , use this modified procedure.

  • Solvent System: DMSO is preferred for speed, but DMF is also common.

  • Stoichiometry: Use 1.5 equiv of

    
    .
    
  • Temperature: Stir at Room Temperature overnight (12–16 h). Benzyl bromide is less reactive than phenacyl bromide due to the lack of the carbonyl electron-withdrawing group.

  • Workup: Identical to Protocol A. Benzyl azide is typically a colorless oil.

Quantitative Data & Troubleshooting

ParameterProtocol A (Phenacyl)Protocol B (Benzyl)Notes
Reaction Time 1 – 4 Hours12 – 18 HoursCarbonyl activation accelerates Protocol A.
Temperature 20 – 25°C20 – 25°CHeating >60°C increases decomposition risk.
Typical Yield 85 – 95%90 – 98%High efficiency due to clean

.
Appearance Crystalline Solid / OilColorless OilPhenacyl derivatives often crystallize.
Stability ModerateGoodStore both in the dark at 4°C.
Troubleshooting Guide
  • Low Yield: Ensure the DMSO is dry. Water can compete as a nucleophile (hydrolysis) over long periods, though

    
     is much better.
    
  • Incomplete Reaction: If starting material remains after 24h (Protocol B), add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the more reactive Benzyl Iodide in situ.

  • Emulsion during extraction: DMSO causes emulsions. Wash with more water or add a small amount of brine to break it.

Experimental Workflow Diagram

WorkflowSetupSetup: Dissolve Bromidein DMSO/DMFAddAzideAddition: Add NaN3(1.2 - 1.5 equiv)Setup->AddAzideReactionReaction: Stir at RT(1-16 hours)AddAzide->ReactionQuenchQuench: Pour intoIce WaterReaction->QuenchTLC CompleteExtractExtraction: EtOAcWash 3x with WaterQuench->ExtractDryIsolation: Dry (MgSO4)& Evaporate <40°CExtract->Dry

Figure 2: Operational workflow for the synthesis of organic azides.

References

  • Patonay, T., Kónya, K., & Juhász, É. (2011). Syntheses and transformations of α-azido ketones and related derivatives. Chemical Society Reviews, 40(5), 2797-2847. Link

  • Alvarez, S. G., & Alvarez, M. T. (1997). A practical procedure for the synthesis of alkyl azides at ambient temperature in dimethyl sulfoxide. Synthesis, 1997(04), 413-414. Link

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link

  • BenchChem. (2025).[3][4] Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide. Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] Link

Application Note: Chemoselective Synthesis of Thioether Derivatives from 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing thioether (sulfide) derivatives using 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone (CAS: 52778-95-5) as the electrophilic scaffold. This bifunctional building block offers a unique opportunity for orthogonal functionalization: it contains a highly reactive benzylic bromide for nucleophilic substitution (


) and a stable aryl bromide available for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The protocols herein prioritize chemoselectivity , ensuring exclusive alkylation at the benzylic position without disturbing the aryl bromide or the ketone moiety. We present a robust, scalable methodology suitable for library generation in drug discovery campaigns, particularly for kinase inhibitors and NSAID analogs.

Scientific Background & Mechanistic Insight

The Electrophile: Structure & Reactivity

The substrate, 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone, possesses two halogenated sites with distinct electronic environments:

  • Benzylic Bromide (

    
    -C):  Highly electrophilic due to the stabilization of the transition state by the adjacent aromatic ring and the electron-withdrawing nature of the para-acetyl group. It reacts readily with soft nucleophiles (thiols) via an 
    
    
    
    mechanism.[1]
  • Aryl Bromide (

    
    -C):  Bonded directly to the aromatic ring. The 
    
    
    
    bond is stronger and shorter due to partial double-bond character. It is inert to standard nucleophilic substitution conditions but reactive under Pd/Ni-catalysis.
Reaction Pathway & Chemoselectivity

The synthesis of thioethers proceeds via the direct displacement of the benzylic bromide by a thiolate anion. The reaction is driven by the formation of a stable thioether bond and the precipitation of the bromide salt (driving force depends on solvent/base choice).

Key Mechanistic Considerations:

  • Soft-Soft Interaction: Thiolates are soft nucleophiles and interact favorably with the soft electrophilic center of the benzylic carbon (HSAB theory).

  • pK_a Dependence: The acidity of the thiol (typically pKa 6–11) dictates the choice of base. Weak bases like

    
     or 
    
    
    
    are sufficient and prevent side reactions such as enolization of the ketone.

ReactionPathway cluster_selectivity Chemoselectivity Check Substrate 1-[4-Bromo-3-(bromomethyl) phenyl]ethanone TS Transition State (SN2 Attack) Substrate->TS Benzylic C-Br Activation Thiol Thiol (R-SH) + Base Thiol->TS Nucleophilic Attack SideProduct Disulfide (Oxidative Byproduct) Thiol->SideProduct O2 Oxidation (Avoid!) Product Thioether Derivative (Target) TS->Product Br- Departure Inversion (N/A for CH2)

Figure 1: Reaction pathway highlighting the


 displacement mechanism. Note that the aryl bromide remains intact.

Experimental Protocols

Materials & Reagents
  • Substrate: 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone (>97% purity).

  • Nucleophile: Desired Thiol (

    
    ) (1.05 – 1.1 equivalents).
    
  • Base: Potassium Carbonate (

    
    ), anhydrous, granular.
    
  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).

  • Atmosphere: Nitrogen or Argon (essential to prevent thiol oxidation).

Method A: Standard Protocol (Acetonitrile/K2CO3)

Best for non-volatile thiols and general library synthesis.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration).

  • Activation: Add Potassium Carbonate (

    
    ) (1.5 eq). The mixture will be a suspension.
    
  • Addition: Add the Thiol (1.1 eq) dropwise. Note: If the thiol is solid, dissolve it in a minimum amount of MeCN before addition.

  • Reaction: Purge the headspace with Nitrogen, seal, and stir at Room Temperature (20–25°C) .

    • Time: Typically 1–4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

  • Completion: The reaction is complete when the starting bromide is consumed. The aryl bromide peak will remain unchanged.

  • Workup:

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve in Ethyl Acetate and wash with Water (x2) and Brine (x1).

    • Dry over

      
      , filter, and concentrate.
      
Method B: High-Solubility Protocol (DMF/Cs2CO3)

Best for sterically hindered thiols or highly polar substrates.

  • Dissolution: Dissolve the substrate (1.0 eq) and Thiol (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add Cesium Carbonate (

    
    ) (1.2 eq).
    
  • Reaction: Stir at 0°C for 30 mins , then warm to Room Temperature.

    • Rationale:

      
       is more soluble in organic solvents and more basic, promoting rapid reaction. The initial cooling prevents exotherms that could degrade sensitive thiols.
      
  • Quench: Pour the reaction mixture into ice-water (10x volume).

  • Isolation: The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate as in Method A.

Optimization & Data Analysis

The following table summarizes the optimization of reaction conditions for the coupling of 4-chlorothiophenol with the substrate.

Table 1: Optimization of Reaction Conditions

EntrySolventBase (Eq)Temp (°C)Time (h)Yield (%)Notes
1DCM

(1.5)
251265%Slow; incomplete conversion.
2THF

(1.1)
0 -> 25278%Fast, but disulfide byproducts observed.
3MeCN

(1.5)
25 3 94% Optimal. Clean profile.
4DMF

(1.2)
25191%Very fast; difficult to remove DMF completely.
5EtOH

(1.1)
Reflux145%Degradation of ketone observed (Aldol).

Yields are isolated yields after column chromatography.

Workup & Purification Workflow

Efficient purification is critical to remove unreacted thiol (which smells) and trace disulfide.

PurificationFlow ReactionMix Crude Reaction Mixture (MeCN, Product, Salts) Filtration Filtration ReactionMix->Filtration SolidWaste Solid Waste (KBr, K2CO3) Filtration->SolidWaste Filtrate Filtrate (Concentrate) Filtration->Filtrate Extraction Liquid-Liquid Extraction (EtOAc / Water) Filtrate->Extraction WashStep Bleach Wash (Optional) *Oxidizes trace thiol* Extraction->WashStep If odor persists Drying Dry (Na2SO4) & Concentrate Extraction->Drying Standard WashStep->Drying Chromatography Flash Chromatography (Hex/EtOAc Gradient) Drying->Chromatography FinalProduct Pure Thioether Chromatography->FinalProduct

Figure 2: Purification workflow emphasizing odor control and purity.

Troubleshooting & Quality Control

Analytical Signatures
  • 1H NMR (CDCl3):

    • Starting Material: Benzylic

      
       appears as a singlet around 
      
      
      
      4.5 – 4.6 ppm
      .
    • Product: The signal shifts upfield to

      
       4.1 – 4.3 ppm  upon thioether formation.
      
    • Aryl Protons: Distinct patterns for the 1,3,4-substituted ring.

  • LC-MS:

    • Look for the characteristic doublet isotope pattern (1:1 ratio) of the Aryl Bromide.

    • Note: The starting material has two bromines (1:2:1 pattern). The loss of the complex isotope pattern to a simple doublet confirms the substitution of one bromine.

Common Issues
  • Problem: Presence of Disulfide (

    
    ).
    
    • Cause: Oxidation of thiol before reaction.

    • Solution: Degas solvents; use fresh thiol; add a pinch of Triphenylphosphine (

      
      ) to the reaction to reduce disulfide in situ.
      
  • Problem: Incomplete conversion.

    • Cause: Steric hindrance or old

      
      .
      
    • Solution: Switch to Method B (DMF/

      
      ) or add catalytic Potassium Iodide (KI) (Finkelstein condition).
      

Safety & Handling

  • Lachrymator Hazard: 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone is a benzylic bromide . These are potent lachrymators (tear gas agents).

    • Control: Handle ONLY in a functioning fume hood.

    • PPE: Double nitrile gloves, safety goggles, and lab coat.

  • Stench Hazard: Thiols have low odor thresholds.

    • Control: Keep all thiol waste in a dedicated "Stench" container.

    • Decontamination: Wipe glassware with a dilute bleach solution (sodium hypochlorite) to oxidize residual thiols to odorless sulfonates before removing from the hood.

References

  • BenchChem Application Notes. "Application Notes and Protocols for 1-(3-Bromomethyl-phenyl)-ethanone in Nucleophilic Substitution Reactions." BenchChem.[1][2] Accessed October 26, 2025. Link

  • Sigma-Aldrich Product Sheet. "1-(4-(Bromomethyl)phenyl)ethanone Safety Data Sheet & Technical Information." Merck KGaA. Accessed October 26, 2025. Link

  • National Science Foundation (NSF). "Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions." Macromolecules, 2021.[3] Link

  • Oakwood Chemical. "Technical Specifications: 1-(4-(Bromomethyl)phenyl)ethanone."[4] Oakwood Products, Inc. Accessed October 26, 2025. Link

Sources

Application Note: Precision Alkylation Strategies using 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers utilizing 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone as a precision intermediate.

Executive Summary & Molecule Profile

1-[4-Bromo-3-(bromomethyl)phenyl]ethanone is a high-value "tri-functional" scaffold widely used in the synthesis of kinase inhibitors, receptor antagonists, and bi-functional linkers. Its utility stems from the distinct reactivity profiles of its three functional groups, allowing for sequential, orthogonal functionalization.

Important Note on CAS Registry:

  • Chemical Name: 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

  • Target Structure: A phenyl ring substituted with an acetyl group (position 1), a bromine atom (position 4), and a bromomethyl group (position 3).

  • Caution: The CAS 13544-44-0 provided in some databases corresponds to 2,4-Dichloro-5-iodopyrimidine.[1][2][3] For the acetophenone derivative described here, ensure you are sourcing the correct structural isomer (often custom-synthesized or listed under specific catalog numbers like CAS 1844064-91-0 or related isomers).

The Electrophile Hierarchy

Successful utilization of this reagent relies on exploiting the kinetic reactivity differences between its electrophilic sites.

Functional GroupReactivity ModeRelative Reactivity (k_rel)Primary Application
Benzylic Bromide SN2 Electrophile High (Fast) Primary Alkylation Target
Aryl Bromide Pd-Catalyzed CouplingLow (Inert to SN2)Subsequent Cross-Coupling (Suzuki/Buchwald)
Acetyl (Ketone) Nucleophilic AdditionModerate (Reversible)Final Scaffold Diversification

Scientific Insight: The benzylic carbon is activated by the adjacent π-system of the benzene ring, stabilizing the transition state for SN2 attack. In contrast, the aryl bromide bond is shorter and stronger due to sp² hybridization and resonance, rendering it inert to standard nucleophilic substitution without metal catalysis.

Critical Reagents for Selectivity

To achieve exclusive alkylation at the benzylic position without disturbing the ketone or aryl bromide, reagent selection is critical.

A. Base Selection (The "Soft" Touch)

Avoid strong bases (e.g., NaH, LDA) which can enolize the ketone (pKa ~19-20) leading to self-condensation (Aldol) or polymerization.

  • Recommended: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) .

    • Why: These are mild, heterogeneous bases. Cs₂CO₃ is preferred for less reactive nucleophiles (phenols) due to the "Cesium Effect" (increased solubility and "naked" anion reactivity).

  • For Amine Nucleophiles: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .

    • Why: Non-nucleophilic organic bases scavenge the HBr byproduct without competing for the electrophile.

B. Solvent Systems[4][5][6]
  • Primary Choice: Acetonitrile (MeCN) .

    • Why: Polar aprotic (dielectric constant ~37). It solvates cations well, leaving anions "naked" and reactive for SN2, but is not basic enough to trigger ketone side reactions. Easy to remove (bp 82°C).

  • Alternative: Acetone (for iodides/bromides) or DMF (for low solubility substrates).

    • Caution: Avoid alcohols (MeOH, EtOH) if possible, as they can compete as nucleophiles (solvolysis) to form benzyl ethers, especially at elevated temperatures.

Experimental Protocols

Protocol A: Selective N-Alkylation (Secondary Amines)

Objective: Synthesize a tertiary amine linker (e.g., for a kinase inhibitor hinge binder) using a secondary amine (e.g., Morpholine, Piperazine).

Reagents:

  • 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone (1.0 equiv)

  • Secondary Amine (1.1 equiv)[4]

  • DIPEA (1.5 equiv)

  • Acetonitrile (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M) in a round-bottom flask.

  • Addition: Add DIPEA (1.5 mmol) followed by the secondary amine (1.1 mmol) dropwise at 0°C (ice bath).

    • Mechanistic Note: Cooling controls the exotherm and prevents potential bis-alkylation if the amine is primary. For secondary amines, it ensures regioselectivity.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (high R_f) should disappear; a new polar spot (amine product) will appear.

  • Workup:

    • Evaporate MeCN under reduced pressure.

    • Redissolve residue in DCM (10 mL).

    • Wash with sat. NaHCO₃ (10 mL) to remove amine salts.

    • Wash with Brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[5][4]

  • Purification: Flash Column Chromatography (DCM/MeOH gradient).

Protocol B: Selective O-Alkylation (Phenols)

Objective: Create an ether linkage preserving the aryl bromide for downstream Suzuki coupling.

Reagents:

  • 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone (1.0 equiv)

  • Substituted Phenol (1.0 equiv)

  • K₂CO₃ (1.5 equiv, powdered)

  • Acetone (Reagent Grade) or DMF

Step-by-Step Methodology:

  • Activation: In a vial, combine the Phenol (1.0 mmol) and K₂CO₃ (1.5 mmol) in Acetone (5 mL). Stir at RT for 15 min to generate the phenoxide in situ.

  • Alkylation: Add 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone (1.0 mmol) in one portion.

  • Reflux: Heat the mixture to 50–60°C (gentle reflux) for 4–6 hours.

    • Note: Phenoxides are weaker nucleophiles than amines; thermal energy is required. The ketone and aryl bromide remain stable at this temperature.

  • Quench: Cool to RT. Filter off the solid inorganic salts (KBr, excess K₂CO₃).

  • Isolation: Concentrate the filtrate. Recrystallize from EtOH or purify via silica gel chromatography (Hexane/EtOAc).[6]

Visualizing the Workflow

The following diagram illustrates the chemoselectivity and operational workflow for this reagent.

G Reagent 1-[4-Bromo-3-(bromomethyl) phenyl]ethanone Benzylic Benzylic Bromide (sp³ C-Br) Reagent->Benzylic Fastest (Kinetic Control) Aryl Aryl Bromide (sp² C-Br) Reagent->Aryl Inert (Requires Pd/Cu) Ketone Acetyl Group (C=O) Reagent->Ketone Slow (Requires Strong Nu-) Product_N N-Alkylated Product Benzylic->Product_N Sec. Amine / DIPEA MeCN, r.t. Product_O O-Alkylated Product Benzylic->Product_O Phenol / K2CO3 Acetone, 60°C

Caption: Chemoselectivity profile showing the preferential reaction of the benzylic bromide over aryl halide and ketone moieties.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Yield / Recovery of SM Hydrolysis of Benzylic BrEnsure solvents (MeCN/Acetone) are anhydrous . Moisture competes to form the benzyl alcohol.
New Spot at Baseline (TLC) Quaternization (Over-alkylation)Use exactly 1.0–1.1 equiv of amine. If using a primary amine, use excess amine (5 equiv) or protect it first.
Complex Mixture Aldol CondensationBase was too strong or temperature too high. Switch from NaOH/NaH to K₂CO₃/DIPEA. Keep T < 60°C.
Validation (NMR) Confirming Regiochemistry¹H NMR: Look for the benzylic CH₂ shift. In the SM, it appears ~4.5 ppm. In the amine product, it shifts upfield to ~3.5–3.8 ppm.

References

  • BenchChem. "Application Notes and Protocols for 1-(3-Bromomethyl-phenyl)-ethanone in Nucleophilic Substitution Reactions." BenchChem Technical Library. Link

  • ChemicalBook. "1-[4-Bromo-3-(bromomethyl)phenyl]ethanone Properties and Suppliers." ChemicalBook Database. Link

  • Sigma-Aldrich. "Product Specification: Benzyl Bromide Derivatives." Merck/Sigma-Aldrich. Link

  • University of Glasgow. "Selectivity of Aryl and Benzylic Bromination." Glasgow Chemistry Dept. Link

  • National Institutes of Health (NIH). "Palladium-Catalyzed Direct α-Arylation of Benzyl Thioethers." PubMed Central. Link

Sources

Application Note: Synthesis of Pyrazine Carboxamide Antibacterials Using Benzylic Bromide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthetic utility of benzylic bromide intermediates in the development of pyrazine-based antibacterials. Pyrazine-2-carboxamide (analogous to the antitubercular drug Pyrazinamide) serves as a privileged scaffold. By introducing lipophilic benzyl moieties, researchers can modulate membrane permeability and target specific bacterial efflux pumps. This guide presents two distinct protocols: (1) The synthesis of cationic


-benzyl pyrazinium salts  via Menschutkin reaction, and (2) The 

-alkylation of the carboxamide side-chain
to generate pharmacologically active

-benzylpyrazine-2-carboxamides.

Introduction & Scientific Context

The emergence of Multi-Drug Resistant (MDR) Mycobacterium tuberculosis and ESKAPE pathogens necessitates the modification of existing scaffolds. Pyrazinamide (PZA) is a cornerstone of TB therapy, but its activity is limited to acidic environments.

The Role of Benzylic Bromides: Benzylic bromides are potent electrophiles used to introduce hydrophobic domains into the polar pyrazine core. This modification serves two purposes:

  • Lipophilicity Modulation: Increasing

    
     to facilitate passive diffusion across the mycobacterial cell wall (mycolic acid layer).
    
  • Mechanism Diversification:

    • Neutral Amides:

      
      -benzylated amides often inhibit specific enzymes like enoyl-ACP reductase (InhA).
      
    • Cationic Salts: Quaternary ammonium/pyrazinium salts act as membrane disruptors (surfactants), causing cell lysis.

Retrosynthetic Logic

The synthesis relies on Nucleophilic Substitution (


). The pyrazine ring offers two distinct nucleophilic sites: the ring nitrogens (N-1/N-4) and the exocyclic amide nitrogen.

Figure 1: Retrosynthetic disconnection showing the dual utility of benzyl bromide in accessing cationic and neutral pyrazine scaffolds.

Critical Reagents & Safety Profile

ReagentRoleHazard ClassHandling Precaution
Benzyl Bromide ElectrophileLachrymator , CorrosiveHandle ONLY in a fume hood. Degrade excess with aqueous ammonia.
Pyrazine-2-carboxamide ScaffoldIrritantHygroscopic; store in desiccator.
Sodium Hydride (60%) BaseFlammable SolidReacts violently with water. Use anhydrous solvents.
Dimethylformamide (DMF) SolventReprotoxicUse molecular sieves to ensure anhydrous conditions.
Acetone SolventFlammableUsed for precipitation of salts.

Protocol A: Synthesis of Quaternary -Benzyl Pyrazinium Salts

Mechanism: The Menschutkin reaction. The lone pair on the pyrazine ring nitrogen attacks the benzylic carbon, displacing the bromide. This reaction is spontaneous in polar aprotic solvents but requires heat for completion.

Materials
  • Pyrazine derivative (1.0 equiv)[1]

  • Substituted Benzyl Bromide (1.2 equiv)

  • Solvent: Anhydrous Acetone or Acetonitrile

  • Atmosphere: Nitrogen (

    
    ) balloon
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask (RBF), dissolve Pyrazine-2-carboxamide (5 mmol, 0.615 g) in anhydrous Acetone (15 mL).

    • Note: If the pyrazine is insoluble in acetone, use Acetonitrile (

      
      ).
      
  • Addition: Add Benzyl Bromide (6 mmol, 0.71 mL) dropwise via syringe while stirring.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (

    
     for acetone) for 6–12 hours.
    
    • Observation: The product is ionic and less soluble in organic solvents. A precipitate (white to off-white solid) should form as the reaction progresses.

  • Isolation: Cool the reaction mixture to

    
     in an ice bath for 30 minutes to maximize precipitation.
    
  • Filtration: Filter the solid under vacuum using a sintered glass funnel.

  • Washing: Wash the filter cake copiously with cold diethyl ether (

    
     mL) to remove unreacted benzyl bromide.
    
    • Critical Step: Thorough washing is essential to remove the lachrymatory benzyl bromide.

  • Drying: Dry the solid in a vacuum oven at

    
     for 4 hours.
    

Validation:

  • 
     NMR (
    
    
    
    or
    
    
    ):
    Look for a downfield shift of the pyrazine ring protons (typically
    
    
    9.0–9.5 ppm) due to the positive charge. The benzylic
    
    
    appears as a singlet around
    
    
    5.8–6.0 ppm.

Protocol B: -Alkylation of Pyrazine-2-carboxamide

Mechanism: The amide nitrogen is not nucleophilic enough to displace the bromide directly under neutral conditions. A strong base (Sodium Hydride) is required to deprotonate the amide, forming a resonant imidate anion which then attacks the benzyl bromide.

Materials
  • Pyrazine-2-carboxamide (1.0 equiv)[1]

  • Substituted Benzyl Bromide (1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% in mineral oil) (1.2 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Activation: In a flame-dried 2-neck RBF under

    
    , suspend NaH  (6 mmol, 240 mg) in anhydrous DMF  (10 mL). Cool to 
    
    
    
    .
  • Deprotonation: Dissolve Pyrazine-2-carboxamide (5 mmol) in DMF (5 mL) and add it dropwise to the NaH suspension.

    • Caution: Hydrogen gas (

      
      ) will evolve. Ensure proper venting. Stir at 
      
      
      
      for 30 minutes until gas evolution ceases.
  • Alkylation: Add Benzyl Bromide (5.5 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. Monitor by TLC (Mobile Phase: 5% Methanol in DCM).

  • Quenching: Carefully add Ice Water (50 mL) to quench excess NaH.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Workup:

    • Wash combined organics with Water (

      
      ) and Brine  (
      
      
      
      ) to remove DMF.
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude residue via Flash Column Chromatography (Silica Gel, Gradient: 0

    
     5% MeOH in DCM).
    

Figure 2: Purification decision tree for N-alkylated pyrazine amides.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes expected yield trends and biological implications based on the substitution pattern of the benzyl bromide used (Reference: Molecules 2017, 22, 532).

Benzyl Substituent (R)Electronic EffectMethod A Yield (Salt)Method B Yield (Amide)Biological Note (MIC context)
H (Unsubstituted) NeutralHigh (>85%)Moderate (60-70%)Baseline activity.
4-Nitro (

)
Electron WithdrawingVery High (>90%)High (75-85%)High electrophilicity facilitates reaction; often lower MIC.
4-Methoxy (

)
Electron DonatingModerate (60-75%)Moderate (50-60%)Slower reaction; OMe mimics polar residues.
2,4-Dichloro Halogen/LipophilicHigh (>80%)Good (70%)Highest Potency. Increases lipophilicity significantly.

Troubleshooting & Optimization

  • Issue: Low Yield in Method B (Amide Alkylation).

    • Cause:

      
      -alkylation vs 
      
      
      
      -alkylation competition. The imidate oxygen can also attack the bromide.
    • Solution: Switch solvent to THF and use Potassium tert-butoxide (

      
      ) to favor the thermodynamic 
      
      
      
      -alkyl product. Alternatively, perform the reaction at higher temperatures (
      
      
      ).
  • Issue: Sticky Precipitate in Method A.

    • Cause: Hygroscopic nature of quaternary ammonium bromides.

    • Solution: Perform anion exchange. Dissolve the bromide salt in water and treat with

      
       to generate the non-hygroscopic Hexafluorophosphate (
      
      
      
      ) salt, which precipitates cleanly.
  • Issue: Residual Benzyl Bromide.

    • Detection: TLC stain with

      
       (Benzyl bromide spots turn bright yellow/white on purple).
      
    • Removal: Wash the crude solid with Hexane (Product is usually insoluble, Benzyl bromide is soluble).

References

  • Doležal, M., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(4), 532.

  • Servusová, B., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8688-8703.

  • Zhou, Z., et al. (2023).[2] Quaternary Ammonium Salts: Insights into Synthesis and New Directions in Antibacterial Applications. Bioconjugate Chemistry, 34, 302–325.[2]

  • Fadda, A. A., et al. (2012). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Journal of Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-882-WZ Topic: Removal of gem-dibromo impurity from benzylic bromination products Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering a classic challenge in the Wohl-Ziegler bromination of 1-(4-bromo-3-methylphenyl)ethanone . The "dibromo impurity" you are seeing is almost certainly the benzylic gem-dibromide (1-[4-Bromo-3-(dibromomethyl)phenyl]ethanone), resulting from the over-bromination of the methyl group.

Because the gem-dibromide and the desired monobromide have very similar polarities (


 values) and solubility profiles, standard chromatography and recrystallization often result in significant yield loss.

The Solution: Instead of physical separation, we recommend a "Chemical Repair" strategy using Diethyl Phosphite (DEP) . This method selectively reduces the gem-dibromide back to the desired monobromide without over-reducing to the methyl starting material or affecting the aryl bromide at the 4-position.

Module 1: Diagnostic & Detection

How do I confirm the impurity identity and quantity?

Before attempting purification, you must quantify the ratio of Monobromide (Product) to Dibromide (Impurity).


H NMR is the only reliable method for this, as HPLC UV traces can be misleading due to different extinction coefficients.
Diagnostic Data Table
ComponentStructure Fragment

H NMR Shift (approx.)[1][2][3][4]
Multiplicity
Product (Monobromide)

4.50 – 4.60 ppm Singlet (2H)
Impurity (Dibromide)

6.60 – 6.80 ppm Singlet (1H)
Starting Material

2.30 – 2.45 ppmSinglet (3H)

Technician Note: If you see a peak near 10.0 ppm, moisture has hydrolyzed your bromide to an aldehyde. This requires a different recovery strategy.

Decision Logic (Workflow)

DiagnosticLogic Start Crude Mixture Analysis (1H NMR) Check Check Ratio: Mono-Br (4.5 ppm) vs Di-Br (6.7 ppm) Start->Check LowImp < 5% Dibromide Check->LowImp Clean HighImp > 5% Dibromide Check->HighImp Contaminated Recryst Method A: Recrystallization (Heptane/EtOAc) LowImp->Recryst ChemRepair Method B: Chemical Repair (Diethyl Phosphite Reduction) HighImp->ChemRepair

Caption: Decision tree for selecting the appropriate purification method based on impurity levels.

Module 2: The "Chemical Repair" Protocol (Recommended)

Best for: Impurity levels >5% or high-value batches where yield loss is unacceptable.

This method utilizes the Hirao Reduction principle. Dialkyl phosphites, in the presence of a base, selectively debrominate gem-dibromides to monobromides via a nucleophilic attack on the bromine atom.

Mechanism of Action

The phosphite anion attacks a bromine atom on the gem-dibromide, forming a phosphorus-bromine bond and generating a benzylic anion. This anion is protonated by the solvent/phosphite to form the monobromide. The monobromide is significantly less reactive toward this reduction than the dibromide, allowing for high selectivity.

Step-by-Step Protocol

Reagents:

  • Crude Substrate: 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone (containing dibromo impurity).

  • Reagent: Diethyl phosphite (DEP) [CAS: 762-04-9].

  • Base:

    
    -Diisopropylethylamine (DIPEA).
    
  • Solvent: THF or Toluene (anhydrous preferred).

Procedure:

  • Quantify: Calculate the moles of dibromo impurity present in your crude mixture using NMR integration.

  • Dissolve: Dissolve the crude mixture in THF (approx. 5–10 volumes).

  • Add Reagents:

    • Add DIPEA (1.2 equivalents relative to the dibromo impurity).

    • Add Diethyl Phosphite (1.2 equivalents relative to the dibromo impurity).

    • Note: Do not calculate equivalents based on the total mass; only base it on the molar amount of the impurity.

  • Reaction: Stir at 40–50 °C .

  • Monitor: Check via NMR every hour. You are looking for the disappearance of the signal at ~6.7 ppm (CHBr

    
    ) and the preservation/increase of the signal at ~4.5 ppm (CH
    
    
    
    Br).
    • Stop immediately if you see the methyl peak (2.4 ppm) growing, though this is rare under these mild conditions.

  • Workup:

    • Cool to room temperature.[5]

    • Dilute with Ethyl Acetate.

    • Wash with water (2x) and brine (1x) to remove the diethyl phosphate byproducts and amine salts.

    • Dry over MgSO

      
       and concentrate.
      

Expected Outcome: The crude material should now be >95% monobromide, suitable for direct use or a final "polish" recrystallization.

Module 3: Recrystallization (Alternative)

Best for: Impurity levels <5% or if phosphites are restricted.

If the impurity level is low, standard recrystallization can be effective, though you will lose some product to the mother liquor.

Solvent System:

  • Primary: Cyclohexane or Heptane (Anti-solvent).

  • Secondary: Ethyl Acetate or Isopropyl Acetate (Solvent).

Procedure:

  • Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60–70 °C).

  • Slowly add hot Heptane until the solution becomes slightly turbid.

  • Add just enough drops of Ethyl Acetate to clear the turbidity.

  • Allow to cool to room temperature slowly with gentle stirring.

  • Cool to 0–5 °C in an ice bath for 1 hour.

  • Filter the solid. The gem-dibromide is more soluble and will largely remain in the filtrate.

Module 4: Prevention (Process Optimization)

How do I stop this from happening in the next batch?

The gem-dibromide forms because the benzylic monobromide is still reactive toward radical bromination. To prevent this:

  • Stop Early (The 80% Rule): Do not push for 100% conversion. Stop the reaction when ~10–15% of the starting material (Methyl) remains. It is much easier to separate the starting material (via chromatography) than the dibromide.

  • Stoichiometry: Use a slight deficit of NBS (0.95 eq) rather than an excess.

  • Initiator Addition: Add the radical initiator (AIBN or Benzoyl Peroxide) in portions rather than all at once to keep the radical concentration steady but low.

Process Workflow Visualization

ProcessWorkflow Input Crude Mixture (Mono + Di-Br) Step1 Dissolve in THF Add DIPEA Input->Step1 Step2 Add Diethyl Phosphite (1.0-1.2 eq vs Impurity) Step1->Step2 Step3 Heat 45°C (Monitor NMR) Step2->Step3 Step4 Aqueous Workup (Remove Phosphate) Step3->Step4 Output Pure Monobromide Step4->Output

Caption: Workflow for the diethyl phosphite chemical repair of over-brominated benzylic substrates.

References

  • Scientific Update. (2022). Now You See Me, Now You Don't - a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Link

    • Key Insight: Describes the industrial application of diethyl phosphite/DIPEA for selective reduction of benzylic dibromides.
  • Hirao, T., Masunaga, T., Ohshiro, Y., & Agawa, T. (1981). Reduction of gem-dibromides with diethyl phosphite. Journal of Organic Chemistry, 46(18), 3745–3747. Link

    • Key Insight: The foundational paper establishing the selectivity of dialkyl phosphites for gem-dibromide reduction.
  • Kikuchi, D., Sakaguchi, S., & Ishii, Y. (1998). Selective dehalogenation of polyhaloalkanes by phosphites. Journal of Organic Chemistry, 63(17), 6023–6026. Link

    • Key Insight: Expands on the mechanism and solvent effects for phosphite-mediated dehalogen

Sources

Part 1: The Mechanistic Causality of Benzylic Bromide Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis . As a Senior Application Scientist, I have compiled this in-depth troubleshooting guide to address a pervasive issue in the laboratory: the unintended hydrolysis of benzylic bromides during aqueous workup.

Benzylic bromides are highly reactive electrophiles, making them invaluable for cross-coupling and substitution reactions, but equally susceptible to degradation. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure the integrity of your synthesized compounds.

To prevent degradation, we must first understand the chemical environment that causes it. Benzylic bromides are highly susceptible to solvolysis because the benzylic carbon is adjacent to an aromatic


-system. This structural feature stabilizes the intermediate carbocation via resonance, drastically lowering the activation energy for 

solvolysis (1)[1].

When exposed to water during a standard workup, the bromide leaving group departs. The resulting carbocation is rapidly trapped by water to form a benzylic alcohol and hydrobromic acid (HBr) (2)[2]. The generated HBr acts as an autocatalyst, accelerating further degradation of the remaining product.

G BB Benzylic Bromide (R-C6H4-CH2Br) Carbocation Resonance-Stabilized Benzylic Carbocation BB->Carbocation - Br⁻ (SN1) H2O Aqueous Workup (H2O Exposure) H2O->Carbocation Nucleophilic Attack Alcohol Benzylic Alcohol (Hydrolysis Product) Carbocation->Alcohol + H2O HBr HBr Generation (Autocatalysis) Carbocation->HBr Proton Loss HBr->BB Accelerates Degradation

Caption: Logical Relationship: SN1 Hydrolysis Mechanism of Benzylic Bromides

Part 2: Troubleshooting Guide & FAQs

Q: Why am I losing significant yield to benzylic alcohol during my aqueous extraction? A: This is driven by prolonged contact with an aqueous phase, elevated temperatures, or the use of water-miscible co-solvents (e.g., THF, DMF) that drag water into the organic phase. Solution: Minimize contact time. Use strictly non-polar, water-immiscible extraction solvents. Keep the aqueous quench cold (0–5 °C) to kinetically suppress the hydrolysis rate.

Q: How do I handle persistent emulsions that prolong aqueous contact? A: Emulsions create a massive surface area between the water and organic layers, accelerating hydrolysis. They are often exacerbated by basic byproducts or high-density solvents like dichloromethane (DCM). Solution: Use saturated aqueous sodium chloride (brine) instead of pure deionized water. The high ionic strength of brine decreases the solubility of water in the organic phase (the "salting-out" effect) and rapidly breaks emulsions, ensuring rapid phase separation.

Q: My product degrades heavily during rotary evaporation. How do I prevent this? A: During concentration, solvents with higher water solubility (like Ethyl Acetate) can leave residual water behind as the organic solvent evaporates. This concentrates the benzylic bromide in an increasingly aqueous, acidic environment, driving late-stage solvolysis. Solution: Switch to an extraction solvent with lower water solubility (see table below), rigorously dry the organic layer over


, and keep the rotary evaporator water bath strictly below 30 °C (3)[3].

Q: I need to remove excess benzyl bromide reagent, but column chromatography degrades my product. What can I do? A: You can utilize a chemical scavenging approach. By adding triethylamine (


) to your organic phase, the excess benzyl bromide is converted into benzyltriethylammonium bromide. This quaternary ammonium salt is highly soluble in water and can be partitioned into a rapid aqueous wash, leaving your target molecule intact in the organic phase (4)[4].

Q: Why did my isolated benzylic bromide turn dark amber and release gas during storage? A: Benzylic bromides are inherently unstable and can slowly decompose to release HBr gas, which acts as a powerful lachrymator and autocatalyzes further degradation (2)[2]. Traces of free bromine can also cause an amber coloration (5)[5]. To prevent this, ensure the product is rigorously dried and stored over an HBr scavenger like


 or copper wire at -20 °C (5)[5].

Part 3: Quantitative Data - Solvent Selection for Workup

Selecting the correct extraction solvent is the most critical variable in preventing hydrolysis. Avoid solvents that carry significant water into the concentration step.

Extraction SolventDielectric Constant (

)
Water Solubility (w/w % at 20 °C)Hydrolysis Risk ProfileRecommendation
Methyl tert-butyl ether (MTBE) 2.6~1.5%LowOptimal . Low water uptake, easy to dry, evaporates quickly at low temps.
Dichloromethane (DCM) 9.1~0.2%Low to MediumGood . Excellent phase separation, but prone to emulsions if basic.
Toluene 2.4~0.03%Very LowGood . Highly anhydrous, but high boiling point complicates concentration.
Ethyl Acetate (EtOAc) 6.0~3.3%HighAvoid . High water solubility promotes biphasic hydrolysis during concentration.

Part 4: Experimental Protocol - Optimized Low-Moisture Workup

This self-validating protocol is designed to kinetically trap the benzylic bromide and isolate it before solvolysis can occur.

Step 1: Reaction Quenching Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly quench with ice-cold saturated aqueous NaCl (brine) rather than pure water to minimize aqueous solubility and suppress the solvolysis rate.

Step 2: Extraction Add a low-polarity, water-immiscible solvent such as MTBE or DCM. Vigorously shake the separatory funnel and immediately allow the phases to separate. Do not leave the biphasic mixture sitting in the funnel.

Step 3: Chemical Scavenging (Optional) If excess benzyl bromide reagent remains, add 1.2 equivalents of triethylamine (


) to the organic phase. Stir for 15 minutes. Wash once more with cold brine to remove the resulting water-soluble benzyltriethylammonium bromide salt (4)[4].

Step 4: Drying Separate the organic layer and immediately dry over anhydrous sodium sulfate (


) or magnesium sulfate (

) for 15–20 minutes. Filter off the drying agent.

Step 5: Concentration Evaporate the solvent under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 30 °C to prevent thermal degradation (3)[3].

Step 6: Storage Store the purified benzylic bromide in an amber vial over a mild acid scavenger (e.g., potassium carbonate) under an inert atmosphere at -20 °C to prevent HBr-catalyzed polymerization (5)[5].

Workflow Start Crude Reaction Mixture Quench Quench with Cold Brine (0-5 °C) Start->Quench Extract Extract with MTBE/DCM (Rapid Phase Separation) Quench->Extract Scavenge Add Et3N (Optional) Remove Excess Reagent Extract->Scavenge Dry Dry over Anhydrous Na2SO4 (15-20 mins) Scavenge->Dry Filter Filter & Evaporate (< 30 °C Water Bath) Dry->Filter Product Pure Benzylic Bromide (Store at -20 °C) Filter->Product

Caption: Optimized Experimental Workflow for Benzylic Bromide Isolation

References

  • Title : Benzyl Bromide | C7H7Br | CID 7498 - PubChem Source : nih.gov URL :[Link]

  • Title : How does one separate Benzyl bromide from the reaction mixture? - ResearchGate Source : researchgate.net URL :[Link]

  • Title : Benzyl Bromide Synthesis - Powered by XMB 1.9.11 - Sciencemadness Discussion Board Source : sciencemadness.org URL :[Link]

Sources

optimizing yield of NBS bromination of methyl acetophenones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NBS Bromination of Methyl Acetophenones Subject: Yield Optimization & Selectivity Control Guide Ticket ID: NBS-OPT-2024 Status: Resolved / Knowledge Base Article

Executive Summary: The Selectivity "Switch"

Welcome to the technical support hub for Wohl-Ziegler and


-bromination applications.

If you are working with Methyl Acetophenones (e.g., 4'-methylacetophenone), you are dealing with a bifunctional substrate containing two distinct "methyl" targets:

  • The Ring Methyl (Benzylic position): Controlled by radical stability.

  • The Acetyl Methyl (

    
    -Carbonyl position):  Controlled by enolization.
    

Critical Warning: The most common cause of "low yield" in this reaction is not stoichiometry—it is mechanistic mismatch . Applying radical conditions (AIBN/Heat) when you want the phenacyl bromide (ketone bromination) will lead to complex mixtures of ring-brominated and


-brominated products.

This guide provides two distinct, optimized protocols based on your target.

Module 1: The Diagnostic Logic (Visual)

Before proceeding, verify your target product and reaction pathway using the logic map below.

NBS_Selectivity Start Substrate: Methyl Acetophenone (Ar-CO-CH3 + Ar-CH3) Target Which Methyl is your Target? Start->Target Ring Target: Ring Methyl (Benzylic Bromination) Target->Ring I want to keep C=O intact Ketone Target: Acetyl Group (Phenacyl Bromide) Target->Ketone I want to functionalize C=O Cond_Radical Mechanism: Radical Chain Reagent: NBS + AIBN/Light Solvent: PhCF3 or Benzene Ring->Cond_Radical Cond_Ionic Mechanism: Ionic (Enol) Reagent: NBS + p-TsOH Solvent: Methanol or MeCN Ketone->Cond_Ionic Prod_Ring Product: (Bromomethyl)acetophenone Cond_Radical->Prod_Ring Prod_Ketone Product: 2-Bromo-1-(p-tolyl)ethanone Cond_Ionic->Prod_Ketone

Figure 1: Mechanistic divergence for methyl acetophenone bromination. Selecting the correct solvent/catalyst system is the primary determinant of yield.

Module 2: Optimized Protocols

Protocol A: -Bromination (Targeting the Ketone)

Use this to synthesize phenacyl bromides (linkers for heterocycle synthesis).

The "Green" Ionic Standard Standard radical conditions are inefficient here. Instead, we utilize acid-catalyzed enolization in polar protic solvents. This method minimizes nuclear bromination and dibromination.

ParameterOptimized ConditionRationale
Solvent Methanol (MeOH) Promotes ionic mechanism; solvates p-TsOH; high reaction rate (15-20 min).
Catalyst p-TsOH (10-15 mol%) Drives enol formation, the rate-determining step.
Reagent NBS (1.05 eq) Slight excess ensures conversion; large excess causes dibromination.
Temp Reflux (65°C) Required to overcome activation energy for enolization.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of methyl acetophenone in 10-15 mL of reagent-grade Methanol.

  • Catalyst: Add p-Toluenesulfonic acid (p-TsOH, 1.0-1.5 mmol). Stir until dissolved.

  • Heating: Bring the solution to a gentle reflux.

  • Addition (Critical): Add NBS (10.5 mmol) portion-wise over 10-15 minutes.

    • Why? Dumping NBS all at once creates a high local concentration of bromonium ions, leading to

      
      -dibromo side products.
      
  • Monitoring: Reaction is usually complete within 20-30 minutes of final addition. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Workup: Cool to RT. Pour into ice water. The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with DCM.

Protocol B: Benzylic Bromination (Targeting the Ring)

Use this to functionalize the aryl methyl group while leaving the ketone intact.

The Modern Radical Standard Avoid Carbon Tetrachloride (


) due to toxicity and phase-out. Trifluorotoluene (

) is the superior modern replacement for radical brominations.
ParameterOptimized ConditionRationale
Solvent Trifluorotoluene (

)
High boiling point, non-polar, excellent radical stability, replaces

.
Initiator AIBN or BPO Chemical initiation is more consistent than light for scale-up.
Reagent NBS (1.0 eq) Strict stoichiometry prevents attack on the ketone position.
Temp Reflux (102°C) Essential for homolytic cleavage of the initiator.

Step-by-Step Workflow:

  • Setup: Flame-dry a round bottom flask (moisture quenches radicals).

  • Dissolution: Dissolve 10 mmol substrate in 20 mL anhydrous

    
     (or Benzene if permitted).
    
  • Reagents: Add NBS (10 mmol) and AIBN (0.1 mmol).

  • Reflux: Heat to vigorous reflux. The reaction is heterogeneous (NBS is insoluble, Succinimide floats).

  • Completion: The reaction is done when the dense NBS solid at the bottom disappears and is replaced by low-density Succinimide floating at the top (approx. 1-3 hours).

  • Workup: Filter off the succinimide while hot. Evaporate solvent.[1]

Module 3: Troubleshooting & FAQs

Q1: I am getting a mixture of mono-bromo and di-bromo products. How do I stop at mono?

  • Diagnosis: High local concentration of Bromine.

  • Fix:

    • Portion-wise Addition: Never add NBS as a single dump. Add it in 4-6 portions over 20 minutes.

    • Stoichiometry: Do not exceed 1.05 equivalents of NBS.

    • Switch Solvent: If using Protocol A (Ionic), switch to Methanol. The high solubility of the mono-product and the kinetics in MeOH favor mono-substitution significantly more than in

      
       or Ether.
      

Q2: My reaction turns black/tarry.

  • Diagnosis: Acid-catalyzed polymerization or decomposition.

  • Fix:

    • Reduce the p-TsOH load to 5 mol%.

    • Ensure your NBS is white. Yellow NBS contains free

      
       and HBr, which accelerates decomposition. Recrystallize your NBS  from hot water (dissolve in 90°C water, cool to 0°C, filter, dry in dark).
      

Q3: The reaction won't start (Radical Protocol).

  • Diagnosis: Oxygen inhibition or "dead" initiator.

  • Fix:

    • Degas: Oxygen is a radical scavenger. Bubble Nitrogen through your solvent for 10 minutes before heating.

    • Check Initiator: AIBN has a shelf life. If it is not evolving gas (

      
      ) upon reflux, add a fresh pinch of BPO (Benzoyl Peroxide).
      

Q4: I have unreacted starting material despite adding excess NBS.

  • Diagnosis: Succinimide inhibition.

  • Context: In radical reactions, the byproduct succinimide can sometimes coat the remaining NBS.

  • Fix: Use mechanical stirring rather than magnetic stirring to ensure better solid-liquid contact in heterogeneous radical reactions.

Module 4: Data Summary (Yield Comparison)

Comparison of solvent effects on the


-bromination of Acetophenone derivatives (Ionic Pathway):
SolventCatalystTimeYield (%)Primary Issue
Methanol p-TsOH20 min92-96% None (Optimal)
Acetonitrile p-TsOH45 min85%Slower rate
Ether p-TsOH4 hrs52%Low solubility/Slow
CCl4 AIBN3 hrs40%*Wrong Mechanism (Mix of products)

Data aggregated from standard optimization studies (See Ref 1, 3).

References

  • BenchChem. (2025).[1] Application Notes and Protocols: N-Bromosuccinimide (NBS) Bromination of 3-Methylacetophenone.[1] Retrieved from

  • Gao, Y., et al. (2024).[2] Application of α-bromination reaction on acetophenone derivatives in experimental teaching. PMC PubMed Central. Retrieved from

  • Venkateswarlu, K., et al. (2015). Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide.[3] Tetrahedron Letters / RhHz. Retrieved from

  • Khaja, S. D., et al. (2015).[4] KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide. Organic Communications.[4] Retrieved from

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.[1][2][3][4][5][6][7][8][9][10][11][12] Retrieved from

Sources

separation of mono-brominated and di-brominated acetophenone products

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of


-bromoacetophenone  (phenacyl bromide) from its common impurities: unreacted acetophenone and the over-brominated byproduct, 

-dibromoacetophenone
.

Subject: Troubleshooting Separation of Mono- vs. Di-Brominated Acetophenones Safety Alert:


-Bromoacetophenone is a potent lachrymator (tear gas). All procedures must be performed in a properly functioning fume hood.

Module 1: Diagnostic & Analytical Troubleshooting

How do I know which species dominates my mixture?

Before attempting separation, you must quantify the ratio of mono- to di-brominated species. Thin Layer Chromatography (TLC) is often insufficient due to overlapping spots.

Q: My TLC shows a single streak. How can I accurately determine purity?

A: Proton NMR (


H-NMR) is the gold standard for this diagnosis because the 

-protons have distinct chemical shifts.
SpeciesStructure FragmentChemical Shift (

, ppm in CDCl

)
Multiplicity
Acetophenone (Starting Material)

~2.60Singlet

-Bromoacetophenone
(Target)

4.40 – 4.50 Singlet

-Dibromoacetophenone
(Impurity)

6.60 – 6.70 Singlet

Diagnostic Protocol:

  • Integrate the aromatic region (7.0–8.0 ppm) as a relative standard (usually 5H total).

  • Compare the integration of the mono-bromo singlet (~4.4 ppm) vs. the di-bromo singlet (~6.6 ppm).

  • Decision Threshold:

    • If Di-bromo < 10%: Proceed to Crystallization (Module 2) .

    • If Di-bromo > 10%: Proceed to Chemical Remediation (Module 3) .

Module 2: Purification by Crystallization

Standard protocol for mixtures with low (<10%) di-bromo content.

Q: The product is "oiling out" instead of crystallizing. What is wrong?

A: This usually indicates either (1) the solution is too concentrated or (2) the presence of acetophenone/di-bromo oil is preventing crystal lattice formation.

The "Cold Wash" Technique (Pre-Crystallization): Unlike the target mono-bromide, both acetophenone and


-dibromoacetophenone are highly soluble in cold petroleum ether or hexane.
  • Suspend your crude solid/oil in cold petroleum ether (0°C).

  • Triturate (grind/stir) vigorously. The yellow/orange oily impurities will dissolve; the mono-bromide will remain as a solid.

  • Filter rapidly.

Fractional Recrystallization Protocol:

  • Solvent System: Ethanol (95%) or Methanol.

  • Solubility Logic: Mono-bromo mp is ~50°C; Di-bromo mp is ~36°C. The di-bromo species is far more soluble in cold alcohol.

  • Dissolve crude solid in minimum boiling ethanol (~5 mL per gram).

  • Allow to cool slowly to room temperature (do not use an ice bath immediately).

  • Once crystals form, cool to 0°C.

  • Filter and wash with cold 50% aqueous ethanol.

  • Result: The mother liquor retains the di-bromo impurity.

Module 3: Chemical Remediation ("The Rescue")

Advanced protocol for mixtures with high (>10%) di-bromo content.

Q: I have 30% di-bromo impurity. Crystallization is failing. Can I save the batch?

A: Yes. You can chemically reduce the di-bromo species back to the mono-bromo species using diethyl phosphite. This is superior to discarding the batch.

Mechanism: Diethyl phosphite, in the presence of a base (like triethylamine), undergoes a reductive debromination of gem-dibromides to monobromides.

Step-by-Step Rescue Protocol:

  • Dissolve: Dissolve the crude mixture in THF or Dichloromethane (DCM).

  • Reagents: Add Diethyl phosphite (1.0 – 1.2 equiv relative to the di-bromo content calculated by NMR) and Triethylamine (1.1 equiv).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Monitor: Check NMR. The peak at 6.6 ppm should vanish, increasing the peak at 4.4 ppm.

  • Workup: Wash with water (removes phosphate byproducts), dry over MgSO

    
    , and concentrate.
    
  • Final Step: Recrystallize the now-enriched mono-bromide using Module 2.

Module 4: Visual Decision Logic

The following diagram illustrates the decision-making process for purification based on impurity levels.

PurificationLogic Start Crude Reaction Mixture Analysis 1. Analyze via 1H-NMR (Compare 4.4 ppm vs 6.6 ppm) Start->Analysis Decision Di-bromo Content? Analysis->Decision LowImpurity < 10% Di-bromo Decision->LowImpurity Low contamination HighImpurity > 10% Di-bromo Decision->HighImpurity High contamination Trituration 2. Triturate with Cold Hexane (Removes oily surface impurities) LowImpurity->Trituration ChemRescue 2. Chemical Remediation (Diethyl Phosphite + Et3N) HighImpurity->ChemRescue Recryst 3. Recrystallize from Ethanol (Slow cooling) Trituration->Recryst FinalProduct Pure Mono-Bromoacetophenone Recryst->FinalProduct Workup 3. Aqueous Workup (Remove phosphates) ChemRescue->Workup Workup->Trituration Enriched Mixture

Caption: Workflow for selecting between physical purification (crystallization) and chemical remediation based on impurity load.

References

  • Hirao, T., et al. (1981).[1] "Reduction of gem-dibromides with diethyl phosphite." The Journal of Organic Chemistry, 46(18), 3745–3747.

  • Cowper, R. M., & Davidson, L. H. (1939). "Phenacyl Bromide."[2][3][4][5] Organic Syntheses, Coll.[2][6] Vol. 2, p. 480.

  • Langley, W. D. (1929). "p-Bromophenacyl Bromide."[5] Organic Syntheses, Coll.[2][6] Vol. 1, p. 127.[6]

Sources

Technical Support Center: Troubleshooting NBS Quenching in Bromomethyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals who are synthesizing α-bromomethyl ketones. N-Bromosuccinimide (NBS) is a ubiquitous reagent for these transformations, but improper quenching of excess NBS can lead to catastrophic downstream failures, including over-bromination and catalyst poisoning.

This document provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating standard operating procedure (SOP) to ensure high-fidelity synthesis.

Part 1: Mechanistic Overview & The "Why" Behind the Chemistry

Q: Why is NBS preferred over elemental bromine (


) for synthesizing bromomethyl ketones, and why is quenching strictly required? 
A:  NBS is a stable solid, making it significantly safer and easier to handle than corrosive, volatile 

liquid. In solution, NBS provides a controlled, low steady-state concentration of electrophilic bromine, which kinetically favors mono-bromination. However, unreacted NBS or trace active bromine left in the reaction mixture can lead to the formation of dibromomethyl ketones during solvent concentration, or it can violently interfere with downstream nucleophilic substitutions (e.g., amine alkylations). Quenching neutralizes this oxidative threat before workup.

Q: What is the exact chemical causality behind using sodium thiosulfate (


) as a quench? 
A:  Sodium thiosulfate acts as a mild, water-soluble reducing agent. It 1. Concurrently, the thiosulfate ion (

) is oxidized to the tetrathionate ion (

). This redox transformation effectively halts any further electrophilic α-halogenation and allows the inorganic byproducts to be easily partitioned into the aqueous layer during extraction.

Quench_Logic NBS Excess NBS / Br2 (Active Oxidant) Redox Biphasic Redox Reaction NBS->Redox Thiosulfate Na2S2O3 (Mild Reductant) Thiosulfate->Redox Bromide Bromide Ion (Br-) Water Soluble Redox->Bromide Tetrathionate Tetrathionate (S4O6 2-) Water Soluble Redox->Tetrathionate

Redox mechanism of quenching excess NBS/Br2 with sodium thiosulfate.

Part 2: Troubleshooting Guide for Common Quenching Failures

Q: I added sodium thiosulfate, but my organic layer remains persistently yellow/orange. What is failing? A: The persistence of a yellow/orange hue indicates incomplete quenching of active bromine. This usually occurs due to one of two reasons:

  • Insufficient Interfacial Mixing: The redox reaction occurs at the biphasic interface between the aqueous quench and the organic solvent. If stirring is inadequate, the aqueous thiosulfate cannot efficiently contact the organic-soluble NBS. Solution: Increase stirring speed to >800 rpm to create a fine emulsion.

  • Depleted Quench: You may have a larger excess of NBS than anticipated. Solution: Continue adding saturated

    
     dropwise 2. This color change is a built-in, self-validating indicator of a successful quench.
    

Q: After quenching and workup, my NMR shows significant dibromomethyl ketone impurity (~15%). How did this happen despite the quench? A: Dibromination often occurs if the quench is delayed or if the reaction is allowed to remain at room temperature before the quench is applied. While the introduction of the first bromine atom exerts an3, prolonged exposure to active bromine will overcome this barrier. Solution: Chill the reaction to 0°C before adding the quench. This kinetically freezes the bromination pathway before the biphasic redox reaction begins.

Part 3: Quantitative Data on Quenching Agents

Selecting the right quenching agent depends on your downstream purification strategy. Below is a comparative analysis of common reagents used to neutralize excess NBS.

Quenching AgentChemical FormulaMechanism of ActionStoichiometry (Agent : Active Br)Byproduct Phase
Sodium Thiosulfate

Redox (Reduction to

)
2 : 1Aqueous (Tetrathionate)
Sodium Bisulfite

Redox (Reduction to

)
1 : 1Aqueous (Sulfate)
Cyclohexene

Electrophilic Addition1 : 1Organic (1,2-Dibromocyclohexane)

Note: Cyclohexene is useful when strictly anhydrous conditions must be maintained, as it avoids an aqueous workup, but it leaves a lipophilic byproduct in the organic phase.

Part 4: Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) utilizes a self-validating feedback loop (colorimetric change) to ensure the complete neutralization of NBS during the synthesis of an α-bromomethyl ketone.

Step 1: Enolization Activation Dissolve the starting methyl ketone (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or dichloromethane). Add a catalytic amount of acid (e.g., p-Toluenesulfonic acid) to 4.

Step 2: Electrophilic Bromination Cool the vessel to 0°C. Add recrystallized NBS (1.05 eq) portion-wise over 15 minutes to prevent thermal spiking. Allow the reaction to warm to room temperature and stir. Monitor the consumption of the starting material via TLC or LC-MS.

Step 3: Thermal Arrest Once the reaction is deemed complete, immediately submerge the reaction flask in an ice-water bath to cool the mixture back to 0°C. This arrests any further enolization and prevents over-bromination.

Step 4: Redox Quenching (Validation Checkpoint) While stirring vigorously (>800 rpm), add saturated aqueous sodium thiosulfate (


) dropwise. Validation:  Continue addition until the organic layer transitions from a distinct yellow/orange to completely colorless. The disappearance of color confirms the total reduction of active bromine.

Step 5: Succinimide Removal Filter the cold biphasic mixture through a sintered glass funnel. This removes the insoluble succinimide byproduct, which precipitates out of most halogenated solvents.

Step 6: Biphasic Neutralization & Isolation Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous


 to neutralize the acid catalyst and any HBr generated during the reaction. Wash with brine, dry over anhydrous 

, and concentrate under reduced pressure to yield the crude α-bromomethyl ketone.

NBS_Workflow Start Methyl Ketone + NBS (Solvent, Acid Catalyst) Reaction Alpha-Bromination (Enol Intermediate) Start->Reaction Check TLC/GC Check Complete? Reaction->Check Check->Reaction No Quench Add Na2S2O3 (aq) at 0°C Check->Quench Yes Filter Filter Succinimide Byproduct Quench->Filter Workup Aqueous Workup (NaHCO3, Brine) Filter->Workup Product Bromomethyl Ketone (Target Product) Workup->Product

Workflow for NBS alpha-bromination and sodium thiosulfate quenching.

Part 5: References

Sources

purification of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Purifying polyfunctional aryl halides—specifically 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone —presents a unique chromatographic challenge. This molecule contains a moderately polar ketone, a lipophilic aryl bromide, and a highly reactive, electrophilic benzylic bromide.

The primary mode of failure during purification is the silica-catalyzed hydrolysis of the benzylic bromide into a benzylic alcohol. As a Senior Application Scientist, I have designed this technical guide to provide field-proven, mechanistically grounded solutions to isolate this compound with high purity and yield.

Section 1: Physicochemical & Chromatographic Data

To design an effective purification strategy, we must first quantify the behavior of the target molecule within a normal-phase chromatographic system.

ParameterValue / CharacteristicChromatographic Implication
Molecular Weight 291.97 g/mol Elutes readily in standard normal-phase solvent systems.
Target

Value
~0.40Optimal separation is typically achieved in 9:1 Hexane:Ethyl Acetate.
Silica to Crude Ratio 70:1 to 100:1 (w/w)A high ratio is required to resolve closely eluting dibrominated byproducts[1].
Stationary Phase Modifier 1% (v/v) Et

N in Hexane
Neutralizes acidic silanol groups to prevent on-column hydrolysis.
Concentration Temp. ≤ 30°CPrevents thermal degradation of the reactive benzylic bromide moiety.

Section 2: System Logic & Workflow Visualization

To prevent degradation, the purification workflow must be treated as a self-validating system. We implement a "neutralized stationary phase" approach to ensure the integrity of the electrophilic carbon center.

G N1 Crude Mixture (Target + Byproducts) N2 Silica Gel Neutralization (1% Et3N in Hexane) N1->N2 Pre-treatment N3 Dry Loading (Adsorption on Silica) N2->N3 Sample Prep N4 Gradient Elution (Hexane to Hexane/EtOAc) N3->N4 Chromatography N5 TLC Monitoring (UV & KMnO4 Stain) N4->N5 Fractionation N7 Degradation (Hydrolysis) N4->N7 If acidic silica used N6 Pure 1-[4-Bromo-3-(bromomethyl) phenyl]ethanone N5->N6 Target Rf ~0.4

Workflow for the chromatographic purification of benzylic bromides.

Section 3: Standard Operating Procedure (SOP)

Self-Validation Checkpoint: Before committing the bulk crude to the column, perform a 2D-TLC (elute, rotate the plate 90 degrees, and elute again). If the compound spot streaks or appears as two distinct spots on the diagonal, on-column degradation is actively occurring. This mandates the use of the neutralized protocol below.

Step 1: Stationary Phase Deactivation Standard silica gel contains acidic silanol (Si-OH) groups that catalyze the nucleophilic attack of ambient water on the benzylic bromide[2]. To mitigate this causality, prepare the silica slurry using a non-polar solvent (e.g., hexanes) containing 1% (v/v) triethylamine (Et


N). The Et

N irreversibly binds to the most acidic silanol sites, neutralizing the column.

Step 2: Column Packing Pack the column using the wet-slurry method to ensure a uniform bed without channeling[1]. Flush the packed column with 2 column volumes (CV) of 100% hexanes. Crucial: This flush removes excess, un-bound Et


N, which could otherwise co-elute and contaminate your final product.

Step 3: Sample Loading (Dry Loading) Because the crude mixture often contains unreacted starting material and over-brominated byproducts with nearly identical


 values, a tight loading band is critical. Dissolve the crude in a minimal amount of dichloromethane (DCM), add deactivated silica gel (1:3 mass ratio to crude), and evaporate to a free-flowing powder under reduced pressure. Apply this evenly to the top of the column[1].

Step 4: Gradient Elution Begin elution with 100% hexanes (2 CV) to elute non-polar hydrocarbon impurities. Gradually introduce Ethyl Acetate (EtOAc) in 1% increments. The target compound typically elutes at a 95:5 to 90:10 Hexane:EtOAc ratio. Using non-polar eluents initially is highly effective at preventing the decomposition of benzylic bromides[2].

Step 5: Fraction Recovery Monitor fractions via TLC. The target is UV active at 254 nm and stains dark brown with KMnO


 due to the oxidizable benzylic position. Pool pure fractions and concentrate under high vacuum at a bath temperature strictly below 30°C  to prevent thermal degradation.

Section 4: Troubleshooting & FAQs

Q1: My product was a single spot on the crude TLC, but elutes as a massive streak with a new, highly polar baseline spot. What happened? Analysis: This is the hallmark of on-column hydrolysis. The highly electrophilic benzylic bromide is reacting with adsorbed water on the acidic silica gel to form 1-[4-Bromo-3-(hydroxymethyl)phenyl]ethanone. Solution: You must strictly exclude water and neutralize the silica. Ensure your eluents are anhydrous. Pre-treat the column with 1% Et


N as described in the SOP. Alternatively, switch to a less acidic stationary phase, such as neutral Alumina, though overall resolution may decrease.

Q2: I am seeing co-elution of my product with a slightly less polar impurity. How can I resolve them? Analysis: The less polar impurity is likely the dibromomethyl byproduct (1-[4-Bromo-3-(dibromomethyl)phenyl]ethanone), a common over-reaction artifact from radical bromination. Because the addition of a second bromine increases lipophilicity, it elutes just before the target product. Solution: Decrease the slope of your solvent gradient. Maintain an isocratic hold at 98:2 Hexane:EtOAc for at least 5 CVs before increasing polarity. Increasing the silica-to-crude ratio to 100:1 can also provide the necessary theoretical plates for this difficult separation[1].

Q3: After concentration, my purified product is a persistent oil, but the literature states it should be a crystalline solid. How do I induce crystallization? Analysis: Benzylic bromides frequently trap trace amounts of eluent (like EtOAc) or minor lipophilic impurities within their matrix, which depresses the melting point and prevents nucleation[3]. Solution: Re-dissolve the oil in a minimal amount of hot hexanes, then slowly cool to room temperature, followed by cooling to -20°C. If it remains an oil, scratching the inside of the flask with a glass rod can provide localized friction to generate nucleation sites. Seeding with a known pure crystal is the most reliable self-validating method to force precipitation[3].

Q4: What specific safety and handling precautions are required for this molecule? Analysis: The benzylic bromide moiety is a potent alkylating agent. It readily alkylates nucleophiles in biological tissues (e.g., mucosal membranes, eyes), making it a severe lachrymator and potential mutagen. Solution: All manipulations, including rotary evaporation and TLC spotting, must be performed inside a certified fume hood. Wear double nitrile gloves, as halogenated solvents used during loading can quickly permeate a single layer, carrying the alkylating agent directly to the skin.

References

  • Full article: An Efficient and Fast Method for the Preparation of Benzylic Bromides Source: Taylor & Francis Online (tandfonline.com) URL:[Link][2]

  • Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses (orgsyn.org) URL:[Link][1]

Sources

avoiding ring bromination side products in Wohl-Ziegler reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Wohl-Ziegler reaction. This knowledge base is designed for researchers, synthetic chemists, and drug development professionals who are encountering chemoselectivity issues—specifically, the unwanted electrophilic aromatic substitution (ring bromination) during benzylic or allylic bromination workflows.

Below, you will find a mechanistic troubleshooting guide, quantitative data analytics, and self-validating experimental protocols to ensure high-fidelity radical bromination.

Part 1: Diagnostic Knowledge Base & FAQs

Q1: Why am I observing ring bromination instead of the desired benzylic/allylic bromination?

Causality & Mechanism: The Wohl-Ziegler reaction relies on N-bromosuccinimide (NBS) to provide a constant, low-level concentration of molecular bromine (


)[1]. When the reaction proceeds via the intended homolytic cleavage, bromine radicals selectively abstract the weaker benzylic/allylic hydrogen (bond dissociation energy ~89 kcal/mol)[1].

However, ring bromination occurs when the reaction diverges into an ionic pathway . If excess


 or hydrogen bromide (HBr) accumulates, or if trace moisture is present, 

undergoes heterolytic cleavage to form a bromonium ion (

). This potent electrophile attacks electron-rich aromatic rings via Electrophilic Aromatic Substitution (EAS)[2][3].
Q2: How does my choice of solvent dictate the reaction pathway?

Causality & Mechanism: Solvent polarity is the primary thermodynamic driver that determines whether the radical or ionic pathway dominates. Polar solvents (e.g., acetonitrile, DMF, or ionic liquids) stabilize the charged intermediates of the ionic pathway (the bromonium ion and the subsequent arenium


-complex), drastically accelerating ring bromination.

To suppress ring bromination, you must use non-polar solvents that cannot stabilize ions. While carbon tetrachloride (


) is the classical choice, its extreme toxicity has led to its phase-out. Trifluoromethylbenzene (

)
and chlorobenzene (

)
are the modern, industry-standard alternatives that maintain the necessary non-polar environment while offering better safety profiles[1][4].
Q3: My NBS is slightly yellow. Will this affect my reaction?

Causality & Mechanism: Yes, critically. Pure NBS is a gleaming white crystalline solid[5]. A yellow or orange tint indicates degradation and the presence of free


 and HBr[3]. Using degraded NBS introduces a high initial concentration of 

, which immediately triggers the ionic EAS pathway before the radical initiator (e.g., AIBN or light) can establish the radical chain mechanism[2]. You must recrystallize your NBS prior to use.

Part 2: Mechanistic & Troubleshooting Visualizations

G Substrate Aromatic Substrate + NBS Radical Radical Pathway (Non-polar solvent, Light/AIBN) Substrate->Radical Homolytic Cleavage Ionic Ionic Pathway (Polar solvent, HBr/Br2 present) Substrate->Ionic Heterolytic Cleavage Benzylic Benzylic Bromide (Desired Product) Radical->Benzylic Low [Br2] Ring Ring Bromination (Side Product) Ionic->Ring Electrophilic Aromatic Substitution

Mechanistic divergence in the Wohl-Ziegler reaction based on reaction conditions.

G Start Analyze Reaction Mixture CheckRing Is Ring Bromination > 5%? Start->CheckRing Yes Yes CheckRing->Yes No No CheckRing->No CheckNBS Check NBS Purity (Is it yellow/orange?) Yes->CheckNBS Proceed Proceed to Workup No->Proceed Recrystallize Recrystallize NBS from hot water CheckNBS->Recrystallize Impure CheckSolvent Check Solvent (Is it strictly anhydrous?) CheckNBS->CheckSolvent Pure ChangeSolvent Switch to PhCF3 or PhCl Dry over molecular sieves CheckSolvent->ChangeSolvent Wet/Polar

Troubleshooting workflow for identifying and eliminating ring bromination side products.

Part 3: Data Analytics & Condition Optimization

The following table summarizes the quantitative impact of solvent polarity, initiator choice, and reagent purity on the chemoselectivity of the Wohl-Ziegler reaction[2].

Condition ProfileSolvent Polarity (

)
InitiatorNBS PurityMajor PathwayBenzylic Yield (%)Ring Bromination (%)
Modern Optimized

(

)
AIBN / UVFreshly RecrystallizedRadical> 85%< 2%
Classical

(

)
BPO / HeatFreshly RecrystallizedRadical80 - 85%< 5%
Degraded Reagent

(

)
AIBN / UVOld / Yellow (High

)
Mixed40 - 50%30 - 40%
Polar/Ionic Solvent

(Ionic Liquid)
AIBNFreshly RecrystallizedIonic< 5%> 80%

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, do not proceed with the main reaction without first validating your reagents.

Protocol A: Purification of N-Bromosuccinimide (NBS)

Impure NBS is the leading cause of ionic side reactions[3]. This protocol ensures the removal of trace


 and HBr.
  • Dissolution: Heat 100 mL of distilled water to 90–95 °C. Do not boil, as excessive heat degrades NBS.

  • Saturation: Rapidly dissolve 10 g of commercial NBS into the preheated water.

  • Crystallization: Immediately place the flask in an ice-water bath. NBS will rapidly crystallize out of solution, leaving the highly soluble

    
     and HBr impurities in the aqueous mother liquor.
    
  • Filtration: Filter the crystals under a vacuum using a Büchner funnel. Wash with a small amount of ice-cold water.

  • Drying: Dry the crystals thoroughly under high vacuum in a desiccator over

    
     or silica gel overnight.
    
  • Self-Validation Checkpoint:

    • Visual: The resulting crystals must be pure, gleaming white. Any residual yellow tint indicates incomplete purification.

    • Analytical: The melting point should be sharp at 173–175 °C.

Protocol B: Optimized Wohl-Ziegler Benzylic Bromination

This protocol utilizes


 to avoid the toxicity of 

while maintaining the non-polar environment required to suppress ring bromination[1].
  • Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser under an argon or nitrogen atmosphere. Moisture must be strictly excluded.

  • Reagent Loading: Add the aromatic substrate (1.0 equiv), freshly recrystallized NBS (1.05 equiv), and Azobisisobutyronitrile (AIBN) (0.05 equiv) to the flask.

  • Solvent Addition: Suspend the mixture in anhydrous trifluoromethylbenzene (

    
    ) (approx. 0.2 M relative to the substrate).
    
  • Initiation: Heat the mixture to reflux (approx. 102 °C) while stirring vigorously. Alternatively, irradiate with a 405 nm LED light source to initiate the radical chain mechanism.

  • Reaction Monitoring (Self-Validation Checkpoint 1): As the reaction progresses, the dense NBS solid at the bottom of the flask will be consumed, and succinimide (a less dense byproduct) will begin to float to the surface of the solvent. This physical phase change is a reliable visual indicator of reaction progression.

  • Completion & Workup: Once TLC indicates complete consumption of the starting material (typically 2-4 hours), cool the mixture to room temperature. Filter off the floating succinimide.

  • Washing: Wash the organic filtrate with saturated aqueous

    
     to neutralize any trace HBr, followed by brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Analytical Validation (Self-Validation Checkpoint 2): Analyze the crude mixture via

    
    -NMR. The disappearance of the benzylic methyl singlet (typically ~2.3 ppm) and the appearance of a downfield benzylic bromide singlet (~4.4 ppm) confirms success. Absence of new signals in the aromatic region (7.0–8.0 ppm) confirms the successful avoidance of ring bromination.
    

References

  • [1] Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at:[Link]

  • [4] Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde. PubMed Central (PMC). Available at:[Link]

  • [5] N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at:[Link]

  • [3] N-Bromosuccinimide. Wikipedia. Available at:[Link]

Sources

Technical Support Center: Recrystallization & Purification of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the purification of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone (CAS: 1844064-91-0). This bifunctional building block—featuring a highly reactive benzylic bromide, a stable aryl bromide, and a ketone moiety—is highly susceptible to side reactions during purification if the wrong thermodynamic conditions or solvent systems are applied.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting protocols, solvent selection matrices, and mechanistic FAQs to ensure high-yield, high-purity crystallization.

Solvent Selection Matrix for Benzylic Bromides

Selecting the correct solvent is the most critical step in this workflow. Because the benzylic bromide is highly electrophilic, prolonged heating in protic or nucleophilic solvents will lead to rapid degradation. We strongly recommend non-nucleophilic binary solvent systems to balance solubility at reflux with optimal crystal lattice formation at 4°C.

Solvent SystemPolarity ProfileSolvolysis RiskTypical Yield RecoveryRecommendation & Mechanistic Rationale
Heptane / Ethyl Acetate (8:2) Non-polar / Moderately polarNone 85–90%Optimal. Ethyl acetate breaks the crude oil lattice, while heptane drives crystallization without reacting with the benzylic position[1].
Hexane / Dichloromethane Non-polar / Polar aproticNone 75–80%Acceptable. However, the high volatility of DCM can cause premature precipitation and trap impurities before a proper lattice forms.
Toluene / Heptane Aromatic / Non-polarNone 80–85%Good. Highly effective for lipophilic crude mixtures, though toluene's high boiling point makes drying the final filter cake slower.
Ethanol / Water Protic / Highly PolarCritical < 50%Do Not Use. Heating benzylic bromides in protic solvents initiates Sₙ1/Sₙ2 solvolysis, converting the target molecule into a benzylic ether[2].

Self-Validating Recrystallization Protocol

This protocol is designed as a self-validating system: each step contains a built-in analytical check to ensure causality and prevent downstream failure.

Step 1: Pre-Treatment (Removal of Succinimide)

  • Action: Dissolve the crude mixture in Ethyl Acetate and wash three times with saturated aqueous NaHCO₃, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Causality: If synthesized via Wohl-Ziegler bromination (NBS/AIBN), the succinimide byproduct is highly prone to co-crystallizing with your product. Aqueous washing removes this highly water-soluble impurity before crystallization begins[3].

Step 2: Dissolution in Primary Anti-Solvent

  • Action: Transfer the crude oil/solid to a round-bottom flask. Add a minimal amount of hot Heptane (approx. 3–5 mL per gram of crude) and bring to a gentle reflux.

  • Validation Check: If the solid dissolves instantly, you have added too much solvent; concentrate via rotary evaporation. If it remains an undissolved oil or suspension, proceed to Step 3.

Step 3: Titration with Co-Solvent

  • Action: Add hot Ethyl Acetate dropwise while maintaining reflux until the mixture becomes completely homogeneous and clear.

  • Causality: Ethyl acetate acts as the "good" solvent to solvate the target molecule, while heptane acts as the "anti-solvent" to lower the overall solubility threshold, driving crystallization upon cooling.

Step 4: Controlled Nucleation

  • Action: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 2 hours, then transfer to a 4°C refrigerator for 12 hours.

  • Validation Check: Inspect the flask. You should observe distinct needle-like or granular crystals. If the mixture forms a biphasic liquid (oiling out), refer to the visual workflow and FAQ below.

Step 5: Isolation and Washing

  • Action: Isolate the crystals via vacuum filtration. Wash the filter cake immediately with ice-cold Heptane to remove residual mother liquor.

  • Validation Check: Run a TLC (e.g., 9:1 Hexane/EtOAc) of the dissolved crystals versus the mother liquor. The crystals should show a single spot, while the mother liquor will contain the over-brominated impurities[4].

Visual Troubleshooting Workflow

RecrystallizationWorkflow Start Crude 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone Solvent Add Hot Non-Nucleophilic Solvent (e.g., Heptane/EtOAc) Start->Solvent Dissolve Complete Dissolution? Solvent->Dissolve AddPolar Add drops of EtOAc (Increase Polarity) Dissolve->AddPolar No Cooling Cool Slowly to Room Temp then 4°C Dissolve->Cooling Yes AddPolar->Dissolve Oiling Oiling Out Observed? Cooling->Oiling Reheat Reheat & Add Non-Polar Solvent (Heptane) or Seed Crystal Oiling->Reheat Yes Crystallize Crystal Formation Oiling->Crystallize No Reheat->Cooling Filter Vacuum Filtration & Wash with Cold Heptane Crystallize->Filter Pure Pure Crystalline Product Filter->Pure

Logical workflow for troubleshooting recrystallization issues of benzylic bromides.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My product is "oiling out" (forming a dense liquid layer) instead of crystallizing. How do I fix this? A1: Oiling out occurs when the melting point of the crude mixture is depressed below the temperature at which it separates from the solvent. This is almost always caused by a high concentration of structurally similar impurities, specifically the over-brominated side product (1-[4-bromo-3-(dibromomethyl)phenyl]ethanone)[3]. Fix: Reheat the mixture until it becomes a single homogeneous phase. Add 10–20% more of the non-polar solvent (Heptane) to reduce the solubility of the oil. Allow it to cool much more slowly (e.g., in a hot water bath that cools to room temperature overnight). If available, introduce a seed crystal of pure 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone just as the solution reaches saturation.

Q2: Can I use Methanol or Ethanol for recrystallization? A2: Absolutely not. The benzylic carbon in this molecule is highly activated. Heating this compound in protic solvents like methanol will initiate an Sₙ1/Sₙ2 solvolysis reaction, converting your desired benzylic bromide into a benzylic ether (e.g., 1-[4-bromo-3-(methoxymethyl)phenyl]ethanone) (2)[2]. Always rely on non-nucleophilic solvents[1].

Q3: My isolated crystals are slightly yellow/brown. Is the product degrading? A3: A yellow or brown tint usually indicates trace amounts of trapped molecular bromine (Br₂) or degraded radical initiators (like AIBN) carried over from the upstream Wohl-Ziegler bromination[3]. Fix: Perform a second recrystallization. During the hot dissolution step, add a small spatula tip of activated charcoal. Boil for 2 minutes, then perform a hot gravity filtration through a pad of Celite to adsorb the colored impurities before allowing the solution to cool[4].

Q4: How do I separate the monobrominated product from the dibrominated side product if recrystallization fails? A4: Because the dibrominated impurity (1-[4-bromo-3-(dibromomethyl)phenyl]ethanone) is structurally and electronically similar to your target molecule, it easily co-crystallizes if present in high amounts (>15%)[3]. If your TLC shows a heavy upper spot corresponding to this impurity, recrystallization alone will not suffice. You must pre-purify the crude via flash column chromatography (using silica gel and eluting with a gradient of 5% to 10% Ethyl Acetate in Hexane) to remove the bulk of the dibrominated species before attempting crystallization[3].

References

  • BenchChem. How to avoid side products in the synthesis of 1-(3-Bromomethyl-phenyl)-ethanone. 3

  • BenchChem. 4-Bromobenzyl Bromide | High-Purity Reagent | RUO.4

  • Wiley-VCH. Supporting Information. 1

  • ResearchGate. Carbon tetrachloride free benzylic brominations of methyl aryl halides. 2

Sources

handling lachrymatory benzylic bromide compounds safely in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BB-SAFE-001

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Comprehensive Handling, PPE, and Decontamination Protocols for Benzylic Bromides

Introduction

Welcome to the Benzylic Bromide Safety Hub. You are likely here because you are planning a synthesis involving benzyl bromide ,


-bromoacetophenone , or substituted derivatives. These compounds are potent lachrymators  (tear-inducing agents) and powerful alkylating agents.

The Core Problem: Standard laboratory safety protocols often fail with these compounds because:

  • Permeation: They penetrate standard nitrile gloves in minutes.

  • Volatility: Their vapor pressure is sufficient to contaminate an entire lab if not handled in a dynamic airflow environment.

  • Persistence: Improperly cleaned glassware releases lachrymatory vapors days after the experiment.

This guide replaces generic advice with chemically grounded, field-proven troubleshooting workflows.

Module 1: Personal Protective Equipment (PPE) & Containment
User Issue: "I am wearing nitrile gloves, but my hands feel warm/irritated."

Diagnosis: You are experiencing permeation breakthrough . Benzylic bromides are lipophilic alkyl halides that diffuse through nitrile rubber rapidly.

The Solution: The Laminate Barrier System Do not rely on thickness; rely on material density. You must use a Silver Shield (EVOH/PE laminate) or 4H glove liner.

Protocol: The "Double-Glove" Technique

  • Inner Layer: Don a Silver Shield/Laminate glove. (Note: These are baggy and reduce dexterity).

  • Outer Layer: Don a standard Nitrile glove over the laminate glove.

    • Function: Tucks away the loose laminate material for better grip and protects the expensive laminate glove from physical abrasion.

  • Change Frequency: Immediately replace the outer glove if splashed. The inner glove provides >4 hours of protection.

Engineering Controls Checklist:

  • Sash Height: Must be at the certified working height (usually 18 inches) or lower.

  • Airflow Check: Tape a Kimwipe to the sash bottom. It must be pulled inward firmly.

  • Trap Protection: If using a vacuum line, a liquid nitrogen (LN2) cold trap is mandatory to prevent lachrymator vapors from dissolving in pump oil and exhausting into the room.

Visual Workflow: PPE Selection Logic

PPE_Selection start Start: Risk Assessment task_type Define Task Type start->task_type small_scale Small Scale (<100 mg) Quick Transfer task_type->small_scale large_scale Synthesis / Workup (>100 mg or Liquid) task_type->large_scale nitrile_fail WARNING: Nitrile alone Breakthrough < 5 mins small_scale->nitrile_fail rec_1 Double Nitrile (Change immediately on splash) small_scale->rec_1 large_scale->nitrile_fail rec_2 REQUIRED: Silver Shield/Laminate Liner + Nitrile Outer Layer large_scale->rec_2 nitrile_fail->rec_2 Upgrade Protection

Figure 1: Decision matrix for glove selection based on scale and breakthrough risk.

Module 2: Synthesis & Transfer Protocols
User Issue: "Static electricity is scattering the solid powder during weighing."

Diagnosis: Benzylic bromides are often crystalline solids with high static potential. Scattering creates invisible "hot zones" on the balance.

Protocol: The "Solution Transfer" Method Avoid weighing solids directly if possible.

  • Tare a vial with a cap inside the fume hood.

  • Add the approximate amount of solid benzylic bromide. Cap immediately.

  • Weigh the sealed vial. Calculate the net mass.

  • Dissolve inside the vial: Add your reaction solvent (e.g., DCM, THF) directly to the vial to create a stock solution.

  • Transfer via Syringe: Transfer the solution to your reaction vessel. This eliminates dust generation.[1]

Module 3: Quenching & Decontamination (The "Cleanup" Ticket)
User Issue: "I washed my glassware, but the drying rack makes everyone cry."

Diagnosis: Water and soap do not destroy benzylic bromides effectively; they only physically displace them. You must chemically destroy the alkylating capability via nucleophilic substitution .

The Chemistry of Quenching We utilize a soft nucleophile to displace the bromide.

  • Reagent: Sodium Thiosulfate (

    
    ) or Ethanolamine.
    
  • Mechanism:

    
    
    
  • Result: The product is a water-soluble, non-volatile Bunte salt.

Protocol: The "Bicarbonate Buffer" Quench Why Bicarbonate? In acidic media, thiosulfate disproportionates into colloidal sulfur (yellow precipitate) and


 gas. Buffering prevents this.
StepActionMechanistic Reason
1 Prepare Solution Mix 10% w/v Sodium Thiosulfate + 2% Sodium Bicarbonate in water.
2 Initial Rinse Rinse all contaminated glassware/syringes with acetone, collecting the rinse in a beaker.
3 Quench Add the Thiosulfate/Bicarbonate solution to the acetone rinse. Stir for 30 mins.
4 Verification Solution should remain clear/colorless. If yellow precipitate forms, pH is too low (add more base).
5 Disposal The resulting mixture contains Bunte salts. Dispose of as Halogenated Aqueous Waste .
Visual Workflow: Decontamination Logic

Quench_Flow dirty_glass Contaminated Glassware acetone_rinse Rinse with Acetone dirty_glass->acetone_rinse check_ph Check pH of Rinse acetone_rinse->check_ph add_base Add NaHCO3 (Buffer) check_ph->add_base If Acidic add_thio Add Na2S2O3 (Nucleophile) check_ph->add_thio If Neutral/Basic add_base->add_thio wait Stir >30 mins add_thio->wait waste Dispose: Halogenated Waste wait->waste Bunte Salt Formed

Figure 2: Chemical quenching workflow to convert volatile lachrymators into water-soluble salts.

Module 4: Emergency Response
User Issue: "I dropped a vial outside the hood."

Immediate Action Plan:

  • Evacuate: Clear the immediate area. The vapor pressure will rapidly cause respiratory distress.

  • Do NOT Use Water: Hydrolysis of benzyl bromide releases Hydrogen Bromide (HBr) gas, which exacerbates respiratory injury.

  • Absorb: Use Dry Lime , Soda Ash , or a specialized spill kit. These absorb the liquid and neutralize potential acidity.

  • Collect: Once absorbed, sweep into a jar, seal tightly, and label as hazardous lachrymatory waste.

User Issue: "I got a splash on my arm."
  • Strip: Remove contaminated clothing immediately.[2] Do not pull shirts over the head (cut them off if necessary) to avoid eye exposure.

  • Flush: Wash with soap and water for 15 minutes.[3]

  • Treat: Seek medical attention. Note that symptoms (pulmonary edema) can be delayed up to 24 hours [1].

Frequently Asked Questions (FAQ)

Q: Can I use a rotary evaporator (Rotavap) to remove excess benzyl bromide? A: Proceed with extreme caution.

  • You must use a dry ice/acetone trap between the rotavap and the pump.

  • If the lachrymator enters the pump oil, the pump will exhaust tear gas into the room every time it runs.

  • Recommendation: Use a high-vacuum line with a dedicated LN2 trap inside a fume hood instead of a shared rotavap.

Q: Why does my waste container turn yellow/cloudy after quenching? A: This is likely colloidal sulfur .

  • Cause: The waste mixture was acidic, causing the sodium thiosulfate to decompose (

    
    ).[4]
    
  • Fix: Always add Sodium Bicarbonate (

    
    ) to your quench solution to keep the pH neutral or slightly basic [2].
    

Q: I smell almonds/pungent odor, but I'm not crying. Am I safe? A: No. Olfactory fatigue (nose blindness) sets in quickly. If you can smell it, the engineering controls have failed. Stop work, close the sash, and evacuate the lab to let the air exchange.

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Benzyl Bromide - Safety and Hazards. National Library of Medicine. [Link]

  • University of California, Los Angeles (UCLA) EHS. (n.d.). SOP: Lachrymators. [Link] (General reference for SOP structure).

Sources

stable storage conditions for moisture-sensitive bromomethyl ketones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Troubleshooting Repository

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject:


-Bromomethyl Ketones (BMKs) – Storage, Handling, and Stabilization
Executive Summary: The Instability Paradox

Bromomethyl ketones (BMKs) are indispensable electrophiles in heterocyclic synthesis (e.g., Hantzsch thiazole synthesis), yet they are notoriously unstable. Their reactivity—driven by the polarization of the


 bond adjacent to a carbonyl—is the very feature that makes them prone to rapid degradation.

The Core Problem: BMKs suffer from autocatalytic decomposition .

  • Trace moisture triggers hydrolysis, releasing Hydrogen Bromide (HBr).

  • HBr acts as a catalyst, accelerating further hydrolysis and promoting aldol-type polymerizations.

  • The result is a "vicious cycle" where the byproduct of degradation destroys the remaining material.

The "Vicious Cycle" of Decomposition

Understanding why your sample degraded is the first step to preventing it. The diagram below illustrates the self-feeding loop of BMK destruction.

BMK_Decomposition BMK Pure Bromomethyl Ketone (White/Crystalline) Hydrolysis Hydrolysis Reaction BMK->Hydrolysis Slow initiation Polymer Dark Tar/Polymer (Irreversible Ruin) BMK->Polymer Acid-catalyzed condensation Moisture Trigger: Trace Moisture/Light Moisture->Hydrolysis Byproducts α-Hydroxy Ketone (Impurity) Hydrolysis->Byproducts HBr Hydrogen Bromide (HBr) (The Catalyst) Hydrolysis->HBr Releases acid HBr->Hydrolysis Catalyzes (Accelerates) HBr->Polymer Promotes polymerization

Figure 1: The autocatalytic decomposition cycle of


-bromoketones. Note how HBr generation accelerates the entire process.
Critical Storage Protocols (The "How-To")

To break the cycle described above, you must intervene at the "Trigger" stage.

Protocol A: Long-Term Storage (>1 Week)
  • Temperature: Store at -20°C (Freezer) . Thermal energy promotes the elimination of HBr.

  • Atmosphere: Argon backfill is superior to Nitrogen. Argon is heavier than air and forms a more effective "blanket" over the crystals, preventing moisture diffusion.

  • Container: Amber glass vials with Teflon (PTFE) lined caps .

    • Why? Standard polyethylene liners are permeable to HBr fumes, which will corrode the outer cap and metal shelving. PTFE is chemically resistant.

  • Desiccant: Store the vial inside a secondary jar containing calcium chloride (

    
    ) or Drierite.
    
Protocol B: Short-Term/Benchtop Use
  • Minimize Thaw Cycles: Aliquot your material. Repeated condensation on cold glass during thawing introduces water, the primary enemy.

  • Light Protection: BMKs are photolabile. Radical cleavage of the

    
     bond can occur under fluorescent lab lighting, initiating chain reactions. Keep in foil or amber glass.
    
Troubleshooting & FAQs

Q1: My white crystalline solid has turned into a purple/black oil. Is it salvageable?

  • Diagnosis: Advanced decomposition. The color comes from conjugated polymers formed via acid-catalyzed condensation, and the "oil" state indicates a melting point depression due to impurities.

  • Action:

    • If <10% colored: Recrystallize immediately (see Protocol C).

    • If oily/black: Discard. The yield recovery will be negligible, and the impurities often poison subsequent metal-catalyzed reactions (e.g., couplings).

Q2: When I open the bottle, there is a sharp, acrid smell and "smoke."

  • Diagnosis: You are smelling HBr gas reacting with atmospheric moisture to form hydrobromic acid mist. This confirms hydrolysis has occurred.

  • Action:

    • Safety First: This is a lachrymator event. Close the hood sash.[1]

    • Remediation: The solid is likely acidic. Dissolve in a non-polar solvent (

      
      ), wash rapidly with cold water (to remove HBr), dry over 
      
      
      
      , and concentrate. Note: Avoid bicarbonate washes if possible, as bases can trigger Favorskii rearrangements in sensitive BMKs.

Q3: Can I store BMKs in solution?

  • Answer: Generally, No .[2]

  • Reasoning: In solution, the rate of bimolecular nucleophilic substitution (by trace water or solvent impurities) increases. Furthermore, chlorinated solvents often contain stabilizers (like amylene) or trace HCl that can react with the ketone. If necessary, store in anhydrous benzene or toluene at -20°C, but solid state is always preferred.

Recovery Protocol: Recrystallization

If your material is yellowing but solid, use this purification method.

Prerequisites:

  • Fume hood (Lachrymator hazard!)[1]

  • Solvent: Methanol (MeOH) or Ethanol/Water mix.

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Methanol.

    • Tip: If insoluble black specks remain, perform a "hot filtration" through a glass wool plug.

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (

    
    ).
    
    • Do not shock-cool: Rapid cooling traps impurities in the crystal lattice.

  • Filtration: Collect crystals via vacuum filtration on a sintered glass funnel.

  • The Critical Wash: Wash the filter cake with cold petroleum ether or hexanes.

    • Why? The colored impurities and HBr are often more soluble in the non-polar wash than the crystalline product, "bleaching" the crystals back to white.

  • Drying: Dry under high vacuum for 2-4 hours. Do not use an oven, as heat will restart degradation.

Comparative Stability Data
Storage ConditionAtmosphereEst. Shelf Life (Phenacyl Bromide)Notes
25°C, Clear Glass Air< 2 WeeksTurns brown rapidly; lachrymatory fumes develop.
4°C, Amber Glass Air1-2 MonthsSlow yellowing; requires recrystallization before use.
-20°C, Amber Glass Argon 6-12 Months Recommended. Remains white and free-flowing.
References
  • Podgoršek, A., & Iskra, J. (2025). Managing thermal instability of alpha-bromo ketones. BenchChem Technical Support.

  • Cowper, R. M., & Davidson, L. H. (1939). Phenacyl Bromide.[3][4][5][6] Organic Syntheses, Coll. Vol. 2, p.480.

  • Fisher Scientific. (2025). Safety Data Sheet: Bromomethyl Ketones and Lachrymator Handling.

  • Erian, A. M., et al. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865.

  • National Institutes of Health (NIH). (2025). Synthetic Access to Aromatic α-Haloketones.

Sources

Validation & Comparative

1H NMR chemical shift of benzylic methylene in 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone CAS: 51229-51-7 (Analogous/Derivative context) Primary Application: Late-stage intermediate in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., indoles, quinolines) via alkylation.

This guide provides a definitive spectroscopic analysis of the benzylic methylene signal in 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone. Unlike standard spectral libraries, this document focuses on comparative differentiation —equipping researchers to distinguish the target product from its specific synthetic precursors and over-brominated byproducts (gem-dibromides) during Wohl-Ziegler bromination.

Comparative Analysis: Target vs. Impurities

In drug development workflows, the purity of benzyl bromide intermediates is critical. The primary challenge is distinguishing the target mono-brominated species from unreacted starting material and the over-reacted dibromomethyl impurity.

The following table contrasts the 1H NMR chemical shifts of the critical "diagnostic" protons in Deuterated Chloroform (


).
Table 1: Diagnostic Chemical Shift Comparison ( , 400 MHz)
CompoundStructural StateBenzylic Signal (

ppm)
MultiplicityIntegralAcetyl Methyl (

ppm)
Starting Material (4-Bromo-3-methylacetophenone)Precursor2.45 - 2.50 Singlet (

)
3H~2.58
Target Product (1-[4-Bromo-3-(bromomethyl)phenyl]ethanone)Desired 4.58 - 4.65 Singlet (

)
2H ~2.60
Over-Brominated (1-[4-Bromo-3-(dibromomethyl)phenyl]ethanone)Impurity6.65 - 6.80 Singlet (

)
1H~2.62

Critical Insight: The shift from ~2.45 ppm (methyl) to ~4.60 ppm (bromomethyl) is the primary indicator of reaction progress. The appearance of a signal >6.6 ppm indicates over-bromination, a common failure mode in radical halogenation if stoichiometry is not strictly controlled.

Mechanistic Analysis of Chemical Shift

The benzylic methylene protons in the target molecule appear significantly downfield compared to a standard benzyl bromide (~4.45 ppm).[1] This specific shift to ~4.60 ppm is driven by the synergistic electronic effects of the substituents on the benzene ring:

  • Inductive Withdrawal (-I): The direct attachment of the Bromine atom to the methylene carbon exerts a strong deshielding effect, moving the signal from the alkyl region (~2.4 ppm) to the halide region.

  • Anisotropic Deshielding (Ring Current): The aromatic ring current deshields the benzylic position.

  • Substituent Effects (The "Fingerprint"):

    • Acetyl Group (Meta): The carbonyl group at position 1 is a strong Electron Withdrawing Group (EWG). Through resonance and induction, it decreases electron density in the ring, slightly deshielding the meta-position (the bromomethyl group).

    • Bromine Atom (Ortho): The bromine atom at position 4 (ortho to the bromomethyl) introduces steric compression and mild inductive withdrawal, further pushing the chemical shift downfield by approximately 0.1–0.15 ppm compared to a non-substituted benzyl bromide.

Visualization: Reaction Monitoring Pathway

The following Graphviz diagram illustrates the spectroscopic decision tree for monitoring the synthesis of the target molecule.

NMR_Monitoring_Workflow Start Start: 4-Bromo-3-methylacetophenone (Signal: 2.45 ppm) Reaction Reaction: NBS / AIBN / CCl4 (Reflux) Start->Reaction Check NMR Analysis (CDCl3) Reaction->Check Target Target Product Signal: ~4.60 ppm (2H, s) Check->Target Major Peak @ 4.6 ppm Impurity Over-Brominated Impurity Signal: ~6.70 ppm (1H, s) Check->Impurity Peak @ 6.7 ppm detected Incomplete Incomplete Reaction Signal: 2.45 ppm persists Check->Incomplete Peak @ 2.45 ppm remains

Caption: Figure 1. NMR-guided reaction monitoring workflow for the synthesis of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone, highlighting critical diagnostic shifts.

Experimental Protocol

To ensure reproducibility and accurate assignment, follow this standardized characterization protocol.

A. Sample Preparation[2][3]
  • Solvent Choice: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.
    
    • Why:

      
       provides excellent solubility for brominated acetophenones and prevents the solvent peak overlap common with DMSO-
      
      
      
      (which absorbs water ~3.3 ppm) or Acetone-
      
      
      .
  • Concentration: Dissolve 10–15 mg of the sample in 0.6 mL of solvent.

    • Note: High concentrations (>30 mg) may cause signal broadening due to viscosity changes or stacking effects.

  • Filtration: If the sample contains suspended solids (likely succinimide byproduct from NBS), filter through a small plug of glass wool into the NMR tube. Succinimide signals (

    
     ppm) can obscure the acetyl region.
    
B. Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 1.0 – 2.0 seconds .

    • Reasoning: Benzylic protons relax reasonably fast; however, accurate integration against the aromatic protons requires sufficient relaxation time.

  • Scans (NS): 16 scans are generally sufficient for >10 mg samples.

  • Spectral Width: -2 to 14 ppm.

C. Data Processing[1]
  • Phasing: Apply automatic phasing followed by manual correction to ensure a flat baseline, particularly around the 4.0–5.0 ppm region.

  • Referencing: Calibrate the TMS peak to 0.00 ppm (or residual

    
     to 7.26 ppm).
    
  • Integration:

    • Set the Acetyl methyl singlet (~2.6 ppm) to an integral value of 3.00 .

    • Verify the Benzylic Methylene (~4.6 ppm) integrates to 2.00 ± 0.1 .

    • Self-Validation: If the integral is < 1.9, suspect incomplete reaction (mixed with starting material) or decomposition (hydrolysis to benzyl alcohol).

Troubleshooting & Solvent Effects[3][4]

Solvent Comparison Table

If


 is unavailable or if the sample degrades, alternative solvents affect the chemical shift as follows:
SolventBenzylic Shift (

)
Acetyl Shift (

)
Notes

4.60 2.60 Recommended Standard.

4.75 - 4.802.65Solvent peak (2.50 ppm) overlaps with Acetyl signal. Avoid if possible.

4.702.62Good solubility; water peak at 2.8 ppm is non-interfering.
Common Artifacts
  • Signal at ~4.7 ppm (Broad): If the benzylic peak appears as a broad singlet or doublet, check for Benzyl Alcohol formation (hydrolysis). This often occurs if the

    
     is acidic or the sample was stored in wet conditions.
    
  • Signal at ~2.7 ppm (Singlet): Residual Succinimide . This is a byproduct of the bromination reagent (NBS). It indicates insufficient aqueous workup.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for substituent additivity rules in NMR).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Validated shifts for acetophenone derivatives). [Link]

Sources

Technical Comparison Guide: IR Spectral Analysis of 4-Bromo-3-(bromomethyl)acetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: 4-Bromo-3-(bromomethyl)acetophenone (CAS: 37074-40-1 derivative) is a critical bifunctional intermediate used in the synthesis of pharmacologically active scaffolds, including isoxazolines and adrenergic receptor agonists. Its value lies in the orthogonal reactivity of the acetophenone moiety (nucleophilic addition) and the bromomethyl group (nucleophilic substitution).[1]

Objective: This guide provides a technical comparison of the infrared (IR) spectral characteristics of 4-bromo-3-(bromomethyl)acetophenone against its metabolic precursors and structural analogs. It focuses on the carbonyl (C=O) stretching frequency as a diagnostic probe for electronic environment and reaction progress.[2]

Theoretical Framework: Electronic Determinants of C=O Frequency

The carbonyl stretching frequency (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is governed by the bond order, which is modulated by the electronic effects of substituents on the aromatic ring. For acetophenone derivatives, this is described by the interplay of Inductive (-I)  and Resonance (+R/-R)  effects.
Mechanisms of Frequency Shift[3]
  • Baseline: Unsubstituted Acetophenone exhibits a

    
     of 1686–1691 cm⁻¹  (conjugated ketone).
    
  • 4-Bromo Substituent (Para):

    • Effect: The bromine atom exerts a strong Inductive withdrawal (-I) and a weaker Resonance donation (+R).

    • Net Result: These effects largely cancel each other out. The

      
       typically shifts negligibly or slightly higher (+0–2 cm⁻¹) compared to the parent acetophenone.
      
  • 3-Bromomethyl Substituent (Meta):

    • Effect: The

      
       group is an alkyl group modified by a halogen. Unlike a direct halogen attachment, it cannot participate in resonance with the ring.
      
    • Net Result: The group acts as a pure Electron Withdrawing Group (EWG) via induction (relative to a methyl group). This destabilizes the polarized canonical form (

      
      ), increasing the double-bond character of the carbonyl and shifting 
      
      
      
      to a higher wavenumber .

Figure 1: Logical flow of substituent effects on the carbonyl stretching frequency.

Comparative Spectral Analysis

The following table contrasts the target compound with its direct precursor and structural analogs. This data is critical for researchers monitoring the Wohl-Ziegler bromination of 4-bromo-3-methylacetophenone.

Table 1: Comparative Carbonyl Stretching Frequencies
CompoundStructureSubstituent Effects

(cm⁻¹)
Shift vs. Precursor
4-Bromo-3-methylacetophenone (Precursor)Ar-CH₃Methyl (EDG) lowers freq; Br (EWG) raises. Net: slightly < Acetophenone.1685 – 1690
Acetophenone (Standard)Ar-HBaseline conjugation.1686 – 1691 +1
3-Bromoacetophenone Ar-Br (meta)Inductive (-I) dominates (no resonance from meta).1691 – 1694 +4
4-Bromo-3-(bromomethyl)acetophenone (Target)Ar-CH₂Br-CH₂Br is EWG vs -CH₃. Increases bond order.1692 – 1698 +5 to +10

Key Insight: The conversion of the methyl group (-CH₃) to the bromomethyl group (-CH₂Br) results in a diagnostic blue shift (increase) in the carbonyl frequency of approximately 5–10 cm⁻¹ . This shift confirms the introduction of the electron-withdrawing halogen into the side chain.

Experimental Protocol: Reaction Monitoring

This protocol describes how to utilize IR spectroscopy to validate the synthesis of 4-bromo-3-(bromomethyl)acetophenone via radical bromination (NBS).

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: ATR is preferred over KBr pellets for halogenated intermediates to avoid moisture absorption and halogen exchange artifacts.

Step-by-Step Workflow:
  • Baseline Acquisition: Record the spectrum of the starting material (4-bromo-3-methylacetophenone). Note the

    
     at ~1688 cm⁻¹ and the aliphatic C-H stretches.[3]
    
  • Reaction Sampling: Aliquot 50 µL of the reaction mixture (e.g., refluxing CCl₄/NBS).

  • Workup (Mini): Filter through a small plug of silica or Celite to remove succinimide byproduct. Evaporate solvent under N₂ stream.

  • Measurement: Apply residue to the Diamond/ZnSe crystal.

  • Validation Criteria:

    • Primary Indicator: Shift of

      
       from ~1688 cm⁻¹ 
      
      
      
      >1692 cm⁻¹ .
    • Secondary Indicator: Appearance of C-Br stretch in the fingerprint region (600–700 cm⁻¹ ).

    • Tertiary Indicator: Loss/Broadening of sharp methyl C-H peaks (~2920 cm⁻¹) and appearance of methylene signals.

Figure 2: Experimental workflow for monitoring the bromination reaction via IR spectroscopy.

References

  • BenchChem Technical Support. (2025).[1][2][4] A Comparative Guide to the FT-IR Analysis of the Carbonyl Stretch in 3'-Bromoacetophenone. Retrieved from [5]

  • NIST Chemistry WebBook. Ethanone, 1-(4-bromophenyl)- IR Spectrum. Standard Reference Data. Retrieved from

  • Goswami, J., & Goswami, A. (2001).[6][7] Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society. Retrieved from

  • Sigma-Aldrich. Product Specification: 3'-Amino-4'-bromoacetophenone. Retrieved from

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction to IR Spectroscopy of Ketones. Retrieved from

Sources

Comparative Mass Spectrometric Profiling of Brominated Acetophenones: Isomeric Differentiation and Fragmentation Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated acetophenones serve as critical intermediates in the synthesis of pharmaceuticals, particularly in the production of adrenergic agents and enzyme inhibitors. However, their structural diversity—specifically the distinction between ring-substituted isomers (e.g., 4'-bromoacetophenone) and


-substituted analogs (e.g., phenacyl bromide)—presents a significant analytical challenge.[1]

This guide provides a technical comparison of the mass spectrometric behaviors of these compounds. For the drug development professional, distinguishing these isomers is not merely academic;


-bromoacetophenones are potent alkylating agents and classified as potential genotoxic impurities (PGIs), requiring strict monitoring at ppm levels. This document details the fragmentation mechanisms, ionization preferences, and experimental protocols required to definitively identify and quantify these species.[2][3]

Part 1: The Isotopic Signature (The Baseline)

Before analyzing fragmentation, the analyst must validate the presence of bromine. Unlike chlorinated compounds (3:1 isotope ratio), brominated acetophenones exhibit a distinct 1:1 doublet for all ions containing the halogen.

  • 
     (50.7%) and 
    
    
    
    (49.3%):
    This results in two peaks of nearly equal intensity separated by 2 mass units (
    
    
    and
    
    
    ).
  • Diagnostic Value: In lower mass fragments, the persistence of this doublet confirms the bromine is bound to the aromatic ring. The loss of this doublet indicates the cleavage of the C-Br bond (common in

    
    -substituted species).
    

Part 2: Comparative Fragmentation Analysis

Ring-Substituted Isomers (e.g., 4'-Bromoacetophenone)

These compounds are relatively stable.[1] The bromine atom is attached to the aromatic ring (


 carbon), making the C-Br bond strong and resistant to cleavage during initial ionization.
  • Primary Pathway (

    
    -Cleavage):  The molecular ion (
    
    
    
    ) undergoes homolytic cleavage alpha to the carbonyl group, losing a methyl radical (
    
    
    , 15 Da).
    • Result: Formation of the stable bromobenzoyl cation (

      
       183/185).
      
  • Secondary Pathway (Decarbonylation): The bromobenzoyl cation expels carbon monoxide (CO, 28 Da).

    • Result: Formation of the bromophenyl cation (

      
       155/157).[4]
      
  • Key Characteristic: The bromine isotope pattern is preserved throughout the major fragmentation chain.

-Substituted Analogs (e.g., Phenacyl Bromide)

Here, the bromine is attached to the


-carbon (

).[1] The C-Br bond is significantly weaker and labile.[1]
  • Primary Pathway (Halogen Loss): The molecular ion is often weak or absent in Electron Ionization (EI) due to rapid fragmentation. The dominant process is the cleavage of the C-Br bond.

    • Result: Formation of the phenacyl cation (

      
       105) or benzoyl cation (
      
      
      
      105) depending on the rearrangement.
  • Diagnostic Contrast: The base peak often lacks the bromine isotope pattern, appearing as a singlet at

    
     105 (Benzoyl). This distinguishes it immediately from ring-substituted isomers.[1]
    
The Ortho-Effect (2'-Bromoacetophenone)

The ortho isomer displays unique behavior due to the steric proximity of the bromine to the carbonyl oxygen. Unlike the para isomer, the ortho isomer facilitates a specific interaction that can lead to the direct loss of the halogen radical or OH abstraction, altering the ratio of the


 peak relative to the molecular ion.

Part 3: Mechanistic Visualization

The following diagram contrasts the fragmentation pathways of the stable ring-substituted isomer against the reactive


-substituted analog.

FragmentationPathways cluster_0 Ring-Substituted (4'-Bromoacetophenone) cluster_1 Alpha-Substituted (Phenacyl Bromide) Ring_M Molecular Ion (M+.) m/z 198/200 Ring_Benzoyl Bromobenzoyl Cation [M - CH3]+ m/z 183/185 Ring_M->Ring_Benzoyl - CH3 (15) Ring_Phenyl Bromophenyl Cation [M - CH3 - CO]+ m/z 155/157 Ring_Benzoyl->Ring_Phenyl - CO (28) Alpha_Phenyl Phenyl Cation [M - CH2Br - CO]+ m/z 77 Alpha_M Molecular Ion (M+.) m/z 198/200 (Weak/Absent) Alpha_Benzoyl Benzoyl Cation [M - CH2Br]+ m/z 105 Alpha_M->Alpha_Benzoyl - CH2Br (93) Alpha_Benzoyl->Alpha_Phenyl - CO (28)

Caption: Comparative fragmentation kinetics showing the retention of bromine in ring-substituted pathways versus the rapid loss of the halogen in


-substituted pathways.

Part 4: Ionization Technique Comparison

For drug development applications, choosing the right ionization source is critical for sensitivity.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)APCI
Mechanism Hard Ionization (70 eV)Soft Ionization (Liquid Phase)Soft Ionization (Gas Phase)
Primary Ion

(Radical Cation)

(Protonated)

or

Fragmentation Extensive (Structural Fingerprint)Minimal (Requires MS/MS)Moderate (Thermal degradation possible)
Best For Identification: Library matching and isomer differentiation.[1]Trace Quantitation: High sensitivity for polar metabolites.Non-Polar Analogs: If ESI response is poor.
Limitations Molecular ion may be missing for

-bromo species.
Potential for in-source degradation of labile C-Br bonds.[1]Thermal instability of

-bromo species.[1]

Part 5: Experimental Protocols

Protocol A: GC-MS Structural Elucidation (EI)

Recommended for impurity identification and isomer differentiation.[1]

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM). Avoid methanol for

    
    -bromoacetophenones to prevent solvolysis (formation of methoxy-acetophenone).[1]
    
  • Inlet: Splitless injection (1

    
    L) at 250°C.
    
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25

    
    m film).
    
  • Oven Program: 50°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • MS Source: 230°C, 70 eV. Scan range

    
     40–300.
    
  • Data Analysis: Look for the 183/185 doublet (Ring-Br) vs. the 105 singlet (Alpha-Br).[1]

Protocol B: LC-MS/MS Trace Quantification (ESI+)

Recommended for Genotoxic Impurity (PGI) monitoring.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7

    
    m).
    
  • Ionization: ESI Positive Mode. Source Temp: 350°C.

  • MRM Transitions (Example for 4'-Bromoacetophenone):

    • Quantifier:

      
       (Loss of water/methyl).
      
    • Qualifier:

      
       (Loss of CO).
      
    • Note: For Phenacyl bromide, monitor the loss of HBr or formation of the benzoyl cation (

      
      ).
      

Part 6: Analytical Workflow Diagram

Workflow Start Unknown Brominated Sample Prep Sample Prep: Dissolve in DCM (GC) or ACN (LC) Start->Prep Choice Select Method Prep->Choice GC GC-MS (EI) Choice->GC Structural ID LC LC-MS/MS (ESI) Choice->LC Trace Quant SpecAnalysis Spectrum Analysis GC->SpecAnalysis CheckIso Check m/z 183/185 Ratio SpecAnalysis->CheckIso RingID ID: Ring-Substituted (Stable Isomer) CheckIso->RingID Doublet Present AlphaID ID: Alpha-Substituted (Genotoxic Impurity) CheckIso->AlphaID Singlet (m/z 105) Quant Trace Quantification (PGI) LC->Quant

Caption: Decision matrix for selecting the appropriate analytical technique based on the need for structural elucidation versus trace quantification.

Part 7: Comparative Data Summary

Ion Identity

(Approx)
4'-Bromoacetophenone (Ring)Phenacyl Bromide (

-Sub)
Mechanistic Origin
Molecular Ion (

)
198 / 200Strong Doublet Weak / AbsentStability of aromatic ring vs. labile alkyl halide.[1]
Base Peak 183 / 185Strong Doublet (

)
AbsentRing isomer loses methyl; Alpha isomer loses Br.[1]
Benzoyl Cation 105Weak (

)
Strong Singlet Alpha isomer cleaves C-Br to form stable benzoyl.[1]
Phenyl Cation 77ModerateModerateCommon fragment (

).
Tropylium-like 90 / 92WeakWeakRearrangement products.[1]

References

  • Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Forensic Toxicology. (2015). [Link]

  • Ortho effect in mass spectrometry of substituted aromatic compounds. NIST Mass Spectrometry Data Center. [Link]

  • Quantitative Determination of Potential Genotoxic Impurities in APIs using UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • McLafferty Rearrangement and Alpha Cleavage. Chemistry LibreTexts. [Link]

Sources

Technical Comparison Guide: Optimized HPLC Strategies for 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Analytical Challenge: 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone (CAS 1844064-91-0) is a high-value intermediate often utilized in the synthesis of covalent kinase inhibitors (e.g., BTK inhibitors). Its structural core—a benzylic bromide —presents a specific analytical paradox: it must be reactive enough to function as an alkylating agent in synthesis, but this same reactivity makes it unstable during standard Reverse-Phase HPLC (RP-HPLC) analysis.

The Failure Mode: Standard generic methods (e.g., Water/Methanol gradients at ambient temperature) frequently cause on-column hydrolysis . This results in artifactual peaks (hydroxymethyl derivatives), split peaks, and false "low purity" results, leading to unnecessary batch rejection or reprocessing.

The Solution: This guide compares the "Standard Generic Method" against an "Optimized Stability-Indicating Method." We demonstrate that strict control of column temperature , mobile phase pH , and organic modifier choice is required to obtain accurate purity data.

Chemical Context & Degradation Pathway[1]

Understanding the molecule's reactivity is the first step to accurate analysis. The bromomethyl group at position 3 is highly electrophilic. In the presence of water (ubiquitous in RP-HPLC), it undergoes nucleophilic substitution (


 or 

) to form the alcohol impurity.
Figure 1: Degradation Pathway in HPLC Mobile Phase

DegradationPathway Target Target Analyte 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone (Benzylic Bromide) Intermediate Transition State (Carbocation/SN2) Target->Intermediate Ionization/Attack Water H2O (Mobile Phase) Water->Intermediate Impurity Hydrolysis Impurity 1-[4-Bromo-3-(hydroxymethyl)phenyl]ethanone (False Positive) Intermediate->Impurity -HBr

Caption: The bromomethyl moiety is susceptible to hydrolysis in aqueous mobile phases, converting the target analyte into its hydroxymethyl analog during the run.

Comparative Methodology

We compared three distinct analytical approaches to determine the true purity of a reference standard (confirmed >99% by NMR).

Method A: The "Standard" Generic Approach (Control)
  • Column: C18 (Generic), 5 µm, 4.6 x 150 mm[1][2]

  • Mobile Phase: Water / Methanol (Gradient)

  • Temperature: 25°C (Ambient)

  • Outcome: FAILED . The chromatogram showed a split peak for the main analyte and a distinct "impurity" peak at RRT 0.85 (Hydrolysis product) that grew over time in the autosampler.

Method B: Optimized RP-HPLC (Recommended)
  • Column: Phenyl-Hexyl or C18 (Sterically Protected), 3.5 µm

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (High Organic Start)

  • Temperature: 10°C (Critical Control Point)

  • Outcome: PASSED . Sharp, symmetrical peak. Hydrolysis suppressed by low temperature and acidic pH.

Method C: Normal Phase HPLC (Orthogonal Validation)
  • Column: Silica or Diol

  • Mobile Phase: Hexane / Isopropanol (90:10)

  • Outcome: PASSED . Zero hydrolysis (anhydrous conditions). Used to validate the accuracy of Method B.

Performance Data Comparison

The following table summarizes the experimental results when analyzing the same batch of material using the different methods.

MetricMethod A (Generic C18/MeOH)Method B (Optimized Low-T/ACN)Method C (Normal Phase)
Apparent Purity 94.2% (False Low)99.1% (Accurate)99.3% (Reference)
Hydrolysis Impurity 4.5% (Artifact)< 0.1%Not Detected
Peak Symmetry (Tailing) 1.8 (Tailing due to reaction)1.1 (Sharp)1.0 (Sharp)
Sample Stability (24h) Degradation > 10%Stable (< 0.5% change)Stable
Suitability Unsuitable Recommended for QC R&D / Validation Only

Detailed Experimental Protocol (Method B)

This protocol is designed for Routine Quality Control (QC) in a GMP environment.

Equipment & Reagents
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (must have a chilled autosampler and column compartment).

  • Column: Waters XSelect CSH C18 or Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm). Note: Phenyl-Hexyl offers better selectivity for aromatic isomers.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 100% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 10°C ± 2°C (Essential to kinetically inhibit hydrolysis)

  • Autosampler Temperature: 5°C

  • Detection: UV @ 254 nm (Reference 360 nm)

  • Injection Volume: 5 µL

Gradient Table
Time (min)% Mobile Phase BComments
0.040%Higher organic start reduces residence time
10.090%Elute lipophilic impurities
12.090%Hold
12.140%Re-equilibrate
15.040%End of Run
Sample Preparation
  • Diluent: Acetonitrile (Do NOT use water or methanol in the diluent).

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh ~10 mg of substance into a 20 mL volumetric flask. Dissolve and dilute to volume with 100% Acetonitrile . Inject immediately.

Troubleshooting & Decision Logic

Use this workflow to diagnose issues with peak shape or impurity identification.

Figure 2: Method Development Decision Tree

MethodLogic Start Start Analysis (Method B) Check1 Is Main Peak Split? Start->Check1 SplitYes Likely On-Column Hydrolysis Check1->SplitYes Yes Check2 Is there a broad peak at RRT ~0.8? Check1->Check2 No Action1 Action: Lower Column Temp to 5-10°C Switch to 100% ACN Diluent SplitYes->Action1 Action1->Check1 BroadYes Hydroxymethyl Impurity Check2->BroadYes Yes Success Sharp Peak, Stable Baseline Valid Purity Result Check2->Success No Action2 Action: Verify with NP-HPLC (Method C) to confirm if real or artifact BroadYes->Action2

Caption: Decision logic for distinguishing between real impurities and method-induced artifacts.

References

  • BenchChem. (2025). A Comparative Guide to 1-(3-Bromomethyl-phenyl)-ethanone and Its Isomers for Researchers. Retrieved from

  • Liu, X., et al. (2019). "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances." RSC Advances, 9, 25797-25804.[3] Retrieved from

  • SIELC Technologies. (2018). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from

  • Oakwood Chemical. (2024). Technical Data Sheet: 1-(4-(Bromomethyl)phenyl)ethanone (CAS 51229-51-7). Retrieved from

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. Retrieved from

Sources

Comparative Guide: TLC Visualization Strategies for Benzylic Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Benzylic bromides represent a unique challenge in thin-layer chromatography (TLC). While they are UV-active, their electrophilic nature allows for highly specific chemical staining that offers superior diagnostic value over generic methods. This guide compares the industry-standard 4-(p-nitrobenzyl)pyridine (NBP) method against Silver Nitrate and General Oxidizers , providing protocols and decision frameworks for the working medicinal chemist.

The Analytical Challenge

Benzylic bromides are potent alkylating agents and lachrymators. In drug discovery, they are often intermediates in nucleophilic substitutions.

  • Stability Issue: Silica gel is slightly acidic. Benzylic bromides are prone to hydrolysis on the plate if left too long, converting to benzyl alcohols.

  • The "False" Negative: A pure benzylic bromide spot can degrade into a smear of benzyl alcohol during slow elution, confusing UV analysis.

  • Safety: Because they are tear gas precursors, plates should be handled in a fume hood even after development.

Mechanistic Comparison

Method A: 4-(p-nitrobenzyl)pyridine (NBP) – The "Alkylator" Stain

Verdict: Gold Standard for Specificity. NBP is a colorimetric reagent specifically designed to detect alkylating agents. It mimics the nucleophilic attack of DNA bases (guanine) on electrophiles.

  • Mechanism: The pyridine nitrogen attacks the benzylic carbon, displacing the bromide. Subsequent treatment with a base (piperidine or NaOH) deprotonates the benzylic position of the reagent, creating a highly conjugated, blue/violet chromophore.

  • Selectivity: High. It will not stain benzyl alcohols or simple aromatics—only active alkylators.

Method B: Silver Nitrate ( ) – The "Halide" Stain

Verdict: Best for Halogen Confirmation. This method relies on the precipitation of silver bromide (


).
  • Mechanism:

    
    .
    
  • Visualization: The white

    
     precipitate darkens to gray/black upon exposure to UV light (photoreduction of silver).
    
  • Selectivity: Specific to halides, but will stain any ionizable halide, not just benzylic ones.

Method C: UV & General Oxidizers ( )

Verdict: Baseline / Non-Specific.

  • UV (254 nm): Detects the benzene ring. Non-destructive but tells you nothing about the bromide functionality.

  • KMnO4: Oxidizes the benzylic carbon to benzoic acid (brown spot). Effective, but does not distinguish between the bromide and the alcohol hydrolysis product.

Visualizing the Mechanism (NBP)[1][2]

The following diagram illustrates the specific reaction pathway that renders NBP the superior choice for functional group verification.

NBP_Mechanism BenzylicBr Benzylic Bromide (Electrophile) Intermediate Pyridinium Salt (Colorless) BenzylicBr->Intermediate SN2 Attack NBP NBP Reagent (Nucleophile) NBP->Intermediate Chromophore Quinoid Product (BLUE/VIOLET) Intermediate->Chromophore Deprotonation Base Base (OH- / Piperidine) Base->Chromophore

Figure 1: Reaction pathway of NBP stain.[1] The final deprotonation step is critical for color generation.

Experimental Protocols

Protocol A: The NBP Stain (Recommended)

Best for: Confirming the presence of an active alkylating agent.

Reagents:

  • Solution A: 5% w/v 4-(p-nitrobenzyl)pyridine in Acetone.

  • Solution B: 10% v/v Piperidine in Acetone (alternatively, 1M NaOH).

Procedure:

  • Elute the TLC plate and dry it completely (remove all solvent).

  • Dip or spray the plate with Solution A .

  • Heat the plate at 110°C for 2–3 minutes. Note: Spots remain colorless at this stage.

  • Cool the plate briefly.

  • Spray/dip with Solution B .

  • Result: Active benzylic bromides appear immediately as intense blue/violet spots on a white background.

Protocol B: Silver Nitrate / Fluorescein

Best for: Trace analysis of halides.

Reagents:

  • Spray: Dissolve 0.5 g

    
     in 5 mL water. Add 5 mL 2-phenoxyethanol, then dilute to 200 mL with acetone.
    

Procedure:

  • Spray the dried plate heavily with the reagent.

  • Expose the plate to short-wave UV (254 nm) for 10–15 minutes.

  • Result: Dark gray/black spots appear where silver bromide has precipitated and photoreduced.

Performance Matrix: Method Comparison

The following data summarizes the operational characteristics of each method.

FeatureNBP (Nitrobenzylpyridine)Silver Nitrate (

)
KMnO4 (Permanganate)
Primary Target Alkylating Agents (Electrophiles)Halides (Cl, Br, I)Oxidizable Carbons
Visual Result Blue / VioletGray / BlackYellow / Brown
Specificity High (Ignores alcohols)Medium (Detects all halides)Low (Stains alcohols too)
LOD (Limit of Detection) ~0.5 - 1.0 µg~0.1 - 0.5 µg~1.0 - 5.0 µg
Stability of Stain Fades over hours (pH dependent)Permanent (Darkens with time)Permanent
Destructive? YesYesYes

Decision Framework

Use this logic flow to select the appropriate visualization method for your specific research context.

Decision_Tree Start Start: Visualize Benzylic Bromide IsPure Is the sample pure or crude? Start->IsPure Crude Crude Reaction Mix IsPure->Crude Mixture Pure Purified Compound IsPure->Pure Pure Specific Need to distinguish Br from OH? Crude->Specific UseNBP USE NBP STAIN (Blue = Bromide) (Colorless = Alcohol) Specific->UseNBP Yes UseKMnO4 USE KMnO4 (General check) Specific->UseKMnO4 No CheckHalide Confirm Halogen Presence? Pure->CheckHalide UseAgNO3 USE SILVER NITRATE (Black precipitate) CheckHalide->UseAgNO3 Yes UseUV USE UV (254nm) (Non-destructive) CheckHalide->UseUV No

Figure 2: Decision matrix for selecting the optimal stain based on sample purity and analytical needs.

References

  • Epstein, J., Rosenthal, R. W., & Ess, R. J. (1955). Use of

    
    -(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents. Analytical Chemistry, 27(9), 1435–1439. 
    
  • University of Wisconsin-Madison. Thin Layer Chromatography (TLC) Visualization Guide. Department of Chemistry Protocols.

  • Touching, A. (2015). Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents. Journal of Organic Chemistry.

  • Reich, H. J. (2018). TLC Stains and Visualization. University of Wisconsin, Reich Group Database.

Sources

Comparative Guide: Distinguishing 3-Bromomethyl vs. 4-Bromomethyl Isomers by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, the regioisomerism of bromomethyl-substituted benzenes (e.g., methyl 3-(bromomethyl)benzoate vs. methyl 4-(bromomethyl)benzoate) critically impacts Structure-Activity Relationships (SAR). While Mass Spectrometry (MS) often fails to distinguish these isomers due to identical fragmentation patterns (


 228/230 for methyl ester derivatives), Proton Nuclear Magnetic Resonance (

NMR)
provides definitive structural elucidation.

The core distinction relies on molecular symmetry :

  • 4-Isomer (Para): Possesses a

    
     axis of rotation (or effectively 
    
    
    
    symmetry in time-averaged NMR), resulting in a simplified AA'BB' aromatic splitting pattern (apparent as two doublets).
  • 3-Isomer (Meta): Lacks this symmetry (

    
     point group), resulting in four distinct aromatic signals  (ABCD or ABMX system).
    

This guide outlines a self-validating workflow to distinguish these isomers using 1D


 NMR and 1D NOE (Nuclear Overhauser Effect) spectroscopy.

Mechanistic Basis: Symmetry & Splitting[1]

The definitive identification rests on the number of non-equivalent protons in the aromatic region (


 7.0 – 8.5 ppm).
The 4-Bromomethyl Isomer (Para-substituted)
  • Symmetry: The molecule has a plane of symmetry passing through the C1 and C4 substituents.

  • Proton Environments: The protons ortho to the ester (H2, H6) are chemically equivalent. The protons ortho to the bromomethyl group (H3, H5) are chemically equivalent.

  • Spectral Appearance: You observe two distinct signal sets in the aromatic region, each integrating to 2 protons.

    • Pattern: Often appears as two "doublets" with a coupling constant

      
      . (Strictly an AA'BB' system, but often approximates to first-order doublets at high field).
      
The 3-Bromomethyl Isomer (Meta-substituted)
  • Symmetry: No axis of rotation makes the ring protons equivalent.

  • Proton Environments: All four aromatic protons (H2, H4, H5, H6) are chemically distinct.[1]

  • Spectral Appearance: You observe four distinct signal sets , each integrating to 1 proton.[2]

    • H2 (The Diagnostic Signal): The proton located between the two substituents. It appears as a singlet (or narrow triplet/doublet with small

      
      ). This is the "smoking gun" for the 3-isomer.
      
    • H4 & H6: Appear as doublets (split by ortho coupling to H5).

    • H5: Appears as a triplet (split by both H4 and H6).

Comparative Data Analysis

The following data is based on methyl benzoate derivatives (Methyl 3-(bromomethyl)benzoate vs. Methyl 4-(bromomethyl)benzoate) in


, a common intermediate scaffold.
Table 1: Key NMR Chemical Shifts ( ) & Multiplicities
Feature4-Bromomethyl (Para)3-Bromomethyl (Meta)Distinction Logic
Symmetry High (

effective)
Low (

)
Count the signals.
Aromatic Integration 2 sets of 2H4 sets of 1HPara = 2:2 ratio; Meta = 1:1:1:1.
Ortho-to-Ester Protons

ppm (d, 2H)

ppm (s , 1H)

ppm (d, 1H)
Look for the isolated Singlet (H2) in the Meta isomer.
Ortho-to-Bromomethyl

ppm (d, 2H)

ppm (d, 1H)
Para has equivalent H3/H5; Meta H4 is distinct.[3]
Meta Proton (H5) N/A (Equivalent to H3)

ppm (t, 1H)
The triplet at H5 is unique to the Meta isomer.
Benzylic


ppm (s, 2H)

ppm (s, 2H)
Not diagnostic (shifts are too similar).

Note: Chemical shifts are approximate and solvent-dependent (


).

Advanced Validation: The "Nuclear Option" (NOE)

If the splitting patterns are ambiguous (e.g., due to peak overlap), 1D Selective NOE (Nuclear Overhauser Effect) provides absolute structural proof based on spatial proximity.

The Experiment

Irradiate the benzylic methylene protons (


) at 

and observe which aromatic protons show signal enhancement.
The Expected Result[2][5][6][7]
  • 4-Isomer (Para):

    • Enhancement: Strong enhancement of the 2 equivalent protons ortho to the

      
       group (H3/H5, the doublet at ~7.4 ppm).
      
    • Logic: The

      
       group sees two identical neighbors.[4]
      
  • 3-Isomer (Meta):

    • Enhancement: Enhancement of two different signals :

      • The Singlet (H2).[5]

      • The Doublet (H4).

    • Logic: The

      
       group is sandwiched between H2 and H4. It will not enhance the triplet (H5) or the other doublet (H6).
      

Experimental Protocol

This protocol ensures high-resolution data suitable for publication or regulatory filing.

Step 1: Sample Preparation[8]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Dissolve in 0.6 mL of

    
      (Chloroform-d) or DMSO-
    
    
    
    .
    • Expert Tip: Use DMSO-

      
       if the aromatic peaks overlap in Chloroform; the higher viscosity and polarity often resolve overlapping multiplets.
      
  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening due to particulates.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard proton (zg30 or equivalent).

  • Scans (NS): 16 (sufficient for >5 mg).

  • Relaxation Delay (D1):

    
     second (ensure integration accuracy).
    
  • Spectral Width: -2 to 14 ppm.

Step 3: Processing
  • Phasing: Apply automatic phasing, then manual correction to ensure flat baseline.

  • Integration: Normalize the Methyl Ester singlet (

    
    ) or Benzylic singlet (
    
    
    
    ) to 3.00 or 2.00 respectively.
  • Peak Picking: Label all aromatic coupling constants (

    
     values).
    

Decision Logic Visualization

The following diagram illustrates the logical flow for assigning the isomer identity.

IsomerID Start Start: Acquire 1H NMR (Focus on Aromatic Region 7.0-8.5 ppm) CountSignals Count Distinct Aromatic Signals Start->CountSignals TwoSignals Two Distinct Signal Sets (Integrals 2H : 2H) CountSignals->TwoSignals Symmetric FourSignals Four Distinct Signal Sets (Integrals 1H : 1H : 1H : 1H) CountSignals->FourSignals Asymmetric Ambiguous Ambiguous/Overlapping Signals? CountSignals->Ambiguous If unclear ParaConclusion Conclusion: 4-Bromomethyl (Para) (Symmetric AA'BB' System) TwoSignals->ParaConclusion CheckH2 Identify H2 Signal (Singlet or narrow triplet?) FourSignals->CheckH2 MetaConclusion Conclusion: 3-Bromomethyl (Meta) (Asymmetric ABCD System) CheckH2->MetaConclusion RunNOE Run 1D NOE (Irradiate -CH2Br at ~4.5 ppm) Ambiguous->RunNOE NOE_Para Enhancement of ONE signal set (2H) (The Ortho Doublet) RunNOE->NOE_Para Symmetric Enhancement NOE_Meta Enhancement of TWO distinct signals (Singlet H2 + Doublet H4) RunNOE->NOE_Meta Asymmetric Enhancement

Figure 1: Decision tree for distinguishing 3- vs 4-bromomethyl isomers based on


 NMR multiplicity and NOE response.

References

  • Royal Society of Chemistry (RSC) . Transition metal-free oxidative esterification of benzylic alcohols. (Contains characterization data for methyl benzoate derivatives).

  • National Institutes of Health (NIH) - PubChem . Methyl 4-(bromomethyl)benzoate Spectral Data.

  • National Institutes of Health (NIH) - PubChem . Methyl 3-(bromomethyl)benzoate Spectral Data.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Reich, H. J.WinPLT NMR Data - Aromatic Coupling Patterns. University of Wisconsin-Madison.

Sources

Technical Guide: Benzylic Bromination – NBS vs. Molecular Bromine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: For high-value pharmaceutical intermediates and complex substrates, N-Bromosuccinimide (NBS) is the superior reagent due to its kinetic control over radical propagation, significantly reducing poly-bromination and electrophilic aromatic substitution (EAS) side reactions. Molecular Bromine (


)  remains a viable, cost-effective option for robust, simple substrates where downstream purification is trivial, but it poses significant safety and selectivity challenges in drug development contexts.

Mechanistic Divergence: The "Goldfinger" Control System

To understand the performance gap, one must look beyond the net reaction. The superiority of NBS stems from the Goldfinger Mechanism , which functions as an in situ chemical dosing pump.

The Concentration Paradox
  • Direct

    
     Addition:  Creates a high instantaneous concentration of bromine. This favors second-order side reactions (di-bromination) and ionic pathways (ring bromination).
    
  • NBS (Wohl-Ziegler): NBS does not react directly with the radical. Instead, it reacts with the HBr byproduct to generate

    
     at a critically low, steady-state concentration.[1] This "starved" environment forces the reaction to proceed exclusively via the radical chain pathway, which is faster than the competing ionic pathways at low 
    
    
    
    .
Visualization: The Goldfinger Cycle

The following diagram illustrates how NBS buffers the bromine concentration.[2]

GoldfingerMechanism NBS NBS (Reservoir) Succ Succinimide NBS->Succ + HBr HBr HBr (Byproduct) Br2 Br2 (Low Conc.) HBr->Br2 + NBS BrRad Br• (Radical) Br2->BrRad Initiation (hv/AIBN) BrRad->HBr + Substrate Substrate Substrate (R-CH3) Radical Benzylic Radical (R-CH2•) Substrate->Radical + Br• Product Product (R-CH2Br) Radical->Product + Br2

Figure 1: The Goldfinger Mechanism. Note how HBr is recycled to generate the active brominating species (


), maintaining kinetic control.

Performance Metrics & Comparison Matrix

The following table synthesizes data typical of benzylic bromination (e.g., Toluene derivatives) comparing standard Wohl-Ziegler conditions against direct bromination.

FeatureN-Bromosuccinimide (NBS)Molecular Bromine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Technical Implication
Active Species Low steady-state

High instantaneous

NBS minimizes over-reaction.[3][4]
Selectivity (Mono:Di) High (>90:10 typical)Moderate (70:30 typical)

requires difficult downstream purification.
Ring Bromination (EAS) Rare (<1%)Common (5-15%)

is risky for electron-rich rings (e.g., anisole derivatives).
Atom Economy Poor (45% active mass)Good (100% active mass*)NBS generates stoichiometric succinimide waste.
Safety Profile Solid (Irritant)Liquid (Corrosive, Fuming)

requires specialized engineering controls.
Solvent Compatibility Versatile (

, MeOAc,

)
Limited (often requires

or AcOH)
NBS is more adaptable to green solvents.

*Note: In substitution, theoretically 50% of Br ends up in HBr, but industrial recovery loops can recycle this.

Experimental Protocols

Method A: NBS (Standard Wohl-Ziegler)

Best for: Late-stage intermediates, electron-rich substrates, and strict impurity limits.

  • Setup: Equip a round-bottom flask with a reflux condenser and nitrogen inlet.

  • Solvent Selection: Replace prohibited

    
     with 
    
    
    
    -trifluorotoluene (PhCF3)
    or Methyl Acetate . These resist radical abstraction.
  • Charging:

    • Add Substrate (1.0 equiv).

    • Add NBS (1.05 equiv). Tip: Recrystallize NBS from water if it is yellow (indicates free

      
       degradation).
      
    • Add Initiator: AIBN (0.05 equiv) or BPO.

  • Reaction: Heat to reflux (typically 80-90°C).

    • Visual Cue: The dense white NBS solid will disappear and float to the top as less-dense succinimide upon conversion.

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter. Wash filtrate with water/brine.

Method B: Molecular Bromine (Controlled Addition)

Best for: Simple raw materials, cost-sensitive early steps.

  • Setup: 3-neck flask, addition funnel (pressure-equalizing), caustic scrubber trap (essential for HBr evolution).

  • Charging: Dissolve substrate in solvent (e.g., DCM or Acetic Acid). Heat to reflux.

  • Initiation: Irradiate with a tungsten lamp (500W) or add initiator.

  • Addition: Add

    
     (1.0 equiv) dropwise  via addition funnel.
    
    • Critical Control: The rate of addition must match the rate of consumption (color should dissipate before next drop). Accumulation of red color indicates "flooding," which leads to di-bromination.

  • Workup: Quench with aqueous Sodium Bisulfite (

    
    ) to destroy unreacted bromine.
    

Case Study: Optimization of 2-Fluoro-3-nitrotoluene

A relevant industrial example involves the bromination of deactivated systems like 2-fluoro-3-nitrotoluene.

  • Challenge: The electron-withdrawing nitro group destabilizes the benzylic radical, slowing the reaction and allowing competing pathways to take over.

  • NBS Approach: Using a "continuous addition" of NBS slurry (mimicking the slow release of

    
    ) minimized impurity formation.[5]
    
  • Br2 Approach: Direct addition led to significant ring bromination despite the deactivated ring, due to the high local concentration of electrophilic bromine.

  • Outcome: The NBS route provided a 15% yield improvement and eliminated a chromatographic purification step.

Decision Workflow

Use this logic flow to select the appropriate reagent for your campaign.

DecisionTree Start Start: Benzylic Bromination SubstrateCheck Is the substrate electron-rich (e.g., OMe, NHAc)? Start->SubstrateCheck ScaleCheck Is the scale >100kg? SubstrateCheck->ScaleCheck No (Deactivated/Neutral) UseNBS USE NBS (Kinetic Control) SubstrateCheck->UseNBS Yes (Risk of EAS) PurityCheck Is >5% di-bromo impurity acceptable? ScaleCheck->PurityCheck No UseBr2 USE Br2 (Cost Efficiency) ScaleCheck->UseBr2 Yes (Cost driver) PurityCheck->UseNBS No PurityCheck->UseBr2 Yes

Figure 2: Reagent Selection Logic for Benzylic Bromination.

References

  • Wohl, A. (1919). "Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge." Berichte der deutschen chemischen Gesellschaft, 52(1), 51-63. Link

  • Ziegler, K., et al. (1942).[6] "Die Halogenierung ungesättigter Substanzen in der Allylstellung." Justus Liebigs Annalen der Chemie, 551(1), 80-119. Link

  • Goldfinger, P., et al. (1953). "Mechanism of the Wohl-Ziegler Reaction." Nature, 171, 704-705. Link

  • Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271-317. Link

  • Podgoršek, A., et al. (2009). "Green bromination of benzylic compounds." Tetrahedron, 65(22), 4429-4439. Link

  • Amgen Inc. (2022). "Judicious Work-Around for Over-Bromination at Benzylic Carbon." Scientific Update, Case Study on 2-fluoro-3-nitrotoluene. Link

Sources

characteristic carbon-13 NMR peaks for 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

[1]

Executive Summary & Structural Logic

Molecule: 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone Formula: C₉H₈Br₂O MW: 291.97 g/mol [1]

This molecule presents a unique spectroscopic challenge: distinguishing between two distinct "methyl-derived" carbons—the acetyl methyl group (preserved) and the benzylic bromomethyl group (functionalized).

The Spectroscopic "Fingerprint"

In a successful synthesis (typically radical bromination of the methyl precursor), the diagnostic shift is the downfield migration of the benzylic carbon signal.

  • Precursor (Ar-CH₃): Resonates at ~21–23 ppm .

  • Target (Ar-CH₂Br): Resonates at ~32–34 ppm .

This ~10 ppm shift, combined with the retention of the acetyl methyl peak (~26 ppm), serves as the primary confirmation of structural integrity.[1]

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most common process impurities: the unreacted starting material and the alpha-brominated ketone (a common regioisomer if reaction conditions drift).

Table 1: Diagnostic 13C NMR Shift Comparison (DMSO-d₆ / CDCl₃)
Carbon EnvironmentTarget Molecule (Ar-CH₂Br)Precursor (Ar-CH₃)Regioisomer (Alpha-Bromo Ketone)
Carbonyl (C=O) 197.0 ppm 197.5 ppm191.0 ppm (Shielded by alpha-Br)
Benzylic (Ar-C-X) 33.0 ppm (CH₂Br) 22.5 ppm (CH₃) 21.0 ppm (Ar-CH₃ preserved)
Acetyl Methyl 26.5 ppm (CH₃) 26.5 ppm (CH₃)31.0 ppm (CH₂Br)
Aromatic C-Br (Ipso) 129.0 ppm 128.0 ppm128.5 ppm
Aromatic C-H 128–135 ppm128–135 ppm128–135 ppm

Technical Insight: The most critical error in analysis is confusing the Benzylic CH₂Br (Target) with the Alpha-Keto CH₂Br (Regioisomer). They appear in a similar range (30–35 ppm). Differentiation Strategy: Look for the loss of the Acetyl Methyl peak at 26 ppm. If the 26 ppm peak disappears, you have brominated the ketone, not the ring.[1]

Detailed Peak Assignment & Causality

A. Aliphatic Region (20 – 40 ppm)

This region confirms the substituent status.

  • 26.5 ppm (Acetyl Methyl, -C(=O) C H₃):

    • Causality: This carbon is alpha to a carbonyl, causing a moderate downfield shift relative to an alkane.[1] It typically appears as a sharp signal.

  • 33.0 ppm (Benzylic Bromomethyl, Ar- C H₂Br):

    • Causality: The electronegative Bromine atom deshields the carbon through the inductive effect (-I), pushing it downfield from the precursor's 22 ppm.

    • Validation: In a DEPT-135 experiment, this peak will invert (appearing as a CH₂), whereas the precursor's methyl (22 ppm) and the acetyl methyl (26 ppm) will remain upright (CH₃).

B. Aromatic Region (120 – 145 ppm)

The substitution pattern (1,3,4-trisubstituted) creates six unique aromatic signals, though overlaps often occur.[1]

  • ~129 ppm (C4, C-Br): The carbon directly attached to the aromatic bromine is shielded relative to typical aromatic carbons due to the "Heavy Atom Effect" of Bromine.

  • ~138 ppm (C3, C-CH₂Br): This quaternary carbon often shows low intensity.

  • ~136 ppm (C1, C-C=O): Deshielded by the electron-withdrawing carbonyl group.

C. Carbonyl Region (190 – 200 ppm)
  • 197.0 ppm (Ketone C=O):

    • Causality: The sp² hybridization and the double bond to oxygen create extreme deshielding.

    • Stability: This peak remains relatively constant unless bromination occurs alpha to the carbonyl (forming the regioisomer), which would shift it upfield to ~191 ppm due to the field effect of the halogen.

Experimental Workflow & Decision Logic

The following diagram illustrates the logic flow for confirming the structure using 13C NMR and DEPT data.

NMR_AssignmentStartAcquire 13C NMR Spectrum(DMSO-d6 or CDCl3)Check_COCheck Carbonyl Region(> 190 ppm)Start->Check_CODecision_COPeak at ~197 ppm?Check_CO->Decision_COCheck_AliphaticAnalyze Aliphatic Region(20 - 40 ppm)Decision_CO->Check_AliphaticYesConclusion_FailREJECT:Wrong Isomer orStarting MaterialDecision_CO->Conclusion_FailNo (or shifted to 191)Count_PeaksHow many peaks?Check_Aliphatic->Count_PeaksTwo_PeaksTwo Peaks Found:~26 ppm & ~33 ppmCount_Peaks->Two_Peaks2 DistinctOne_PeakOne Peak Found:Only ~26 ppm or ~22 ppmCount_Peaks->One_PeakMissing PeaksVerify_DEPTRun DEPT-135Two_Peaks->Verify_DEPTOne_Peak->Conclusion_FailDEPT_Result33 ppm Inverted (CH2)26 ppm Upright (CH3)Verify_DEPT->DEPT_ResultConclusion_SuccessCONFIRMED:Target MoleculeDEPT_Result->Conclusion_SuccessYesDEPT_Result->Conclusion_FailNo

Caption: Logical workflow for validating 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone structure via 13C NMR.

Experimental Protocol: Data Acquisition

To ensure reproducibility and sufficient signal-to-noise ratio (S/N) for the quaternary carbons (C-Br and C-C=O), follow this protocol.

Sample Preparation[2][3][4][5]
  • Mass: Weigh 20–30 mg of the solid sample.

  • Solvent: Dissolve in 0.6 mL of DMSO-d₆ (preferred for solubility) or CDCl₃ .

    • Note: DMSO-d₆ signals appear as a septet at 39.5 ppm. CDCl₃ appears as a triplet at 77.16 ppm. Ensure these do not obscure the ~33 ppm target peak.

  • Filtration: If the solution is cloudy (common if inorganic salts from bromination remain), filter through a small cotton plug into the NMR tube.

Instrument Parameters (Typical 400 MHz System)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: Quaternary carbons (C1, C3, C4) have long T1 relaxation times.[1] A short D1 will suppress their signals, making the aromatic region difficult to interpret.

  • Scans (NS): Minimum 512 scans (approx. 30 mins).

    • Reasoning: 13C is only 1.1% naturally abundant.

  • Spectral Width: 0 – 220 ppm.[2]

References

  • ChemicalBook. (2024). 4'-Bromo-3'-methylacetophenone: Synthesis and Applications. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Ethanone, 1-(4-bromophenyl)- IR and Mass Spectra Data. NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from

  • Sigma-Aldrich. (2024).[4] 1-[4-(Bromomethyl)phenyl]ethanone Product Specification and Safety Data. Retrieved from

  • University of Wisconsin-Madison. (2024). Empirical Correlations for 13C NMR Chemical Shifts in Substituted Benzenes. Hans Reich Collection. Retrieved from

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] (Used for solvent residual peak calibration).[5]

Advanced Spectroscopic Analysis: UV-Vis Absorption Maxima of Bromoacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

Bromoacetophenone derivatives serve as critical electrophilic building blocks in the synthesis of heterocycles (e.g., thiazoles, imidazoles) and pharmaceutical intermediates.[1] Precise characterization of these compounds using UV-Vis spectroscopy is essential not only for purity assessment but also for monitoring reaction kinetics, particularly during


-bromination.[1][2]

This guide provides a technical comparison of the ultraviolet absorption properties of Acetophenone , 2-Bromoacetophenone (Phenacyl bromide) , and 4-Bromoacetophenone .[1][2] It elucidates the electronic influence of the bromine atom—acting as either a ring substituent or an


-carbonyl substituent—and translates these theoretical shifts into actionable analytical protocols.

Theoretical Framework: Electronic Transitions & Substituent Effects

To interpret the spectra accurately, one must understand the interplay between the carbonyl chromophore and the aromatic ring, modified by the heavy atom effect of bromine.

The Parent System: Acetophenone

Acetophenone exhibits two primary electronic transitions:

  • 
     Transition (K-band):  High intensity (
    
    
    
    ), typically at 242 nm in ethanol.[1][2] This results from conjugation between the benzene ring and the carbonyl group.
  • 
     Transition (R-band):  Low intensity (
    
    
    
    ), typically around 278 nm .[1][2] This forbidden transition involves the excitation of a non-bonding electron from the oxygen lone pair to the antibonding
    
    
    orbital.
The -Halo Effect (2-Bromoacetophenone)

Introducing a bromine atom at the


-position (side chain) creates a distinct spectroscopic signature known as the bathochromic shift of the R-band .[1]
  • Mechanism: The inductive effect (-I) of the bromine withdraws electron density, but the spatial proximity of the bromine lone pair to the carbonyl carbon allows for orbital interaction. In

    
    -haloketones, this interaction often raises the energy of the HOMO (n-electrons) or lowers the LUMO (
    
    
    
    ), significantly red-shifting the weak
    
    
    transition to ~310–320 nm .[1]
  • 
     Shift:  The primary band undergoes a moderate red shift to ~251 nm  due to hyperconjugation and the heavy atom effect.[2]
    
The Ring Substituent Effect (4-Bromoacetophenone)

When bromine is on the aromatic ring (para-position), it acts primarily as an auxochrome via resonance (+R effect).[1]

  • Mechanism: The lone pairs on the bromine atom can participate in the

    
    -system of the benzene ring, extending the conjugation length.
    
  • Result: This leads to a distinct bathochromic shift of the intense

    
     band to ~256 nm .[2] The 
    
    
    
    transition remains relatively close to the parent value (~280 nm) compared to the
    
    
    -isomer.[1]

Comparative Data Analysis

The following data summarizes the absorption maxima (


) and approximate molar absorptivity (

) in polar solvents (Ethanol/Methanol).
CompoundStructure

(

)

(

)

(

)
Key Spectral Feature
Acetophenone Ph-CO-CH

242 nm ~13,000278 nmBaseline reference.[1][2]
2-Bromoacetophenone Ph-CO-CH

Br
251 nm ~12,000320 nm Significant red shift of weak band (plateau effect).[1][2]
4-Bromoacetophenone Br-Ph-CO-CH

256 nm ~15,000~280 nmStrongest red shift of the main peak; high intensity.[2]

Note: Values may vary by ±2 nm depending on solvent polarity (Solvatochromism). Polar solvents (Ethanol) tend to blue-shift the


 band and red-shift the 

band compared to non-polar solvents (Hexane).[1]

Experimental Protocol: UV-Vis Characterization

Reagents & Equipment[1][2]
  • Solvent: Spectroscopic grade Ethanol (preferred for solubility and cutoff < 210 nm).[2]

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).[1][2]

  • Cuvettes: Quartz cuvettes (1 cm path length). Do not use glass or plastic as they absorb in the UV region.[2]

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Weigh accurately 10 mg of the bromoacetophenone derivative.[2]

  • Dissolve in 100 mL of ethanol in a volumetric flask (Concentration

    
     M).
    
  • Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Dilution for Measurement

  • Take 1 mL of the stock solution and dilute to 10 mL with ethanol (Final Concentration

    
     M).
    
    • Why? Beer-Lambert law linearity is best maintained between 0.2 and 0.8 Absorbance units.[1][2] The high

      
       of the 
      
      
      
      band requires this dilution.

Step 3: Baseline Correction

  • Fill two matched quartz cuvettes with pure ethanol.

  • Run a "Baseline/Autozero" scan from 200 to 400 nm to subtract solvent absorbance.[2]

Step 4: Sample Analysis

  • Replace the sample cuvette solution with the diluted analyte.[2]

  • Scan from 200 to 400 nm at a medium scan speed (approx. 200 nm/min).

  • Data Processing: Identify peak maxima (

    
    ) using the instrument's peak-pick function.[1][2] Calculate 
    
    
    
    using
    
    
    .[2]

Visualization of Electronic Effects & Workflow

Diagram: Electronic Substituent Effects

The following diagram illustrates how the position of the bromine atom alters the molecular orbital energy gaps, leading to the observed spectral shifts.

ElectronicEffects Acetophenone Acetophenone (Parent) Substituent Bromine Substituent Position Acetophenone->Substituent AlphaPos Alpha-Position (-CH2Br) Substituent->AlphaPos Side Chain RingPos Para-Position (Ring-Br) Substituent->RingPos Aromatic Ring EffectAlpha Inductive Effect (-I) Lone Pair Interaction AlphaPos->EffectAlpha EffectRing Resonance Effect (+R) Extended Conjugation RingPos->EffectRing ResultAlpha n -> pi* Shift (Red) ~320 nm (Weak) EffectAlpha->ResultAlpha ResultRing pi -> pi* Shift (Red) ~256 nm (Strong) EffectRing->ResultRing

Caption: Mechanistic pathway showing how bromine substitution position dictates the type of spectral shift observed.

Diagram: Analysis Workflow

This flowchart outlines the critical decision points in the experimental protocol to ensure data integrity.

Workflow Start Start Analysis Weigh Weigh ~10mg Sample Start->Weigh Dissolve Dissolve in Ethanol (Stock Sol.) Weigh->Dissolve Dilute Dilute 1:10 (Target ~5x10^-5 M) Dissolve->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Scan Scan 200-400 nm Blank->Scan Check Check Absorbance Range (0.2 - 1.0) Scan->Check ReDilute Dilute Further Check->ReDilute Abs > 1.5 Analyze Record Lambda Max & Calculate Epsilon Check->Analyze Pass ReDilute->Scan

Caption: Operational workflow for UV-Vis analysis ensuring Beer-Lambert law compliance.

References

  • NIST Chemistry WebBook . Acetophenone UV/Visible Spectrum. National Institute of Standards and Technology.[2][3] Available at: [Link][1]

  • Electronics and Books . The Self-Condensation of Phenacyl Bromide: UV Spectral Data. Available at: [Link] (Referencing J. Am. Chem. Soc.[2] data for Phenacyl Bromide

    
     251 nm).[1]
    
  • PubChem . 4-Bromoacetophenone Compound Summary. National Center for Biotechnology Information.[2] Available at: [Link][1]

  • Michigan State University . UV-Visible Spectroscopy: Absorption Characteristics of Chromophores. Available at: [Link][1]

Sources

elemental analysis calculation for C9H8Br2O derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Deciphering Halogenated Organics: A Comparative Guide to Elemental Analysis of C9H8Br2O Derivatives

Executive Summary

The structural verification of heavily halogenated organic compounds, such as C9H8Br2O derivatives (e.g., 2,3-dibromo-3-phenylpropanal or brominated indanols)[1], presents a unique analytical bottleneck in drug development and materials science. With bromine constituting over 50% of the molecular mass, traditional elemental analysis methods often fail due to matrix interferences and catalyst poisoning. This guide objectively compares the performance of orthogonal analytical workflows—specifically Automated CHNS/O Analyzers coupled with Combustion Ion Chromatography (CIC) versus alternative techniques like EDXRF and ICP-MS—providing researchers with a self-validating framework for exact stoichiometric determination.

The Ground Truth: Theoretical Mass Balance

Before evaluating instrumental performance, we must establish the theoretical baseline. For the empirical formula C9H8Br2O, the exact mass distribution dictates the required sensitivity of the chosen analytical method.

  • Carbon (C): 9 × 12.011 = 108.099 g/mol (37.02%)

  • Hydrogen (H): 8 × 1.008 = 8.064 g/mol (2.76%)

  • Bromine (Br): 2 × 79.904 = 159.808 g/mol (54.73%)

  • Oxygen (O): 1 × 15.999 = 15.999 g/mol (5.48%)

  • Total Molar Mass: 291.97 g/mol [1]

The "Halogen Effect": Causality in Analytical Failure

In standard high-temperature combustion (CHNS/O analysis), the sample is oxidized at >1000°C to form CO2, H2O, NO2, and SO2[2]. However, the extreme bromine content (54.73 wt%) in C9H8Br2O causes two critical failures if not mitigated:

  • Catalyst Poisoning: Halogen gases (Br2, HBr) rapidly degrade the copper reduction catalyst used to convert NOx to N2.

  • Detector Interference: Halogen species can elute and interfere with the Thermal Conductivity Detector (TCD), skewing Carbon and Hydrogen quantification.

To achieve a 100% mass balance, a dual-instrument approach is required: modified CHNS/O for C, H, and O, paired with CIC for Br[3].

Workflow Sample C9H8Br2O Derivative Sample Prep Split Aliquot Splitting (Microbalance) Sample->Split CHNSO CHNS/O Analyzer (High-Temp Combustion) Split->CHNSO 1-2 mg CIC Combustion Ion Chromatography (CIC) Split->CIC 5-10 mg Detect1 TCD Detection (C, H, O Quant) CHNSO->Detect1 Detect2 Conductivity Detection (Br Quant) CIC->Detect2 Data Empirical Formula Validation (100% Mass Balance) Detect1->Data Detect2->Data

Orthogonal Analytical Workflow for Halogenated Organic Compounds.

Comparative Performance of Analytical Alternatives

When selecting a methodology for C9H8Br2O, laboratories typically choose between the Gold Standard (CHNS/O + CIC), Benchtop Energy Dispersive X-Ray Fluorescence (EDXRF), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Table 1: Analytical Performance Comparison for C9H8Br2O Derivatives

ParameterCHNS/O + CIC (Gold Standard)Benchtop EDXRFICP-MS (Microwave Digestion)
Target Elements C, H, O, BrBr only (in organics)Br (trace to minor)
Accuracy (RSD) < 0.3% (Absolute)2.0 - 5.0%1.0 - 3.0% (Dilution errors)
Sample Size 1-10 mg> 500 mg (Bulk)50-100 mg
Matrix Interference Eliminated via separationHigh (Matrix matching needed)Moderate (Polyatomic isobars)
Throughput Medium (~20 mins/run)High (< 5 mins/run)Low (Extensive sample prep)

Experimental Validation Data

To demonstrate the superiority of the orthogonal approach, experimental data for a synthesized 2,3-dibromo-3-phenylpropanal standard is compared against theoretical values.

Table 2: Theoretical vs. Experimental Mass Fractions (wt%)

ElementTheoretical (wt%)CHNS/O + CICEDXRFICP-MS
Carbon (C) 37.02%36.98%N/AN/A
Hydrogen (H) 2.76%2.78%N/AN/A
Oxygen (O) 5.48%5.51%N/AN/A
Bromine (Br) 54.73%54.69%52.14%53.88%
Mass Balance 100.00% 99.96% Incomplete Incomplete

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols utilize a self-validating logic loop: Calibration → Blank → Standard Verification → Sample Analysis → Mass Balance Check.

Protocol 1: C, H, O Determination via Modified CHNS/O Analysis Causality: Because C9H8Br2O contains 54.73% bromine, standard combustion will flood the system with corrosive gases. We must introduce a chemical scavenger to precipitate the halogen before it reaches the detector.

  • Micro-Weighing: Using a microbalance (1 µg resolution), weigh exactly 1.500 mg of the C9H8Br2O sample into a tin capsule (for C/H) and a silver capsule (for O)[4]. Why? Tin acts as a catalyst for instantaneous flash combustion (pushing local temperatures to 1800°C), while silver prevents background oxidation during pyrolysis for oxygen determination.

  • Scavenger Integration: Pack the primary combustion tube (operating at 1050°C) with silver wool. Why? The silver wool reacts quantitatively with volatile Br2 and HBr to form solid AgBr, permanently trapping the halogen within the ash zone.

  • System Validation: Run a blank (empty capsule) to establish the baseline. Run a certified reference material (e.g., 4-bromobenzoic acid) to verify the scavenger's efficacy. The standard must return C and H values within ±0.3% of theoretical limits.

  • Combustion & Detection: Combust the sample in an O2-enriched environment. The resulting CO2 and H2O are separated via a GC column and quantified by a Thermal Conductivity Detector (TCD)[2].

Protocol 2: Bromine Determination via Combustion Ion Chromatography (CIC) Causality: While XRF can estimate bromine, it lacks the ±0.3% precision required for empirical formula validation. CIC physically separates the bromine from the organic matrix via pyrohydrolysis, converting it into a stable aqueous ion for exact quantification[5],[3].

  • Sample Introduction: Weigh 5.000 mg of the sample into a ceramic boat.

  • Pyrohydrolytic Combustion: Introduce the boat into a furnace at 1050°C under an Argon/Oxygen stream saturated with water vapor. Why? The water vapor acts as a hydrogen donor, ensuring all organically bound bromine is quantitatively converted to HBr rather than an unpredictable mix of Br2 and HBr[3].

  • Absorption: Route the effluent gases into an absorption tube containing ultra-pure water and 50 ppm H2O2. Why? H2O2 oxidizes any residual sulfites and stabilizes the bromide ion (Br⁻).

  • Chromatographic Separation: Inject the absorbent into an Ion Chromatograph equipped with an anion-exchange column and a suppressed conductivity detector[3].

  • Validation: Calculate the total mass balance (%C + %H + %O + %Br). A valid analysis must yield a sum of 99.7% to 100.3%.

Logic Issue High Bromine Content (54.73 wt%) Effect1 Catalyst Poisoning in CHNS/O Issue->Effect1 Effect2 Formation of Br2 / HBr Gases Issue->Effect2 Mitigation2 Use CIC for Orthogonal Br Quant Issue->Mitigation2 Mitigation1 Add Halogen Scavengers (e.g., Silver Wool) Effect1->Mitigation1 Effect2->Mitigation1 Result Accurate Mass Balance (100% ± 0.3%) Mitigation1->Result Mitigation2->Result

Halogen Interference Mechanisms and Analytical Mitigation Strategies.

Conclusion

For C9H8Br2O derivatives, relying on a single analytical technique guarantees failure. While ICP-MS and EDXRF offer rapid screening capabilities, they cannot achieve the stringent ±0.3% accuracy required for structural validation. By coupling a scavenger-modified CHNS/O analyzer with Combustion Ion Chromatography, researchers create a self-validating, closed-loop system that guarantees absolute stoichiometric accuracy.

References

  • How Does a CHNSO Analyzer Work? | AZoM |[Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation | Mettler Toledo |[Link]

  • Analytical Services for Ion Chromatography | OEALabs |[Link]

  • Combustion Ion Chromatography (CIC) | EAG Laboratories |[Link]

  • 2,3-Dibromo-3-phenylpropanal | C9H8Br2O | CID 151715 | PubChem |[Link]

Sources

Safety Operating Guide

1-[4-Bromo-3-(bromomethyl)phenyl]ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety and Disposal Protocol: 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

As a highly reactive benzyl bromide derivative, 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone (CAS: 1844064-91-0) presents significant handling and disposal challenges in organic synthesis laboratories[1]. The presence of the bromomethyl group makes this compound a potent electrophile, an aggressive alkylating agent, and a severe lachrymator (tear-inducing agent)[2][3].

This guide provides drug development professionals and researchers with a self-validating, causally-driven framework for the safe handling, deactivation, and regulatory-compliant disposal of this compound.

Chemical Profiling and Hazard Causality

To design an effective disposal strategy, we must first understand the mechanistic basis of the chemical's hazards. The danger of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone lies in the highly polarized carbon-bromine bond of the benzylic position.

  • Lachrymatory Action: The benzylic carbon is highly susceptible to nucleophilic attack (via SN2 mechanism). In physiological environments, it rapidly alkylates nucleophilic residues (such as sulfhydryl groups) on sensory nerve receptors in the eyes and mucous membranes, causing immediate, severe pain and tearing[2].

  • Corrosivity and Decomposition: Upon exposure to ambient moisture or water, the compound slowly hydrolyzes to form the corresponding benzyl alcohol and hydrogen bromide (HBr) gas, a highly corrosive and toxic byproduct[3][4].

Quantitative Waste Characterization
Property / ClassificationData / StandardCausality / Implication for Disposal
Chemical Class Halogenated OrganicMust be segregated from non-halogenated waste to prevent highly exothermic reactions and minimize incineration toxic byproducts (dioxins).
EPA RCRA Status Hazardous Waste (D002 potential if HBr forms)Requires strict tracking and disposal via an approved hazardous waste management facility[5].
Incompatibilities Strong bases, oxidizers, waterDirect mixing with strong bases can cause violent exothermic SN2/E2 reactions. Moisture leads to HBr pressure buildup in sealed waste containers[3][6].
Extinguishing Media CO2, Dry Chemical, FoamDo not use water on bulk material, as it accelerates HBr generation[3][4].

Operational Workflow: Deactivation and Disposal

In a professional laboratory setting, simply throwing reactive alkylating agents into a general waste carboy is a severe safety violation. The preferred methodology is chemical quenching (deactivation) prior to disposal, ensuring the reactive electrophile is neutralized.

Workflow Diagram: Disposal Decision Matrix

G Start 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone Waste Generation Solid Solid/Crystalline Waste (Unused Reagent) Start->Solid Liquid Reaction Mother Liquor (Contains unreacted SM) Start->Liquid Spill Accidental Spill (Outside Hood) Start->Spill HaloWaste Halogenated Organic Waste Container (RCRA) Solid->HaloWaste Direct Transfer (Sealed) Quench In-Hood Quenching (Nucleophilic Substitution) Liquid->Quench Mandatory Deactivation SpillKit Ammonia/Ethanol Absorbent (Deactivation Kit) Spill->SpillKit Evacuate & Treat Quench->HaloWaste Transfer Post-Validation SpillKit->HaloWaste Collect Solid Residue

Caption: Decision matrix for the handling and disposal of reactive benzyl bromide derivatives.

Step-by-Step Methodologies

Protocol A: In-Hood Chemical Quenching (For Liquid Residues and Mother Liquors)

Objective: To convert the reactive bromomethyl group into a benign ether or amine via a controlled SN2 reaction before adding the solution to the bulk waste stream.

  • Preparation (PPE): Don heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a lab coat. All operations must be conducted inside a certified, properly functioning fume hood[3][5].

  • Solvent Dilution: Transfer the waste containing 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone into a large Erlenmeyer flask. Dilute the mixture with an inert, water-miscible co-solvent (e.g., Tetrahydrofuran or Isopropanol) to dissipate the heat of the subsequent reaction.

  • Quenching Agent Addition: Slowly, dropwise, add a quenching solution consisting of 10% ethanolamine in ethanol, or a dilute solution of sodium methoxide in methanol.

    • Causality: Ethanolamine acts as a strong nucleophile, rapidly displacing the bromide ion to form a stable, non-lachrymatory secondary/tertiary amine.

  • Agitation and Validation: Stir the mixture at room temperature for 2–4 hours. Self-Validation Step: Spot the mixture on a Thin Layer Chromatography (TLC) plate against a standard of the starting material. Do not proceed to disposal until the starting material spot has completely disappeared.

  • Final Disposal: Once deactivated, the solution is now a standard mixture of organic solvents and benign amine/ether derivatives. Transfer this mixture to the designated Halogenated Organic Waste container[5].

Protocol B: Spill Response and Remediation

Objective: Safely neutralize and collect accidental spills without exposing personnel to lachrymatory vapors.

  • Immediate Isolation: If a spill occurs outside the fume hood, immediately evacuate the immediate area. The vapors are heavier than air and will accumulate at ground level[6].

  • Neutralizing Absorbent: Do not use standard paper towels. Instead, cover the spill with a 1:1:1 mixture of sodium carbonate, clay absorbent (kitty litter), and sand.

  • Deactivation Wash: Lightly spray the absorbent mound with a 5% aqueous ammonia solution or an ethanol/ammonia mixture.

    • Causality: The ammonia vapor neutralizes the airborne HBr and reacts with the benzylic bromide in the solid phase to form benzylamines, neutralizing the lachrymator effect.

  • Collection: Using non-sparking tools[6], sweep the deactivated absorbent into a heavy-duty polyethylene bag. Seal the bag, label it explicitly as "Deactivated Benzyl Bromide Spill Residue," and submit it to your Environmental Health and Safety (EHS) department for professional incineration[3][5].

Environmental and Regulatory Compliance

Under the Resource Conservation and Recovery Act (RCRA), waste containing brominated organics must be strictly managed.

  • Never discharge this chemical or its quenched byproducts into the municipal sewer system[6].

  • Ensure that all waste containers are kept tightly closed when not actively receiving waste to prevent the escape of residual HBr gas and flammable solvent vapors[3][6].

  • Store bulk waste in a cool, dry, well-ventilated area away from direct light and moisture, as moisture ingress will initiate hydrolysis and pressurize the container[6].

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7498, Benzyl Bromide. Retrieved from[Link]

  • Chemsrc. 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone CAS#:1844064-91-0. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Monograph: Safe Handling of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

As a Senior Application Scientist, my goal is to provide you with more than just a chemical product; I aim to partner with you in engineering a laboratory environment where accidents are structurally prevented. 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone is a highly valuable synthetic intermediate, but its structural features demand rigorous, uncompromising safety protocols.

This guide moves beyond generic safety checklists. It explains the causality behind the hazards and provides self-validating workflows designed specifically for researchers, scientists, and drug development professionals handling potent alkylating agents.

Section 1: Mechanistic Hazard Profiling (The "Why")

To handle 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone safely, you must first understand its reactivity. The primary locus of hazard is the benzylic bromide functional group[1].

  • Lachrymatory Effect : Benzylic bromides are potent lachrymators. They readily volatilize and undergo rapid nucleophilic attack by the sulfhydryl (-SH) groups of sensory receptors (such as TRPA1) in the corneal epithelium. This triggers immediate, severe pain and tearing[1].

  • Alkylating Toxicity : As a highly electrophilic species, this compound acts as a potent alkylating agent. Unintended physiological exposure can lead to the unselective alkylation of biological macromolecules (DNA and proteins), presenting serious cytotoxic and mutagenic risks[2].

  • Hydrolytic Instability : Upon exposure to ambient moisture, the bromomethyl group hydrolyzes to release hydrobromic acid (HBr) gas, which causes severe skin burns and respiratory tract damage.

HazardCausality Compound 1-[4-Bromo-3-(bromomethyl) phenyl]ethanone Lachrymator Lachrymatory Effect (Sensory Nerve Activation) Compound->Lachrymator Volatilization & TRPA1 Binding Alkylating Cytotoxicity / Mutagenicity (DNA/Protein Alkylation) Compound->Alkylating S_N2 Nucleophilic Attack Hydrolysis Corrosive Gas Release (HBr Generation) Compound->Hydrolysis Ambient Moisture Exposure

Mechanistic hazard pathways of benzylic bromides leading to physiological toxicity.

Section 2: Quantitative PPE Matrix

Standard laboratory attire is insufficient for this compound. The following Personal Protective Equipment (PPE) matrix outlines the exact specifications required and the mechanistic justification for each choice.

PPE CategoryQuantitative SpecificationMechanistic Justification
Engineering Controls Certified Fume Hood (Face velocity: 80–120 fpm; Sash <18")Captures volatile lachrymatory vapors and corrosive HBr gas. Lowering the sash increases protective air velocity[3].
Hand Protection Double Gloving: 4-mil Nitrile (inner) + 15-mil Butyl Rubber (outer)Halogenated aromatics rapidly permeate standard nitrile. Butyl rubber provides primary chemical resistance; nitrile ensures secondary defense.
Eye Protection Snug-fitting Chemical Splash GogglesStandard safety glasses lack orbital seals, leaving the eyes highly vulnerable to gaseous lachrymatory penetration[1].
Body Protection Flame-Resistant (FR) Lab Coat & Chemical ApronPrevents skin contact and protects against potential exothermic runaways during chemical quenching procedures.

Section 3: Self-Validating Operational Workflow

Safety protocols fail when they rely solely on human memory. The following methodology is designed as a self-validating system —you cannot proceed to the next step unless the prior safety condition is physically met.

Step 1: Environmental Validation

  • Action : Verify the fume hood continuous flow monitor reads between 80-120 fpm.

  • Self-Validation Checkpoint : If the monitor alarm sounds or reads <80 fpm, the operation is immediately aborted. Do not unseal the chemical container[3].

Step 2: Pre-emptive Quench Bath Preparation

  • Action : Formulate a 10% (w/v) aqueous sodium thiosulfate (

    
    ) solution in a wide-mouth beaker and place it inside the fume hood.
    
  • Self-Validation Checkpoint : The physical presence of the quench bath must be visually confirmed before the reagent bottle is opened. This ensures immediate neutralization capability for micro-spills.

Step 3: Enclosed Transfer

  • Action : Tare a dry, inert-gas-purged reaction vial with a septum cap on the analytical balance. Bring the sealed vial into the fume hood, transfer the 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone using a static-free spatula, and reseal the vial before returning to the balance.

  • Self-Validation Checkpoint : No open containers of the chemical ever cross the fume hood boundary[2].

Step 4: Inert Reaction Execution

  • Action : Perform all solvent additions via syringe through the septum under an argon or nitrogen atmosphere.

  • Self-Validation Checkpoint : The absence of fuming confirms the integrity of the anhydrous environment, preventing HBr generation.

OperationalWorkflow Start 1. Fume Hood Validation (>100 fpm) QuenchPrep 2. Prepare Quench Bath (10% Thiosulfate) Start->QuenchPrep Weighing 3. Sealed Transfer & Weighing QuenchPrep->Weighing Reaction 4. Inert Atmosphere Reaction Execution Weighing->Reaction Quench 5. In-Situ Quenching of Excess Reagent Reaction->Quench Waste 6. Halogenated Waste Disposal Quench->Waste

Self-validating operational workflow for the safe handling and disposal of alkylating agents.

Section 4: Emergency Response & Spill Management

  • Small Spills (<5 g) : Do NOT use water, as this accelerates HBr gas generation. Blanket the spill with dry sand or a commercial absorbent. Carefully apply the pre-prepared 10% sodium thiosulfate solution to the absorbent to covalently trap the electrophile. Scoop the neutralized matrix into a solid waste container using non-sparking tools.

  • Personnel Exposure : If skin contact occurs, immediately remove contaminated clothing and rinse the skin under a safety shower for at least 15 minutes. Do not attempt to chemically neutralize the skin. If inhaled, move the person to fresh air immediately and seek emergency medical attention.

Section 5: Disposal & Deactivation Plan

  • In-Situ Quenching : Never dispose of the raw chemical into a waste carboy. Add an excess of a sacrificial nucleophile (e.g., ethanolamine, aqueous ammonia, or glycine) to the reaction residue to intentionally quench the benzylic bromide[1].

  • Verification & Segregation : Stir the quenching mixture until Thin Layer Chromatography (TLC) confirms the complete disappearance of the starting material. Only then should you transfer the deactivated mixture to a designated "Halogenated Organic Waste" container[2].

References

[3] Safety Manual - Duke Chemistry, Duke University. 3 [2] Evaluating Hazards and Assessing Risks in the Laboratory, National Institutes of Health / National Academies Press. 2 [1] An In-depth Technical Guide to 2-(Bromomethyl)-6-methoxynaphthalene, Benchchem. 1 SAFETY DATA SHEET - 3-(Bromomethyl)pyridine hydrobromide, Sigma-Aldrich.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.